molecular formula C29H37Cl2IN2O2 B15548528 Hydro-UCB35625

Hydro-UCB35625

Cat. No.: B15548528
M. Wt: 643.4 g/mol
InChI Key: FMZVFKYDLOAOJE-UHFFFAOYSA-N
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Description

Hydro-UCB35625 is a useful research compound. Its molecular formula is C29H37Cl2IN2O2 and its molecular weight is 643.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C29H37Cl2IN2O2

Molecular Weight

643.4 g/mol

IUPAC Name

2,7-dichloro-N-[1-(cycloheptylmethyl)-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide iodide

InChI

InChI=1S/C29H36Cl2N2O2.HI/c1-2-33(19-20-7-5-3-4-6-8-20)15-13-23(14-16-33)32-29(34)28-24-17-21(30)9-11-26(24)35-27-12-10-22(31)18-25(27)28;/h9-12,17-18,20,23,28H,2-8,13-16,19H2,1H3;1H

InChI Key

FMZVFKYDLOAOJE-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of UCB35625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB35625 is a small molecule compound that functions as a potent and selective antagonist of two key chemokine receptors: C-C chemokine receptor type 1 (CCR1) and C-C chemokine receptor type 3 (CCR3).[1][2] These receptors, and their respective chemokine ligands, are integral to the inflammatory response, particularly in the recruitment of eosinophils and other leukocytes.[1][3] Consequently, UCB35625 has been investigated as a potential therapeutic agent for eosinophil-mediated inflammatory conditions such as asthma.[1] This document provides a comprehensive overview of the mechanism of action of UCB35625, detailing its effects on receptor signaling, associated quantitative data from key experiments, and the methodologies employed in these studies.

Core Mechanism of Action

UCB35625 acts as a non-competitive antagonist of both CCR1 and CCR3.[1][4] This means that while it inhibits the function of these receptors, it does not do so by directly competing with their natural ligands for the same binding site.[1][3] Evidence suggests that UCB35625 interacts with amino acids located within the transmembrane helices of the receptors.[1][4] This interaction is thought to stabilize the receptor in an inactive conformation, preventing the conformational changes necessary to initiate intracellular signaling, even when the natural ligand is bound.[1][4]

A site-directed mutagenesis study on CCR1 identified three key amino acid residues in the transmembrane helices that are crucial for the antagonist activity of UCB35625: Tyrosine 41 (Y41A) in transmembrane helix 1 (TM1), Tyrosine 113 (Y113A) in TM3, and Glutamic acid 287 (E287A) in TM7.[4] When these residues were mutated, CCR1-expressing cells became resistant to the inhibitory effects of UCB35625, despite still being responsive to the natural ligand CCL3.[4] Molecular modeling based on these findings suggests that UCB35625 binds to a pocket formed by TM1, TM2, and TM7, thereby hindering the movement of TM2 and TM3 that is required for receptor activation.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency of UCB35625 in various functional assays.

Table 1: Inhibition of Chemotaxis

Target ReceptorCell TypeChemokineIC50 (nM)
CCR1Transfected CellsMIP-1α (CCL3)9.6[1]
CCR3Transfected CellsEotaxin (CCL11)93.7[1]

Table 2: Inhibition of Other Cellular Functions

Cellular FunctionTarget ReceptorCell TypeIC50 (nM)
CCR3-mediated HIV-1 EntryCCR3NP-2 (glial cell line)57[1]
MIP-1α-induced CCR1 InternalizationCCR1Polymorphonuclear leukocytes19.8[5]
Eotaxin-induced CCR3 InternalizationCCR3Polymorphonuclear leukocytes410[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by UCB35625 and a typical experimental workflow for assessing its activity.

CCR_Signaling_Pathway CCR1/CCR3 Signaling Pathway and Inhibition by UCB35625 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR1_3 CCR1/CCR3 (7-TM Receptor) Chemokine->CCR1_3 Binds G_Protein G Protein (Gαi) CCR1_3->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates Cellular_Response Chemotaxis, Ca2+ Mobilization, Receptor Internalization Signaling_Cascade->Cellular_Response Leads to UCB35625 UCB35625 UCB35625->CCR1_3 Binds to Transmembrane Domain & Inhibits

Caption: CCR1/CCR3 signaling and UCB35625 inhibition.

Chemotaxis_Assay_Workflow Chemotaxis Assay Workflow Start Start Prepare_Cells Prepare CCR1/CCR3 expressing cells Start->Prepare_Cells Add_UCB35625 Pre-incubate cells with varying concentrations of UCB35625 Prepare_Cells->Add_UCB35625 Transwell_Setup Place cells in the upper chamber of a Transwell plate Add_UCB35625->Transwell_Setup Add_Chemokine Add chemokine (e.g., MIP-1α) to the lower chamber Transwell_Setup->Add_Chemokine Incubate Incubate to allow cell migration Add_Chemokine->Incubate Quantify_Migration Quantify migrated cells in the lower chamber Incubate->Quantify_Migration Analyze_Data Calculate IC50 values Quantify_Migration->Analyze_Data End End Analyze_Data->End

References

Hydro-UCB35625: A Technical Guide to a Dual CCR1 and CCR3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625, also known as UCB35625, is a small molecule that acts as a potent and selective antagonist for two key chemokine receptors: C-C chemokine receptor type 1 (CCR1) and C-C chemokine receptor type 3 (CCR3). These receptors are critically involved in the trafficking of inflammatory leukocytes, particularly eosinophils and monocytes, to sites of inflammation. By inhibiting the action of these receptors, this compound presents a significant therapeutic potential for a range of inflammatory conditions, including asthma, rheumatoid arthritis, and multiple sclerosis. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its functional activity, and detailed methodologies for key experimental assessments.

Core Properties of this compound

This compound is a non-competitive antagonist, a characteristic that distinguishes it from many other receptor antagonists. While it potently inhibits the functional responses mediated by CCR1 and CCR3, it is a weak competitor for the binding of natural chemokine ligands in radioligand displacement assays. This suggests that this compound may bind to an allosteric site on the receptors, rather than the orthosteric site where endogenous chemokines bind, thereby inducing a conformational change that prevents receptor activation and downstream signaling.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro functional assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values for its effects on CCR1 and CCR3.

CCR1 Functional Assays Ligand IC50 (nM) Reference
Chemotaxis (CCR1-transfected cells)MIP-1α9.6[1]
Receptor Internalization (Polymorphonuclear leukocytes)MIP-1α19.8
CCR3 Functional Assays Ligand IC50 (nM) Reference
Chemotaxis (CCR3-transfected cells)Eotaxin93.7[1]
Receptor Internalization (Polymorphonuclear leukocytes)Eotaxin410
HIV-1 Entry (NP-2 glial cells)HIV-1 89.657[1]

Note on Binding Affinity: In competitive radioligand binding assays, this compound was unable to displace more than 50% of the radiolabeled ligands (125I-MIP-1α for CCR1 and 125I-eotaxin for CCR3) at concentrations up to 1 µM. This makes the determination of a reliable IC50 or Ki value from these assays challenging and supports a non-competitive mechanism of action.

Signaling Pathways and Mechanism of Action

CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that primarily couple to Gαi proteins. Upon activation by their cognate chemokines, they initiate a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and changes in cell shape. This compound, by acting as an antagonist, prevents these downstream signaling events.

CCR_Signaling_Antagonism CCR1/CCR3 Antagonism by this compound cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR CCR1 / CCR3 G_protein Gαiβγ CCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Hydro_UCB35625 This compound Hydro_UCB35625->CCR Binds & Inhibits Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Chemokine->CCR Binds & Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Shape Change) Ca_mobilization->Cellular_Response MAPK MAPK Pathway (ERK, p38) PKC->MAPK Activates Akt Akt PI3K->Akt Activates Akt->Cellular_Response MAPK->Cellular_Response

Caption: CCR1/CCR3 signaling antagonism by this compound.

Experimental Protocols

Detailed methodologies for key assays used to characterize this compound are provided below.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Chemotaxis_Workflow Chemotaxis Assay Workflow cluster_preparation Preparation cluster_assay_setup Assay Setup cluster_incubation_detection Incubation & Detection cluster_analysis Data Analysis Cell_Culture 1. Culture CCR1 or CCR3 expressing cells Cell_Harvest 2. Harvest and resuspend cells in assay medium Cell_Culture->Cell_Harvest Pre_incubation 4. Pre-incubate cells with This compound or vehicle Cell_Harvest->Pre_incubation Prepare_Antagonist 3. Prepare serial dilutions of this compound Prepare_Antagonist->Pre_incubation Add_Cells 6. Add pre-incubated cells to the upper chamber Pre_incubation->Add_Cells Load_Chamber 5. Load chemokine (e.g., MIP-1α) in lower chamber of Boyden chamber Load_Chamber->Add_Cells Incubation 7. Incubate at 37°C for a defined period Add_Cells->Incubation Cell_Staining 8. Stain migrated cells (e.g., with Calcein AM) Incubation->Cell_Staining Quantification 9. Quantify migrated cells using a fluorescence plate reader Cell_Staining->Quantification IC50_Calculation 10. Calculate IC50 value Quantification->IC50_Calculation

Caption: Workflow for a typical chemotaxis assay.

Methodology:

  • Cell Culture: Use a cell line stably transfected to express either human CCR1 or CCR3 (e.g., L1.2 or HEK293 cells). Culture cells in appropriate medium supplemented with antibiotics and serum.

  • Cell Preparation: Harvest cells and wash them with a serum-free assay medium. Resuspend the cells to a final concentration of 1 x 106 cells/mL.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay medium.

  • Pre-incubation: Incubate the cell suspension with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Chemotaxis Chamber Setup: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size). Add the appropriate chemokine (e.g., 50 nM MIP-1α for CCR1 or 20 nM eotaxin for CCR3) to the lower wells.

  • Cell Migration: Add the pre-incubated cell suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1.5 to 3 hours.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a fluorescent dye (e.g., Calcein AM).

  • Data Analysis: Quantify the fluorescence of the migrated cells using a fluorescence plate reader. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Receptor Internalization Assay

This assay measures the ability of an antagonist to prevent the ligand-induced internalization of the receptor from the cell surface.

Methodology:

  • Cell Preparation: Isolate human polymorphonuclear leukocytes (PMNLs) from fresh human blood using density gradient centrifugation.

  • Compound Treatment: Pre-incubate the PMNLs with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Ligand Stimulation: Stimulate the cells with a specific chemokine (e.g., MIP-1α for CCR1 or eotaxin for CCR3) for 30-60 minutes at 37°C to induce receptor internalization.

  • Staining: Wash the cells with cold PBS containing 1% BSA. Stain the cells with a fluorescently labeled monoclonal antibody specific for either CCR1 or CCR3 for 30 minutes on ice.

  • Flow Cytometry: Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the stained cells is proportional to the number of receptors remaining on the cell surface.

  • Data Analysis: Calculate the percentage of inhibition of receptor internalization for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Eosinophil Shape Change Assay

This assay assesses the ability of a compound to inhibit the morphological changes in eosinophils that occur upon chemokine stimulation.

Methodology:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using negative selection techniques.

  • Compound Incubation: Pre-incubate the purified eosinophils with different concentrations of this compound or vehicle for 15 minutes at 37°C.

  • Chemokine Stimulation: Add a chemokine stimulus (e.g., eotaxin or MIP-1α) and incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Fixation: Stop the reaction by adding an equal volume of cold 2% glutaraldehyde in PBS.

  • Analysis: Analyze the cell morphology by light microscopy or by flow cytometry, measuring the change in forward scatter (FSC) which reflects changes in cell size and shape.

  • Data Analysis: Quantify the percentage of cells that have undergone a shape change. Calculate the inhibitory effect of this compound and determine the IC50 value.

Conclusion

This compound is a valuable research tool and a potential therapeutic candidate due to its potent dual antagonism of CCR1 and CCR3. Its non-competitive mechanism of action is a noteworthy feature that warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued exploration of this and other chemokine receptor antagonists in the context of inflammatory diseases. The comprehensive quantitative data and a clear understanding of its mechanism of action are essential for advancing its potential from the laboratory to clinical applications.

References

The Allosteric Binding Site of UCB35625 on the CCR1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding site and mechanism of action of UCB35625, a small molecule antagonist of the C-C chemokine receptor type 1 (CCR1). CCR1 is a G protein-coupled receptor (GPCR) implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. UCB35625 has been identified as a potent inhibitor of CCR1 function, and understanding its interaction with the receptor is crucial for the development of next-generation anti-inflammatory drugs.

UCB35625: An Allosteric Antagonist of CCR1

UCB35625 acts as a non-competitive, allosteric antagonist of the CCR1 receptor.[1][2] This mode of action is characterized by the binding of the antagonist to a site on the receptor that is distinct from the orthosteric site where the endogenous chemokine ligands, such as CCL3 (MIP-1α), bind.[3] Evidence for this allosteric mechanism includes the observation that UCB35625 can potently inhibit CCR1-mediated cellular responses at nanomolar concentrations, while significantly higher concentrations are required to displace the binding of radiolabeled CCL3.[3][4] Furthermore, even at saturating concentrations, UCB35625 only partially displaces the chemokine ligand, which is a hallmark of allosteric inhibition.[3]

Quantitative Analysis of UCB35625 Activity

The potency of UCB35625 has been quantified in various functional assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

Assay TypeCell TypeLigandIC50 (nM)Reference
ChemotaxisCCR1-transfected 4DE4 cellsMIP-1α (50 nM)9.57 ± 1.31[5]
ChemotaxisCCR1-transfected cellsMIP-1α9.6[4]
Receptor InternalizationPurified PMNLMIP-1α19.8 ± 1.7[6]
HIV-1 Entry (CCR3-mediated)NP-2 glial cellsHIV-1 isolate 89.657.0[4][6][7]
Eosinophil Shape ChangeEosinophilsMIP-1α, MCP-4, EotaxinNanomolar range[4]

The Binding Site of UCB35625 within the CCR1 Transmembrane Domain

Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within the transmembrane (TM) helices of CCR1 that are critical for the binding and antagonist activity of UCB35625. These studies revealed that mutations of three key residues, Tyrosine 41 (Y41) in TM1, Tyrosine 113 (Y113) in TM3, and Glutamic acid 287 (E287) in TM7 , rendered the receptor responsive to its natural ligand CCL3 but resistant to inhibition by UCB35625.[1][2]

Molecular modeling based on these findings suggests that UCB35625 docks into a pocket formed by TM helices 1, 2, and 7.[2][8] This binding is proposed to impede the conformational changes in TM2 and TM3 that are necessary for receptor activation by chemokine ligands.[1][2] Interestingly, the binding site of UCB35625 overlaps with that of another CCR1 antagonist, BX-471, specifically at residues Y41 and Y113, indicating a shared but not identical binding region.[3]

Experimental Protocols

The characterization of the UCB35625 binding site and its functional consequences has relied on a combination of molecular biology and pharmacological assays. Below are detailed methodologies for the key experiments.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the CCR1 protein to identify residues crucial for UCB35625 interaction.

  • Plasmid Template: A mammalian expression vector containing the full-length cDNA of human CCR1 is used as the template.

  • Primer Design: Mutagenic oligonucleotide primers are designed to be complementary to the template DNA, with the exception of the specific codon to be mutated (e.g., changing the codon for Tyrosine to Alanine at position 41). Primers are typically 25-45 bases in length with the mutation in the center.

  • PCR Amplification: A high-fidelity DNA polymerase is used in a PCR reaction with the template plasmid and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: The resulting mutated plasmid is transformed into competent E. coli for amplification.

  • Verification: The plasmid DNA is isolated from the bacteria and the desired mutation is confirmed by DNA sequencing.

  • Expression: The verified mutant CCR1 construct is then transfected into a suitable mammalian cell line (e.g., L1.2 or HEK293 cells) for functional analysis.

Radioligand Competition Binding Assay

This assay is performed to determine the ability of UCB35625 to displace the binding of a radiolabeled natural ligand (e.g., [125I]-CCL3) from the CCR1 receptor.

  • Membrane Preparation: Membranes are prepared from cells expressing the CCR1 receptor. This involves homogenizing the cells in a cold lysis buffer and pelleting the membranes through centrifugation. The final membrane pellet is resuspended in a binding buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [125I]-CCL3), and varying concentrations of the unlabeled competitor (UCB35625 or unlabeled CCL3 as a positive control).

  • Incubation: The plate is incubated, typically at 30°C for 60 minutes, to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is stopped by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Chemotaxis Assay

This assay measures the ability of UCB35625 to inhibit the directed migration of cells towards a chemokine gradient.

  • Cell Preparation: Cells expressing CCR1 (e.g., transfected L1.2 cells or primary leukocytes) are harvested and resuspended in an appropriate assay medium.

  • Transwell System: The assay is performed using a Transwell plate, which consists of an upper and a lower chamber separated by a porous membrane.

  • Assay Setup: The lower chamber is filled with medium containing the chemoattractant (e.g., CCL3). The cells, pre-incubated with varying concentrations of UCB35625 or a vehicle control, are added to the upper chamber.

  • Incubation: The plate is incubated for a period of time (typically 2-5 hours) at 37°C to allow the cells to migrate through the pores in the membrane towards the chemoattractant in the lower chamber.

  • Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. For non-adherent cells, this can be done by direct cell counting of the lower chamber contents. For adherent cells, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained (e.g., with crystal violet or DAPI), and counted under a microscope.

  • Data Analysis: The results are expressed as the percentage of migrating cells relative to the control, and the IC50 value for inhibition of chemotaxis is determined.

Calcium Mobilization Assay

This functional assay measures the ability of UCB35625 to block the increase in intracellular calcium concentration that is induced by CCR1 activation.

  • Cell Loading: Cells expressing CCR1 are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. These dyes are cell-permeable and become fluorescent upon binding to free intracellular calcium.

  • Assay Setup: The dye-loaded cells are placed in a 96-well plate. The plate is then placed in a fluorescence plate reader with automated injection capabilities.

  • Measurement: The baseline fluorescence is measured. Then, the CCR1 agonist (e.g., CCL3) is injected into the wells, and the change in fluorescence intensity is monitored over time. To test the inhibitory effect of UCB35625, cells are pre-incubated with varying concentrations of the compound before the addition of the agonist.

  • Data Analysis: The increase in fluorescence upon agonist addition reflects the mobilization of intracellular calcium. The inhibitory effect of UCB35625 is determined by measuring the reduction in the agonist-induced fluorescence signal. The IC50 value is calculated from the concentration-response curve.

Visualizing the Molecular Interactions and Experimental Processes

CCR1 Signaling Pathway and Inhibition by UCB35625

The following diagram illustrates the canonical signaling pathway of the CCR1 receptor upon activation by its ligand CCL3, and the point of inhibition by UCB35625.

CCR1_Signaling cluster_membrane Plasma Membrane cluster_intracellular CCR1 CCR1 G_protein Gαi/Gq CCR1->G_protein Activates PLC PLC G_protein->PLC Activates ERK MAPK/ERK Pathway G_protein->ERK Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes CCL3 CCL3 CCL3->CCR1 Binds to orthosteric site UCB35625 UCB35625 UCB35625->CCR1 Binds to allosteric site UCB35625->Inhibition IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers Chemotaxis Chemotaxis & Cellular Response Ca_release->Chemotaxis ERK->Chemotaxis

Caption: CCR1 signaling cascade and the allosteric inhibition by UCB35625.

Experimental Workflow for Identifying the Binding Site

The logical flow of experiments to pinpoint the binding site of UCB35625 on CCR1 is depicted below.

Experimental_Workflow start Hypothesis: UCB35625 binds to TM helices mutagenesis Site-Directed Mutagenesis of CCR1 TM residues start->mutagenesis transfection Transfection of mutant CCR1 into cells mutagenesis->transfection functional_assay Functional Assays (Chemotaxis, Ca²⁺ Mobilization) transfection->functional_assay analysis Analyze resistance to UCB35625 functional_assay->analysis conclusion Identify key residues (Y41, Y113, E287) analysis->conclusion modeling Molecular Modeling of UCB35625-CCR1 complex conclusion->modeling binding_site Define the allosteric binding pocket modeling->binding_site

Caption: Workflow for the identification of the UCB35625 binding site on CCR1.

Radioligand Competition Binding Assay Workflow

The following diagram outlines the steps involved in a radioligand competition binding assay.

Binding_Assay_Workflow prep Prepare CCR1 expressing cell membranes incubation Incubate membranes with: 1. Radiolabeled Ligand ([¹²⁵I]-CCL3) 2. Unlabeled Competitor (UCB35625) prep->incubation filtration Separate bound from free ligand via vacuum filtration incubation->filtration wash Wash filters to remove non-specific binding filtration->wash counting Quantify bound radioactivity using a scintillation counter wash->counting analysis Data Analysis: Plot competition curve, determine IC₅₀ and Ki counting->analysis

References

Unveiling the Biased Agonism of UCB35625 at CCR2 and CCR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex pharmacological profile of UCB35625, a compound that exhibits biased agonism at the chemokine receptors CCR2 and CCR5. Initially identified as an antagonist of CCR1 and CCR3, UCB35625 was later discovered to function as an agonist at CCR2 and CCR5, a finding that has significant implications for its therapeutic potential and in vivo application. This document provides a comprehensive overview of its activity, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Findings: Quantitative Analysis of UCB35625 and its Enantiomer

The functional activity of UCB35625 and its enantiomer, J113863, was assessed across different signaling pathways for both CCR2 and CCR5. The data, summarized below, reveals a distinct pattern of biased agonism, where the compounds differentially activate G-protein-dependent and β-arrestin-mediated pathways.

Table 1: Biased Agonist Properties of UCB35625 and J113863 at Human CCR2
LigandAssaypEC50 / pIC50 (M)Emax (%)
UCB35625 cAMP Inhibition (Gαi)7.3 ± 0.180 ± 5
β-arrestin2 Recruitment6.8 ± 0.295 ± 8
Chemotaxis7.1 ± 0.1100 ± 7
J113863 cAMP Inhibition (Gαi)7.5 ± 0.285 ± 6
β-arrestin2 Recruitment< 5Inactive
Chemotaxis7.4 ± 0.298 ± 9

Data presented as mean ± S.E.M. Emax is relative to the response induced by the endogenous ligand CCL2.

Table 2: Biased Agonist Properties of UCB35625 and J113863 at Human CCR5
LigandAssaypEC50 / pIC50 (M)Emax (%)
UCB35625 cAMP Inhibition (Gαi)7.1 ± 0.175 ± 4
β-arrestin2 Recruitment6.5 ± 0.190 ± 6
Chemotaxis6.9 ± 0.1100 ± 8
J113863 cAMP Inhibition (Gαi)7.4 ± 0.188 ± 5
β-arrestin2 Recruitment< 5Inactive
Chemotaxis7.2 ± 0.1105 ± 10

Data presented as mean ± S.E.M. Emax is relative to the response induced by the endogenous ligand CCL5.

Experimental Protocols: Methodologies for Assessing Biased Agonism

The following are detailed protocols for the key experiments used to characterize the biased agonism of UCB35625.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used for their high transfection efficiency and low endogenous expression of most chemokine receptors.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For signaling assays, cells are transiently transfected with plasmids encoding human CCR2 or CCR5. Transfection can be performed using lipid-based reagents like Lipofectamine 2000 according to the manufacturer's instructions. Assays are typically performed 24-48 hours post-transfection.

G-Protein Activation Assay (cAMP Inhibition)

This assay measures the activation of the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle: A competitive immunoassay is used to quantify cAMP levels.

  • Procedure:

    • Transfected cells are seeded in 96-well plates.

    • Cells are pre-treated with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for 30 minutes to prevent cAMP degradation.

    • Cells are then stimulated with Forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of UCB35625 or the reference agonist for 15-30 minutes.

    • The reaction is stopped, and cells are lysed.

    • Intracellular cAMP concentrations are determined using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit from PerkinElmer).

    • Data is normalized to the response of Forskolin alone and plotted as a function of ligand concentration to determine pEC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and G-protein-independent signaling.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is a common method. The receptor is fused to a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.

  • Procedure:

    • HEK293 cells are co-transfected with plasmids encoding the receptor-Rluc fusion and the YFP-β-arrestin2 fusion.

    • Transfected cells are seeded in white, clear-bottom 96-well plates.

    • The luciferase substrate (e.g., coelenterazine h) is added to the cells.

    • Baseline BRET signal is measured.

    • Cells are stimulated with varying concentrations of UCB35625 or the reference agonist.

    • BRET signal is measured kinetically over time or at a fixed time point (e.g., 15-30 minutes post-stimulation).

    • The net BRET ratio is calculated by subtracting the background signal and is plotted against ligand concentration to determine pEC50 and Emax values.

Chemotaxis Assay

This assay measures the ability of the compound to induce directed cell migration, a primary physiological response mediated by chemokine receptors.

  • Principle: A transwell migration assay (e.g., using a Boyden chamber) is employed.

  • Procedure:

    • L1.2 cells, a murine pre-B lymphocyte cell line that does not express endogenous chemokine receptors, are transfected with the human CCR2 or CCR5 receptor.

    • The lower chamber of the transwell plate is filled with assay medium containing varying concentrations of UCB35625 or a reference chemokine.

    • A polycarbonate membrane with a defined pore size (e.g., 5 µm) separates the upper and lower chambers.

    • Transfected L1.2 cells are placed in the upper chamber.

    • The plate is incubated for 2-4 hours at 37°C to allow cell migration towards the chemoattractant in the lower chamber.

    • The number of cells that have migrated to the lower chamber is quantified, for instance, by using a fluorescent DNA-binding dye (e.g., CyQUANT) and a fluorescence plate reader.

    • Data is plotted as the number of migrated cells versus ligand concentration to determine pEC50 and Emax values.

Visualizing the Molecular Landscape

To better understand the complex interactions and processes involved, the following diagrams illustrate the key signaling pathways, experimental workflows, and the logical framework of UCB35625's biased agonism.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular UCB35625 UCB35625 CCR2 CCR2 UCB35625->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates beta_arrestin β-arrestin CCR2->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis cAMP ↓ cAMP AC->cAMP ERK ERK Signaling beta_arrestin->ERK beta_arrestin->Chemotaxis

Caption: Simplified signaling pathway of CCR2 upon activation by UCB35625.

CCR5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular UCB35625 UCB35625 CCR5 CCR5 UCB35625->CCR5 Binds G_protein Gαi/βγ CCR5->G_protein Activates beta_arrestin β-arrestin CCR5->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Chemotaxis Chemotaxis G_protein->Chemotaxis cAMP ↓ cAMP AC->cAMP Internalization Internalization beta_arrestin->Internalization

Caption: Simplified signaling pathway of CCR5 upon activation by UCB35625.

Biased_Agonism_Workflow cluster_assays Functional Assays start Start: Characterize UCB35625 Activity cell_prep Prepare HEK293 cells transfected with CCR2 or CCR5 start->cell_prep g_protein_assay G-protein Activation (cAMP Inhibition) cell_prep->g_protein_assay b_arrestin_assay β-arrestin Recruitment (BRET) cell_prep->b_arrestin_assay chemotaxis_assay Cell Migration (Transwell Assay) cell_prep->chemotaxis_assay data_analysis Data Analysis: Calculate pEC50 and Emax g_protein_assay->data_analysis b_arrestin_assay->data_analysis chemotaxis_assay->data_analysis bias_determination Determine Biased Agonism: Compare pathway-specific activities data_analysis->bias_determination conclusion Conclusion: UCB35625 is a biased agonist bias_determination->conclusion

Caption: Experimental workflow for investigating the biased agonism of UCB35625.

UCB35625_Bias_Logic UCB35625 UCB35625 CCR2 CCR2 UCB35625->CCR2 CCR5 CCR5 UCB35625->CCR5 J113863 J113863 (enantiomer) J113863->CCR2 J113863->CCR5 G_protein_CCR2 G-protein Signaling (Active) CCR2->G_protein_CCR2 J113863 & UCB35625 b_arrestin_CCR2_UCB β-arrestin Recruitment (Active) CCR2->b_arrestin_CCR2_UCB UCB35625 b_arrestin_CCR2_J β-arrestin Recruitment (Inactive) CCR2->b_arrestin_CCR2_J J113863 G_protein_CCR5 G-protein Signaling (Active) CCR5->G_protein_CCR5 J113863 & UCB35625 b_arrestin_CCR5_UCB β-arrestin Recruitment (Active) CCR5->b_arrestin_CCR5_UCB UCB35625 b_arrestin_CCR5_J β-arrestin Recruitment (Inactive) CCR5->b_arrestin_CCR5_J J113863

In-Depth Pharmacological Profile of UCB35625: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers and Drug Development Professionals

Initial Note on Nomenclature: The compound of interest is broadly recognized in scientific literature and commercial databases as UCB35625. Initial inquiries regarding "Hydro-UCB35625" did not yield specific information, suggesting this may be a non-standard or erroneous nomenclature. This document will henceforth refer to the compound as UCB35625. It is worth noting that the compound may be used experimentally as an iodide salt.

Executive Summary

UCB35625 is a potent and selective small molecule antagonist of the C-C chemokine receptors 1 (CCR1) and 3 (CCR3).[1][2] It functions as a non-competitive allosteric modulator, exhibiting significantly greater potency in functional assays than in direct ligand displacement assays. This unique mechanism of action suggests that UCB35625 inhibits receptor signaling by inducing a conformational change that prevents signal transduction, rather than by directly blocking the chemokine binding site.[1] Its dual antagonism of CCR1 and CCR3, key receptors in the recruitment of eosinophils and other inflammatory cells, positions UCB35625 as a valuable tool for studying inflammatory processes and as a potential therapeutic agent for eosinophil-mediated disorders such as asthma.[1] Furthermore, its ability to inhibit CCR3-mediated entry of HIV-1 into cells highlights its potential in antiviral research.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro potency data for UCB35625. To date, specific binding affinity values (Ki) and comprehensive in vivo pharmacokinetic data have not been extensively reported in publicly available literature, a characteristic that may be related to its allosteric mechanism of action.

Table 1: In Vitro Functional Potency of UCB35625

Assay TypeTargetLigand/StimulusCell TypeIC50 (nM)Reference
ChemotaxisCCR1MIP-1α (CCL3)CCR1-transfected cells9.6[1]
ChemotaxisCCR3Eotaxin (CCL11)CCR3-transfected cells93.7[1]
Receptor InternalizationCCR1MIP-1α (CCL3)Purified PMNLs19.8
Receptor InternalizationCCR3Eotaxin (CCL11)Purified PMNLs410
HIV-1 EntryCCR3HIV-1 isolate 89.6NP-2 glial cells57[1]

Mechanism of Action

UCB35625 exhibits a non-competitive, allosteric antagonism at both CCR1 and CCR3. This is evidenced by the observation that considerably higher concentrations of UCB35625 are required to displace radiolabeled chemokines in binding assays compared to the nanomolar concentrations that effectively inhibit receptor function in chemotaxis and other functional assays.[1] This suggests that UCB35625 binds to a site on the receptor that is distinct from the orthosteric chemokine binding site. By binding to this allosteric site, it is hypothesized that UCB35625 stabilizes the receptor in an inactive conformation, thereby preventing the intracellular signaling cascade that is normally initiated by chemokine binding.[1]

Signaling Pathways

Both CCR1 and CCR3 are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by their cognate chemokines, they initiate a signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and changes in gene expression. UCB35625, by preventing the conformational change necessary for G protein activation, effectively blocks these downstream signaling events.

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gi/o Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates MAPK MAPK Cascade (ERK1/2, p38) G_protein->MAPK JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT UCB35625 UCB35625 UCB35625->CCR1 Inhibits (Allosteric) Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Response Cellular Response (Chemotaxis, Inflammation) Ca_release->Cell_Response PKC->Cell_Response MAPK->Cell_Response JAK_STAT->Cell_Response CCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR3 CCR3 G_protein Gi/o Protein CCR3->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K UCB35625 UCB35625 UCB35625->CCR3 Inhibits (Allosteric) Chemokine Chemokine (e.g., Eotaxin) Chemokine->CCR3 Binds PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cell_Response Cellular Response (Eosinophil Chemotaxis) Ca_release->Cell_Response PKC->Cell_Response Akt Akt PI3K->Akt MAPK MAPK Cascade (ERK1/2, p38) Akt->MAPK MAPK->Cell_Response Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Cell_Prep 1. Prepare target cells (e.g., CCR1/CCR3 transfectants, eosinophils) Reagent_Prep 2. Prepare chemokine and UCB35625 solutions Cell_Prep->Reagent_Prep Load_Lower 3. Load lower chamber with chemokine (chemoattractant) Reagent_Prep->Load_Lower Load_Upper 4. Load upper chamber with cells pre-incubated with UCB35625 or vehicle Load_Lower->Load_Upper Incubate 5. Incubate chamber to allow cell migration Load_Upper->Incubate Stain_Count 6. Fix, stain, and count migrated cells Incubate->Stain_Count Calc_IC50 7. Calculate % inhibition and determine IC50 Stain_Count->Calc_IC50

References

Early Research on the Therapeutic Potential of UCB35625: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Dual CCR1/CCR3 Chemokine Receptor Antagonist

This technical guide provides a comprehensive overview of the early preclinical research on UCB35625, a small molecule antagonist of the chemokine receptors CCR1 and CCR3. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting these chemokine pathways. UCB35625 has been investigated for its potential in treating a range of conditions, including eosinophil-mediated inflammatory diseases such as asthma, as well as its ability to inhibit CCR3-mediated entry of the human immunodeficiency virus-1 (HIV-1).[1][2]

Core Mechanism of Action

UCB35625 functions as a potent and selective dual inhibitor of CCR1 and CCR3.[2] Its mechanism involves interfering with the conformational changes in these receptors that are necessary for initiating intracellular signaling, rather than by directly competing for the ligand binding site in all assays.[2] This mode of action leads to the inhibition of critical cellular responses mediated by these receptors, such as chemotaxis and receptor internalization.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from early in vitro studies, demonstrating the potency of UCB35625 in inhibiting various cellular functions mediated by CCR1 and CCR3.

Table 1: Inhibition of Chemotaxis

Target ReceptorCell TypeChemoattractantIC50 (nM)
CCR1Transfected CellsMIP-1α9.57 - 9.6[2]
CCR3Transfected CellsEotaxin93.7[2] - 93.8

Table 2: Inhibition of Chemokine-Induced Receptor Internalization

Target ReceptorCell TypeInducing LigandIC50 (nM)
CCR1Purified PMNLMIP-1α19.8[3]
CCR3Purified PMNLEotaxin410[3]

Table 3: Inhibition of HIV-1 Entry

Target ReceptorCell LineHIV-1 IsolateIC50 (nM)
CCR3NP-2 glial cells89.657[2]

Table 4: Ligand Displacement Activity

Target ReceptorCell TypeRadioligandUCB35625 IC50 (nM)Cold Ligand IC50 (nM)
CCR1Transfectants¹²⁵I-MIP-1α>10005.6
CCR3Transfectants¹²⁵I-eotaxin>10001.1

Data for Table 4 is inferred from statements that considerably larger concentrations of UCB35625 were needed for effective ligand displacement than for inhibition of receptor function.[2][4]

Key Experimental Methodologies

A summary of the experimental protocols used to generate the data presented above is provided to facilitate replication and further investigation.

Chemotaxis Assay

The inhibitory effect of UCB35625 on chemotaxis was assessed using transfected cells expressing either CCR1 or CCR3. A standard chemotaxis assay, likely a Boyden chamber or a similar system, was employed.

Experimental Workflow: Chemotaxis Assay

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_cells Transfected cells (CCR1 or CCR3 expressing) are prepared add_ucb Cells are incubated with varying concentrations of UCB35625 prep_cells->add_ucb place_cells Cells are placed in the upper chamber of a chemotaxis plate add_ucb->place_cells add_chemo Chemoattractant (MIP-1α for CCR1, Eotaxin for CCR3) is added to the lower chamber place_cells->add_chemo incubate The plate is incubated to allow cell migration add_chemo->incubate quantify Migrated cells in the lower chamber are quantified incubate->quantify calc_ic50 IC50 values are calculated from the dose-response curve quantify->calc_ic50

Caption: Workflow for determining the IC50 of UCB35625 in a chemotaxis assay.

Receptor Internalization Assay

The inhibition of chemokine-induced receptor internalization by UCB35625 was measured using Fluorescence-Activated Cell Sorting (FACS) analysis on purified peripheral blood mononuclear leukocytes (PMNLs).

Experimental Workflow: Receptor Internalization Assay (FACS)

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis prep_pmnl Purified PMNLs are prepared treat_ucb Cells are pre-incubated with UCB35625 prep_pmnl->treat_ucb add_ligand Chemokine (MIP-1α or Eotaxin) is added to induce receptor internalization treat_ucb->add_ligand stain_ab Cells are stained with fluorescently labeled antibodies specific for CCR1 and CCR3 add_ligand->stain_ab run_facs FACS analysis is performed to quantify surface receptor expression stain_ab->run_facs determine_inhibition Inhibition of internalization is determined by comparing fluorescence intensity run_facs->determine_inhibition

Caption: Workflow for the FACS-based receptor internalization assay.

HIV-1 Entry Assay

The ability of UCB35625 to block CCR3-mediated HIV-1 entry was evaluated using a cell-based assay.

Experimental Workflow: HIV-1 Entry Assay

G cluster_prep Cell Culture cluster_treatment Treatment and Infection cluster_incubation Incubation cluster_analysis Analysis culture_cells NP-2 glial cells expressing CD4 and CCR3 are cultured add_ucb Cells are treated with varying concentrations of UCB35625 culture_cells->add_ucb add_hiv HIV-1 primary isolate 89.6 is added to the cells add_ucb->add_hiv incubate Cells are incubated to allow for viral entry and infection add_hiv->incubate measure_infection The extent of viral infection is measured (e.g., p24 antigen assay) incubate->measure_infection calc_ic50 The IC50 for inhibition of viral entry is calculated measure_infection->calc_ic50

Caption: Workflow of the HIV-1 entry inhibition assay.

Signaling Pathways and Therapeutic Rationale

UCB35625's dual antagonism of CCR1 and CCR3 provides a strong rationale for its therapeutic potential in inflammatory conditions characterized by the infiltration of eosinophils and other leukocytes.

Signaling Pathway: CCR1/CCR3 Inhibition by UCB35625

G cluster_extracellular cluster_membrane cluster_intracellular chemokine Chemokines (e.g., MIP-1α, Eotaxin) ccr1 CCR1 chemokine->ccr1 ccr3 CCR3 chemokine->ccr3 g_protein G-protein signaling ccr1->g_protein ccr3->g_protein ucb UCB35625 ucb->ccr1 ucb->ccr3 chemotaxis Chemotaxis g_protein->chemotaxis internalization Receptor Internalization g_protein->internalization

Caption: UCB35625 inhibits signaling through CCR1 and CCR3.

The therapeutic potential of UCB35625 also extends to neuropathic pain, as both CCR1 and CCR3 have been implicated in nociceptive transmission.[5] Dual antagonism of these receptors may offer an effective strategy for pain relief.[5]

Future Directions and Considerations

While the early preclinical data for UCB35625 are promising, it is important to note that its development may be complicated by off-target effects. For instance, it has been reported that UCB35625 can act as an agonist at CCR2 and CCR5, which could lead to complex in vivo pharmacology.[3] Further research, including comprehensive in vivo studies in relevant animal models, is necessary to fully elucidate the therapeutic window and potential of UCB35625. The development of more selective antagonists or biased antagonists that preferentially block pro-inflammatory signaling pathways while preserving other receptor functions could be a valuable avenue for future drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for Hydro-UCB35625 in Chemotaxis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625 is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1][2] Chemokine receptors, such as CCR1 and CCR3, are G protein-coupled receptors that play a pivotal role in mediating the directed migration of cells, a process known as chemotaxis.[3][4][5] This process is fundamental to various physiological and pathological events, including inflammatory responses, immune surveillance, and cancer metastasis.[6][7] this compound inhibits the chemotactic response of cells expressing CCR1 and CCR3 to their respective chemokine ligands, such as Macrophage Inflammatory Protein-1α (MIP-1α or CCL3) for CCR1 and Eotaxin (CCL11) for CCR3.[1][2] Its mechanism of action is believed to be non-competitive, interacting with the transmembrane helices of the receptors to stabilize them in an inactive conformation.[1][8][9] These application notes provide a detailed protocol for utilizing this compound in a chemotaxis assay to evaluate its inhibitory effects on CCR1- and CCR3-mediated cell migration.

Data Presentation

The inhibitory activity of this compound on chemokine-induced chemotaxis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values and provide a template for presenting dose-response data from a typical chemotaxis inhibition experiment.

Table 1: Reported IC50 Values for this compound in Chemotaxis Assays

Target ReceptorChemoattractantCell TypeIC50 (nM)Reference
CCR1MIP-1α (CCL3)CCR1-transfected cells9.57[2]
CCR3Eotaxin (CCL11)CCR3-transfected cells93.8[2]

Table 2: Representative Dose-Response Data for this compound Inhibition of CCR1-Mediated Chemotaxis

This compound Conc. (nM)Mean Migrated CellsStandard Deviation% Inhibition
0 (Vehicle Control)500250
14502210
33751825
102501550
301251075
10050590
30025495

Signaling Pathways

This compound exerts its inhibitory effect by modulating the signaling cascades downstream of CCR1 and CCR3. Upon ligand binding, these G protein-coupled receptors activate intracellular signaling pathways, leading to cytoskeletal rearrangement and directed cell movement. This compound is thought to bind to the transmembrane helices of the receptors, preventing the conformational change necessary for G protein activation and subsequent signaling.[1][8]

CCR1_CCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Chemokine Chemokine (MIP-1α / Eotaxin) Receptor CCR1 / CCR3 Chemokine->Receptor Binds G_Protein Gαi Protein Receptor->G_Protein Activates UCB35625 This compound UCB35625->Receptor Inhibits (Non-competitive) PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K DAG_IP3 DAG / IP3 PLC->DAG_IP3 Akt Akt PI3K->Akt Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux MAPK MAPK/ERK Pathway Akt->MAPK Cytoskeleton Cytoskeletal Rearrangement Ca_Flux->Cytoskeleton MAPK->Cytoskeleton Chemotaxis Chemotaxis Cytoskeleton->Chemotaxis

CCR1/CCR3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The most widely accepted method for assessing chemotaxis is the Boyden chamber assay, also known as the Transwell assay.[10][11] This protocol is designed to test the inhibitory effect of this compound on chemokine-induced cell migration using a Boyden chamber system.

Experimental Workflow

Chemotaxis_Inhibition_Workflow Start Start Cell_Culture 1. Cell Culture (CCR1+ or CCR3+ cells) Start->Cell_Culture Cell_Harvest 2. Cell Harvesting and Resuspension in serum-free medium Cell_Culture->Cell_Harvest Preincubation 4. Pre-incubate cells with This compound or vehicle Cell_Harvest->Preincubation Prepare_Antagonist 3. Prepare this compound dilutions Prepare_Antagonist->Preincubation Add_Cells 6. Add pre-incubated cells to upper chamber (insert) Preincubation->Add_Cells Setup_Chamber 5. Add Chemoattractant to lower chamber of Boyden assay Setup_Chamber->Add_Cells Incubate_Assay 7. Incubate to allow cell migration Add_Cells->Incubate_Assay Remove_Nonmigrated 8. Remove non-migrated cells from top of the membrane Incubate_Assay->Remove_Nonmigrated Fix_Stain 9. Fix and stain migrated cells on the bottom of the membrane Remove_Nonmigrated->Fix_Stain Quantify 10. Quantify migrated cells (microscopy or plate reader) Fix_Stain->Quantify Analyze 11. Data Analysis (Calculate % inhibition and IC50) Quantify->Analyze End End Analyze->End

References

Application Notes and Protocols for Studying HIV-1 Entry Inhibition with UCB35625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing UCB35625, a potent antagonist of the chemokine receptors CCR1 and CCR3, to study and inhibit Human Immunodeficiency Virus type 1 (HIV-1) entry. UCB35625 has been identified as an effective inhibitor of HIV-1 entry mediated by the CCR3 coreceptor.[1] This document outlines the mechanism of action of UCB35625, provides detailed protocols for key experimental assays, and presents relevant quantitative data to facilitate its application in HIV-1 research and drug development.

Mechanism of Action

HIV-1 entry into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) to the CD4 receptor on the target cell surface. This binding triggers conformational changes in Env, exposing a binding site for a coreceptor, which is typically one of the chemokine receptors, CCR5 or CXCR4. However, some HIV-1 strains, particularly primary isolates, can utilize alternative coreceptors such as CCR3 for entry.[1]

UCB35625 is a small molecule that functions as a non-competitive antagonist of CCR1 and CCR3.[1][2] In the context of HIV-1, UCB35625 specifically targets the CCR3 coreceptor. By binding to CCR3, UCB35625 is thought to induce a conformational change in the receptor that prevents the HIV-1 gp120 protein from effectively engaging with it, thereby blocking the fusion of the viral and cellular membranes and subsequent viral entry.[1] This inhibitory action occurs at nanomolar concentrations, making UCB35625 a valuable tool for investigating the role of CCR3 in HIV-1 infection and for the development of novel entry inhibitors.

Quantitative Data for UCB35625

The following table summarizes the inhibitory concentrations (IC50) of UCB35625 in various functional assays. This data provides a reference for the potency of UCB35625 in different experimental settings.

Assay TypeTargetLigand/VirusCell LineIC50 (nM)Reference
HIV-1 Entry InhibitionCCR3HIV-1 primary isolate 89.6NP-2 (glial cells expressing CD4 and CCR3)57[1][3]
Chemotaxis InhibitionCCR1MIP-1αCCR1-transfected cells9.6[1]
Chemotaxis InhibitionCCR3EotaxinCCR3-transfected cells93.7[1]
Receptor Internalization InhibitionCCR1MIP-1αPurified PMNL19.8[3]
Receptor Internalization InhibitionCCR3EotaxinPurified PMNL410[3]

Experimental Protocols

Detailed protocols for two key experiments to assess the HIV-1 entry inhibitory activity of UCB35625 are provided below: a pseudovirus neutralization assay and a cell-cell fusion assay.

HIV-1 Pseudovirus Neutralization Assay

This assay measures the ability of UCB35625 to inhibit infection by HIV-1 pseudoviruses expressing an Env protein that utilizes the CCR3 coreceptor. The readout is typically the activity of a reporter gene (e.g., luciferase) incorporated into the pseudovirus genome.

Materials:

  • HEK293T cells

  • HIV-1 Env expression plasmid (for a CCR3-tropic strain, e.g., from isolate 89.6)

  • HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-)

  • Transfection reagent (e.g., FuGENE 6 or Polyethylenimine)

  • Target cells expressing CD4 and CCR3 (e.g., NP-2/CD4/CCR3 or engineered TZM-bl cells)

  • UCB35625 (dissolved in DMSO)

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • 96-well culture plates (white, clear bottom for cell culture; opaque for luciferase reading)

  • Luminometer

Protocol:

  • Pseudovirus Production:

    • One day before transfection, seed HEK293T cells in a T-75 flask to be 70-80% confluent on the day of transfection.

    • Co-transfect the HEK293T cells with the HIV-1 Env expression plasmid and the HIV-1 backbone plasmid at a 1:3 ratio, respectively, using a suitable transfection reagent according to the manufacturer's instructions.

    • 48 hours post-transfection, harvest the cell culture supernatant containing the pseudoviruses.

    • Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • (Optional) Aliquot and store the pseudovirus stocks at -80°C. Determine the viral titer (e.g., by measuring p24 antigen concentration or by titrating on target cells).

  • Neutralization Assay:

    • Seed target cells (e.g., NP-2/CD4/CCR3) in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of UCB35625 in culture medium. The final DMSO concentration should be kept below 0.5%.

    • In a separate 96-well plate, mix 50 µL of the diluted UCB35625 with 50 µL of pseudovirus suspension (diluted to a concentration that yields a strong luciferase signal, typically 100,000 to 200,000 relative light units [RLU]).

    • Include control wells:

      • Virus control (pseudovirus + medium, no inhibitor)

      • Cell control (medium only, no virus or inhibitor)

    • Incubate the virus-inhibitor mixture for 1 hour at 37°C.

    • Remove the medium from the target cells and add 100 µL of the virus-inhibitor mixture to each well.

    • Incubate the plates for 48 hours at 37°C.

    • After incubation, remove the supernatant and lyse the cells using 50 µL of luciferase lysis buffer.

    • Add 50 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each UCB35625 concentration using the following formula: % Inhibition = 100 * [1 - (RLU_inhibitor - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]

    • Plot the percentage of inhibition against the log of the UCB35625 concentration and determine the IC50 value using non-linear regression analysis.

Cell-Cell Fusion Assay

This assay measures the ability of UCB35625 to block the fusion of cells expressing the HIV-1 Env protein with target cells expressing CD4 and CCR3. Fusion events are detected by the activation of a reporter gene in the target cells.

Materials:

  • Effector cells: A cell line that can be transfected to express a CCR3-tropic HIV-1 Env protein and Tat (e.g., HEK293T or HeLa cells).

  • Target cells: A cell line expressing CD4 and CCR3, and containing a Tat-inducible reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter (e.g., TZM-bl cells).

  • HIV-1 Env expression plasmid (CCR3-tropic)

  • HIV-1 Tat expression plasmid

  • Transfection reagent

  • UCB35625 (dissolved in DMSO)

  • Culture medium (DMEM with 10% FBS, penicillin/streptomycin)

  • Reporter gene assay reagent (e.g., luciferase or β-galactosidase substrate)

  • 96-well culture plates

Protocol:

  • Preparation of Effector Cells:

    • One day before the assay, transfect the effector cells (e.g., HEK293T) with the HIV-1 Env and Tat expression plasmids using a suitable transfection reagent.

  • Fusion Assay:

    • On the day of the assay, seed the target cells (e.g., TZM-bl) in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Prepare serial dilutions of UCB35625 in culture medium.

    • Add the diluted UCB35625 to the wells containing the target cells.

    • Detach the transfected effector cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based).

    • Add the effector cells to the wells containing the target cells and UCB35625 at a 1:1 ratio.

    • Include control wells:

      • Maximum fusion (effector cells + target cells, no inhibitor)

      • Background control (mock-transfected effector cells + target cells)

    • Co-culture the cells for 6-8 hours at 37°C to allow for cell-cell fusion.

    • After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of fusion inhibition for each UCB35625 concentration using the following formula: % Inhibition = 100 * [1 - (Signal_inhibitor - Signal_background) / (Signal_max_fusion - Signal_background)]

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the UCB35625 concentration and performing non-linear regression analysis.

Visualizations

CCR3 Signaling Pathway and HIV-1 Entry

The following diagram illustrates the signaling pathway of the CCR3 receptor upon binding its natural ligand (e.g., eotaxin) and how HIV-1 utilizes this receptor for entry. UCB35625 acts by antagonizing the receptor, thereby blocking both the natural signaling and viral entry.

CCR3_Signaling_and_HIV1_Entry cluster_membrane Cell Membrane cluster_intracellular Intracellular CCR3 CCR3 G_protein G Protein Activation CCR3->G_protein Activates Viral_Entry Viral Entry (Fusion) CCR3->Viral_Entry Mediates Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds HIV1 HIV-1 gp120 HIV1->CCR3 Binds (Co-receptor) UCB35625 UCB35625 UCB35625->CCR3 Antagonizes Signaling Downstream Signaling G_protein->Signaling Initiates HIV1_Inhibitor_Screening_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput HIV-1 Pseudovirus Neutralization Assay Start->Primary_Screen Hit_ID Hit Identification: Compounds showing >50% inhibition Primary_Screen->Hit_ID Dose_Response Dose-Response Analysis: Determine IC50 values Hit_ID->Dose_Response Secondary_Assay Secondary Assay: Cell-Cell Fusion Assay Dose_Response->Secondary_Assay Mechanism Mechanism of Action Studies: - Target identification (e.g., CCR3) - Binding assays Secondary_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

References

In Vivo Administration of Chemokine Receptor Antagonists: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Hydro-UCB35625" did not yield any publicly available scientific literature. The related compound, UCB-35625 , is identified as a potent dual antagonist of chemokine receptors CCR1 and CCR3, not a dopamine agonist as specified in the topic request. There is a lack of published in vivo administration and dosage data for UCB-35625 in animal models.

Therefore, this document provides detailed application notes and protocols for a representative and well-characterized CCR1 antagonist, BX 471 , in a relevant animal model of inflammatory disease. This information is intended to serve as a comprehensive example for researchers, scientists, and drug development professionals working with similar compounds.

Introduction to CCR1 Antagonism in Inflammatory Disease

Chemokine receptors, such as CCR1, are critical mediators of the inflammatory response, primarily by directing the migration of leukocytes to sites of inflammation. Antagonism of CCR1 is a therapeutic strategy being investigated for various inflammatory and autoimmune diseases, including rheumatoid arthritis. By blocking the interaction of chemokines like CCL3 (MIP-1α) and CCL5 (RANTES) with CCR1, these antagonists can inhibit the recruitment of inflammatory cells, thereby reducing inflammation and tissue damage.

Representative Compound: BX 471

BX 471 is an orally active, non-peptide, selective antagonist of the CCR1 chemokine receptor. It has been evaluated in preclinical models of inflammatory diseases, such as adjuvant-induced arthritis in rats, a common model for rheumatoid arthritis.

Quantitative Data Summary

The following table summarizes representative quantitative data for the in vivo administration of the CCR1 antagonist BX 471 in a rat model of adjuvant-induced arthritis.

ParameterValueAnimal ModelDisease ModelAdministrationReference
Therapeutic Dose 10 mg/kgLewis RatsAdjuvant-Induced ArthritisOral gavage, daily[1]
Prophylactic Dose 10 mg/kgLewis RatsAdjuvant-Induced ArthritisOral gavage, daily from day of induction[1]
Vehicle 0.5% Methylcellulose in waterLewis RatsAdjuvant-Induced ArthritisOral gavage[1]
Effect on Paw Swelling Significant reductionLewis RatsAdjuvant-Induced ArthritisOral gavage, daily[1]
Effect on Joint Damage Significant reduction in histological scoreLewis RatsAdjuvant-Induced ArthritisOral gavage, daily[1]

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats, a widely used model for studying the efficacy of anti-inflammatory compounds.[2][3][4]

Materials:

  • Male Lewis rats (175-200 g)

  • Complete Freund's Adjuvant (CFA) containing 10 mg/mL Mycobacterium tuberculosis

  • 27-gauge needle and 1 mL syringe

  • Isoflurane or other suitable anesthetic

Procedure:

  • Anesthetize the rats using isoflurane.

  • Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

  • Draw 0.1 mL of the CFA suspension into a 1 mL syringe fitted with a 27-gauge needle.

  • Inject 0.1 mL of the CFA suspension subcutaneously into the base of the tail of each rat.[3]

  • Monitor the animals for the development of arthritis, which typically appears in the paws around 10-14 days post-induction.[3]

  • Assess the severity of arthritis daily using a clinical scoring system (e.g., 0-4 scale for each paw based on erythema and swelling) and by measuring paw volume with a plethysmometer.

In Vivo Administration of BX 471

This protocol details the preparation and administration of the CCR1 antagonist BX 471 to rats with adjuvant-induced arthritis.

Materials:

  • BX 471

  • 0.5% Methylcellulose in sterile water (Vehicle)

  • Oral gavage needles

  • Syringes

  • Balance and weigh boats

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of BX 471 based on the number of animals and the target dose (e.g., 10 mg/kg).

    • Weigh the calculated amount of BX 471 powder.

    • Prepare a 0.5% methylcellulose solution in sterile water.

    • Suspend the BX 471 powder in the vehicle to the desired final concentration. Ensure the suspension is homogenous by vortexing or stirring. Prepare fresh daily.

  • Administration:

    • For prophylactic treatment, begin dosing on the day of CFA injection. For therapeutic treatment, begin dosing upon the onset of clinical signs of arthritis (e.g., day 10).

    • Administer the prepared BX 471 suspension to the rats via oral gavage once daily. The volume administered should be based on the individual animal's body weight.

    • A control group of animals should receive the vehicle only, administered in the same manner and volume.

  • Monitoring and Endpoint Analysis:

    • Continue daily dosing and monitoring of arthritis severity (clinical score and paw volume) for the duration of the study (e.g., up to 28 days post-CFA injection).

    • At the end of the study, animals can be euthanized for the collection of tissues (e.g., joints, spleen, blood) for further analysis, such as histology to assess joint damage and cytokine analysis to measure inflammatory markers.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gαi/o Gβγ CCR1->G_protein Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Cell Adhesion Gene Expression Ca_release->Chemotaxis Mediates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Activates NFkB NF-κB Activation MAPK_cascade->NFkB Leads to Akt Akt PI3K->Akt Activates Akt->NFkB Leads to NFkB->Chemotaxis Mediates Chemokine Chemokine (e.g., CCL3, CCL5) Chemokine->CCR1 Binds BX471 BX 471 (Antagonist) BX471->CCR1 Blocks

Caption: CCR1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment Groups cluster_monitoring Monitoring & Data Collection cluster_endpoint Endpoint Analysis A1 Animal Acclimatization (e.g., Lewis Rats, 7 days) A2 Baseline Measurements (Body Weight, Paw Volume) A1->A2 B1 Induce Arthritis (e.g., CFA Injection) A2->B1 C1 Group 1: Vehicle Control B1->C1 Randomization C2 Group 2: Test Compound (e.g., BX 471) B1->C2 C3 Group 3: Positive Control (Optional) B1->C3 D1 Daily Clinical Scoring C1->D1 C2->D1 C3->D1 D2 Regular Paw Volume Measurement D1->D2 D3 Body Weight Monitoring D2->D3 D3->D1 E1 Euthanasia & Tissue Collection D3->E1 E2 Histopathology of Joints E1->E2 E3 Biomarker Analysis (e.g., Cytokines) E1->E3 E4 Data Analysis & Statistics E2->E4 E3->E4

References

Application Notes and Protocols for Investigating Chemokine Receptor Internalization Using UCB35625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemokine receptors, a class of G protein-coupled receptors (GPCRs), play a pivotal role in mediating the migration of immune cells. Their internalization, or endocytosis, is a critical mechanism for regulating receptor signaling and cellular responsiveness. UCB35625 is a potent and selective small molecule antagonist for the chemokine receptors CCR1 and CCR3.[1][2][3] By blocking the action of chemokines such as MIP-1α (CCL3) and eotaxin (CCL11), UCB35625 serves as a valuable tool for studying the intricate processes of CCR1 and CCR3 mediated inflammation and for investigating the dynamics of receptor internalization.[2] These application notes provide detailed protocols for utilizing UCB35625 to explore chemokine receptor internalization, a key area of research in immunology and drug development for inflammatory diseases.

UCB35625: A Dual Antagonist of CCR1 and CCR3

UCB35625 effectively inhibits the functional responses mediated by CCR1 and CCR3, including chemotaxis and receptor internalization.[2][4] The compound has been shown to be a non-competitive antagonist, suggesting it may interact with a region on the receptors that is crucial for the conformational changes required for signal transduction, rather than directly competing with the natural ligand binding site.[2]

Quantitative Data Summary

The following tables summarize the inhibitory potency of UCB35625 on various cellular responses mediated by CCR1 and CCR3.

Table 1: Inhibition of Chemotaxis by UCB35625

ReceptorCell TypeChemokineUCB35625 IC₅₀ (nM)
CCR1Transfected 4DE4 cells50 nM MIP-1α9.57 ± 1.31[5]
CCR3Transfected 4DE4 cells20 nM Eotaxin93.75 ± 1.43[5]

Table 2: Inhibition of Chemokine Receptor Internalization by UCB35625

ReceptorCell TypeInducing LigandUCB35625 IC₅₀ (nM)
CCR1Purified PMNLMIP-1α19.8 ± 1.7[4]
CCR3Purified PMNLEotaxin410 ± 1.6[4]

Experimental Protocols

Here we provide detailed protocols for investigating the effect of UCB35625 on chemokine receptor internalization using two common and robust techniques: flow cytometry and confocal microscopy.

Protocol 1: Flow Cytometry-Based Chemokine Receptor Internalization Assay

This protocol allows for the quantitative analysis of receptor internalization in a cell population.

Materials:

  • Cells expressing CCR1 or CCR3 (e.g., transfected cell lines like HEK293 or L1.2, or primary cells like eosinophils or monocytes)

  • UCB35625 (Tocris Bioscience or other reputable supplier)

  • Chemokine ligand (e.g., MIP-1α for CCR1, Eotaxin for CCR3)

  • Fluorescently labeled antibody against the N-terminus of CCR1 or CCR3

  • Flow cytometry buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to a sufficient density.

    • Harvest and wash the cells twice with ice-cold flow cytometry buffer.

    • Resuspend cells in flow cytometry buffer to a concentration of 1-5 x 10⁶ cells/mL.

  • UCB35625 Pre-incubation:

    • Aliquot 100 µL of the cell suspension into each well of a 96-well plate.

    • Prepare serial dilutions of UCB35625 in flow cytometry buffer.

    • Add the desired concentrations of UCB35625 to the cells and incubate for 30 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Ligand-Induced Internalization:

    • Following pre-incubation, add the chemokine ligand at a pre-determined optimal concentration (e.g., EC₅₀ for internalization) to the appropriate wells.

    • As a negative control, add buffer without chemokine to some wells.

    • Incubate the plate at 37°C for 30-60 minutes to allow for receptor internalization. The optimal time should be determined empirically.

  • Staining:

    • Stop the internalization process by placing the plate on ice and adding 100 µL of ice-cold flow cytometry buffer.

    • Centrifuge the plate at 300 x g for 3 minutes at 4°C and discard the supernatant.

    • Add the fluorescently labeled anti-CCR1 or anti-CCR3 antibody at the manufacturer's recommended concentration.

    • Incubate on ice for 30 minutes in the dark.

  • Washing and Fixation:

    • Wash the cells twice with 200 µL of ice-cold flow cytometry buffer.

    • Resuspend the cell pellet in 200 µL of fixation buffer and incubate for 20 minutes at room temperature in the dark.

  • Data Acquisition:

    • Wash the cells once more with flow cytometry buffer.

    • Resuspend the cells in 200 µL of flow cytometry buffer and acquire data on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • Calculate the percentage of internalization for each condition using the following formula: % Internalization = (1 - (MFI of treated cells / MFI of untreated cells)) * 100

    • Plot the percentage of internalization against the concentration of UCB35625 to determine the IC₅₀.

Protocol 2: Confocal Microscopy-Based Visualization of Receptor Internalization

This protocol allows for the direct visualization of receptor trafficking from the cell membrane to intracellular compartments.

Materials:

  • Cells expressing fluorescently tagged CCR1 or CCR3 (e.g., CCR1-GFP or CCR3-mCherry) seeded on glass-bottom dishes or coverslips.

  • UCB35625

  • Chemokine ligand (e.g., MIP-1α for CCR1, Eotaxin for CCR3)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES)

  • Confocal microscope with a temperature-controlled stage

Procedure:

  • Cell Seeding:

    • Seed cells expressing the fluorescently tagged receptor onto glass-bottom dishes or coverslips and culture until they reach 50-70% confluency.

  • UCB35625 Pre-treatment:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the desired concentration of UCB35625 (and a vehicle control to a separate dish) and incubate for 30 minutes at 37°C on the microscope stage.

  • Live-Cell Imaging:

    • Mount the dish on the confocal microscope.

    • Acquire baseline images of the cells, ensuring the fluorescently tagged receptors are primarily localized to the plasma membrane.

  • Ligand Stimulation and Time-Lapse Imaging:

    • Carefully add the chemokine ligand to the dish at an optimal concentration.

    • Immediately start acquiring time-lapse images every 1-5 minutes for a total of 30-60 minutes.

  • Image Analysis:

    • Analyze the acquired images to observe the redistribution of the fluorescently tagged receptor from the cell surface to intracellular vesicles in the control cells.

    • In the UCB35625-treated cells, assess the degree of inhibition of this ligand-induced internalization.

    • Quantify the internalization by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments over time using image analysis software (e.g., ImageJ/Fiji).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of CCR1 and CCR3 and the experimental workflows described above.

CCR1_Signaling_Pathway CCR1 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Chemotaxis, Cell Activation Ca_release->Cellular_Response MAPK_Pathway MAPK Pathway (ERK1/2) PKC->MAPK_Pathway Activates MAPK_Pathway->Cellular_Response MIP1a MIP-1α (CCL3) MIP1a->CCR1 Binds UCB35625 UCB35625 UCB35625->CCR1 Inhibits

Caption: CCR1 Signaling Pathway and Inhibition by UCB35625.

CCR3_Signaling_Pathway CCR3 Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR3 CCR3 G_protein Gαi/βγ CCR3->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK_Pathway MAPK Pathway (p38, ERK) G_protein->MAPK_Pathway Activates Akt Akt PI3K->Akt Activates Cellular_Response Chemotaxis, Degranulation Akt->Cellular_Response MAPK_Pathway->Cellular_Response Eotaxin Eotaxin (CCL11) Eotaxin->CCR3 Binds UCB35625 UCB35625 UCB35625->CCR3 Inhibits

Caption: CCR3 Signaling Pathway and Inhibition by UCB35625.

Internalization_Workflow Experimental Workflow: Receptor Internalization Assay cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy FC_Start Start: Cells in Suspension FC_Pretreat Pre-incubate with UCB35625 or Vehicle FC_Start->FC_Pretreat FC_Stimulate Stimulate with Chemokine Ligand FC_Pretreat->FC_Stimulate FC_Stain Stain with Fluorescent Anti-Receptor Antibody FC_Stimulate->FC_Stain FC_Acquire Acquire on Flow Cytometer FC_Stain->FC_Acquire FC_Analyze Analyze MFI to Quantify Internalization FC_Acquire->FC_Analyze M_Start Start: Adherent Cells with Fluorescently-Tagged Receptor M_Pretreat Pre-treat with UCB35625 or Vehicle M_Start->M_Pretreat M_Stimulate Stimulate with Chemokine Ligand M_Pretreat->M_Stimulate M_Image Time-Lapse Confocal Imaging M_Stimulate->M_Image M_Analyze Analyze Image Series to Visualize and Quantify Internalization M_Image->M_Analyze

Caption: Workflow for Investigating Receptor Internalization.

References

Application Notes and Protocols for Assessing UCB35625 Effects on Leukocytes Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCB35625 is a potent and selective small molecule antagonist of the chemokine receptors CCR1 and CCR3.[1] These receptors are key mediators in the recruitment of various leukocyte populations, including eosinophils and monocytes, to sites of inflammation.[2][3] By blocking the action of chemokines such as MIP-1α (CCL3), MCP-4 (CCL13), and eotaxin (CCL11), UCB35625 can inhibit leukocyte migration and other inflammatory responses.[1] This document provides detailed application notes and protocols for utilizing flow cytometry to assess the in vitro effects of UCB35625 on leukocyte functions. Flow cytometry offers a powerful platform for single-cell analysis, enabling precise measurement of receptor expression, cell signaling, and functional responses in heterogeneous cell populations.

Data Presentation: Summary of UCB35625 In Vitro Activity

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of UCB35625 in various leukocyte functional assays. This data provides a reference for designing dose-response experiments.

Assay TypeCell TypeChemokine StimulusUCB35625 IC50 (nM)Reference
ChemotaxisCCR1-transfected cellsMIP-1α9.6[1]
ChemotaxisCCR3-transfected cellsEotaxin93.7[1]
Receptor InternalizationPurified Polymorphonuclear Leukocytes (Eosinophils)MIP-1α (CCR1)19.8 ± 1.7[2]
Receptor InternalizationPurified Polymorphonuclear Leukocytes (Eosinophils)Eotaxin (CCR3)410 ± 1.6[2]
HIV-1 EntryNP-2 glial cells expressing CCR3 and CD4Primary isolate 89.657.0[2]

Mandatory Visualizations

CCR1 Signaling Pathway

CCR1_Signaling CCR1 Signaling Pathway UCB35625 UCB35625 CCR1 CCR1 UCB35625->CCR1 inhibits G_protein Gαi/o Gβγ CCR1->G_protein activates Chemokine e.g., MIP-1α (CCL3) Chemokine->CCR1 binds PLC PLC G_protein->PLC activates MAPK_Pathway MAPK Pathway (ERK, p38) G_protein->MAPK_Pathway PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization PKC->MAPK_Pathway MAPK_Pathway->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis Shape_Change Shape Change Actin_Polymerization->Shape_Change

Caption: A simplified diagram of the CCR1 signaling pathway, illustrating the points of inhibition by UCB35625.

CCR3 Signaling Pathway

CCR3_Signaling CCR3 Signaling Pathway UCB35625 UCB35625 CCR3 CCR3 UCB35625->CCR3 inhibits Receptor_Internalization Receptor Internalization UCB35625->Receptor_Internalization inhibits G_protein Gαi/o Gβγ CCR3->G_protein activates CCR3->Receptor_Internalization ligand-induced Chemokine e.g., Eotaxin (CCL11) Chemokine->CCR3 binds PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt MAPK_Pathway MAPK Pathway (ERK, p38) Akt->MAPK_Pathway Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization MAPK_Pathway->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis Shape_Change Shape Change Actin_Polymerization->Shape_Change

Caption: An overview of the CCR3 signaling cascade, highlighting the inhibitory action of UCB35625 on receptor function.

Experimental Workflow for Assessing UCB35625 Effects

Experimental_Workflow General Experimental Workflow Leukocyte_Isolation Isolate Leukocytes (e.g., PBMCs, Eosinophils) Pre_incubation Pre-incubate with UCB35625 (Dose-response) Leukocyte_Isolation->Pre_incubation Stimulation Stimulate with Chemokine (e.g., MIP-1α, Eotaxin) Pre_incubation->Stimulation Staining Stain with Fluorescent Antibodies Stimulation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Data_Analysis Analyze Data (Gating and Quantification) Flow_Cytometry->Data_Analysis

Caption: A generalized workflow for studying the effects of UCB35625 on leukocyte function using flow cytometry.

Experimental Protocols

Leukocyte Chemotaxis Assay

This protocol assesses the ability of UCB35625 to inhibit the migration of leukocytes towards a chemokine gradient.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or purified eosinophils

  • UCB35625

  • Recombinant human MIP-1α (for CCR1-mediated chemotaxis) or Eotaxin (for CCR3-mediated chemotaxis)

  • Chemotaxis plates (e.g., 96-well with 5 µm pore size inserts)

  • FACS buffer (PBS with 2% FBS and 2 mM EDTA)

  • Fluorochrome-conjugated antibodies for leukocyte identification (see proposed antibody panel below)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). For eosinophil-specific assays, purify eosinophils using negative selection kits. Resuspend cells in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • UCB35625 Pre-incubation: In a separate plate, pre-incubate the cells with various concentrations of UCB35625 (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

  • Chemotaxis Setup:

    • Add assay medium containing the appropriate chemokine (e.g., 10 nM MIP-1α or 30 nM Eotaxin) to the lower wells of the chemotaxis plate.

    • Add the pre-incubated cell suspension to the upper chamber (the insert).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

  • Cell Harvesting and Staining:

    • Carefully remove the upper inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Stain the migrated cells with a panel of fluorochrome-conjugated antibodies to identify specific leukocyte populations (e.g., monocytes, eosinophils). Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells with FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the stained cells on a flow cytometer.

    • Gate on the specific leukocyte population of interest based on their light scatter properties and marker expression.

    • Quantify the number of migrated cells in each condition.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of UCB35625 compared to the vehicle control. Determine the IC50 value.

Chemokine Receptor Internalization Assay

This assay measures the ability of UCB35625 to block the chemokine-induced internalization of CCR1 and CCR3 from the leukocyte surface.

Materials:

  • Isolated human leukocytes (e.g., PBMCs or purified polymorphonuclear leukocytes)

  • UCB35625

  • Recombinant human MIP-1α or Eotaxin

  • FACS buffer

  • Fluorochrome-conjugated antibodies against CCR1, CCR3, and leukocyte subset markers (see proposed antibody panel)

  • Flow cytometer

Protocol:

  • Cell Preparation: Isolate leukocytes as described in the chemotaxis protocol. Resuspend in assay medium at 1 x 10^6 cells/mL.

  • UCB35625 Pre-incubation: Pre-incubate cells with a dose range of UCB35625 or vehicle control for 30 minutes at 37°C.

  • Chemokine Stimulation: Add MIP-1α (e.g., 50 ng/mL) or Eotaxin (e.g., 100 ng/mL) to the cell suspensions and incubate for 30-60 minutes at 37°C to induce receptor internalization. Include an unstimulated control.

  • Staining:

    • Place the cells on ice to stop the internalization process.

    • Stain the cells with fluorochrome-conjugated antibodies against CCR1 or CCR3, along with markers to identify the leukocyte subset of interest. For example, when analyzing eosinophils within a mixed granulocyte population, co-stain with an anti-VLA-4 (CD49d) antibody.[2] Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the specific leukocyte population.

    • Measure the mean fluorescence intensity (MFI) of CCR1 or CCR3 staining.

  • Data Analysis: A decrease in the MFI of CCR1 or CCR3 in the chemokine-stimulated samples compared to the unstimulated control indicates receptor internalization. Calculate the percentage of inhibition of internalization for each UCB35625 concentration. Determine the IC50 value.

Leukocyte Shape Change Assay (Gated Autofluorescence/Forward Scatter Assay)

This assay provides a rapid assessment of leukocyte activation by measuring changes in cell morphology (forward scatter) upon chemokine stimulation.[4]

Materials:

  • Whole blood or isolated leukocytes

  • UCB35625

  • Recombinant human MIP-1α, MCP-4, or Eotaxin

  • Red blood cell lysis buffer (if using whole blood)

  • Flow cytometer

Protocol:

  • Sample Preparation:

    • Whole Blood: Dilute fresh, heparinized whole blood 1:10 in RPMI 1640.

    • Isolated Leukocytes: Prepare as previously described.

  • UCB35625 Pre-incubation: Pre-incubate the cell suspension with UCB35625 or vehicle control for 10-15 minutes at room temperature.

  • Chemokine Stimulation: Add the chemokine stimulus and immediately acquire the sample on the flow cytometer.

  • Flow Cytometry Acquisition:

    • Acquire data for a set period (e.g., 5-10 minutes) to observe the kinetics of the shape change.

    • Use a forward scatter (FSC) versus side scatter (SSC) plot to identify leukocyte populations. Eosinophils can often be distinguished by their higher autofluorescence.[4]

  • Data Analysis:

    • Gate on the leukocyte population of interest.

    • Plot the mean FSC over time. An increase in FSC indicates a shape change.

    • Determine the peak FSC change and the percentage of inhibition by UCB35625.

Proposed Antibody Panel for Leukocyte Identification

This is a suggested starting panel for identifying key leukocyte subsets in human peripheral blood. Optimization may be required based on the specific flow cytometer and research question.

TargetFluorochromeClonePurpose
CD45e.g., APC-H72D1Pan-leukocyte marker, aids in gating on leukocytes.
CD14e.g., FITCM5E2Monocyte marker.
CD16e.g., PE3G8Neutrophil and NK cell marker, helps define monocyte subsets.
CD49d (VLA-4)e.g., PE-Cy79F10Eosinophil and basophil marker.[2]
CCR1e.g., PE53504To measure CCR1 expression and internalization.
CCR3e.g., APC5E8To measure CCR3 expression and internalization.
Viability Dyee.g., Fixable Viability Dye eFluor 780N/ATo exclude dead cells from the analysis.

Conclusion

The flow cytometry-based protocols detailed in this document provide robust and quantitative methods for characterizing the inhibitory effects of UCB35625 on leukocyte function. By assessing chemotaxis, receptor internalization, and cell shape change, researchers can gain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for inflammatory diseases. The provided data and visualizations serve as a valuable resource for designing and interpreting these experiments.

References

Application Notes and Protocols for Calcium Mobilization Assays with Hydro-UCB35625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydro-UCB35625 is a potent and selective small molecule antagonist for the chemokine receptors CCR1 and CCR3.[1] These receptors are members of the G-protein coupled receptor (GPCR) family and are implicated in various inflammatory diseases, making them attractive targets for drug discovery.[1] A key signaling event upon activation of CCR1 and CCR3 by their cognate chemokines, such as MIP-1α (CCL3) for CCR1 and Eotaxin (CCL11) for CCR3, is the mobilization of intracellular calcium.[2][3] This application note provides detailed protocols for utilizing this compound in calcium mobilization assays to characterize its antagonist activity on CCR1 and CCR3.

Mechanism of Action

Chemokine binding to CCR1 or CCR3 initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, particularly of the Gq and Gi subtypes. The activated Gα subunit and βγ-dimer stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This transient increase in intracellular calcium can be monitored using fluorescent calcium indicators. This compound is thought to inhibit this process by binding to the transmembrane helices of CCR1 and CCR3, thereby preventing the receptor's conformational change required for G-protein activation and subsequent intracellular signaling.

Signaling Pathway Diagram

G_protein_signaling CCR1/CCR3 Signaling Pathway for Calcium Mobilization cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCR CCR1 / CCR3 G_protein G-protein (Gq/Gi) CCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 G_protein->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_cytosol Increased [Ca2+] Ca_ER Ca2+ Store Ca_ER->Ca_cytosol Release Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Chemokine->CCR Binds & Activates Hydro_UCB35625 This compound (Antagonist) Hydro_UCB35625->CCR Binds & Inhibits

Caption: CCR1/CCR3 G-protein coupled signaling pathway leading to intracellular calcium mobilization.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound in various functional assays. These values can be used as a reference for designing dose-response experiments in calcium mobilization assays.

CompoundTargetAssay TypeAgonistCell TypeIC50 (nM)Reference
This compoundCCR1ChemotaxisMIP-1αCCR1 Transfectants9.57
This compoundCCR3ChemotaxisEotaxinCCR3 Transfectants93.8
This compoundCCR3HIV-1 Entry-NP-2 cells57

Experimental Protocols

1. Materials and Reagents

  • Cell Lines:

    • CHO-K1 or HEK293 cells stably expressing human CCR1 (e.g., MilliporeSigma Cat. No. HTS005RTA).[4]

    • CHO-K1 or HEK293 cells stably expressing human CCR3 (e.g., MilliporeSigma Cat. No. HTS008RTA).[1]

  • Culture Medium: F-12K Medium with 10% FBS for CHO-K1 cells, or DMEM with 10% FBS for HEK293 cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or a no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).

  • Probenecid: (Optional, to prevent dye leakage) 2.5 mM stock solution in assay buffer.

  • Agonists:

    • Recombinant Human MIP-1α (for CCR1).

    • Recombinant Human Eotaxin-1 (for CCR3).

  • Antagonist: this compound.

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

2. Cell Preparation

  • Culture the CCR1 or CCR3 expressing cells according to the supplier's instructions.

  • The day before the assay, harvest the cells and seed them into black-walled, clear-bottom microplates at a density of 20,000 - 40,000 cells per well.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

3. Agonist Dose-Response Assay Protocol

This protocol is to determine the EC50 of the agonist (MIP-1α or Eotaxin) for inducing calcium mobilization.

Agonist_Workflow Start Start Seed_Cells Seed CCR1/CCR3 Expressing Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate (e.g., 1 hr, 37°C) Load_Dye->Incubate_Dye Read_Baseline Read Baseline Fluorescence Incubate_Dye->Read_Baseline Add_Agonist Add Agonist (Dose-Response) Read_Baseline->Add_Agonist Read_Response Read Fluorescence (Kinetic) Add_Agonist->Read_Response Analyze_Data Analyze Data (EC50) Read_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the agonist dose-response calcium mobilization assay.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's protocol. For Fluo-4 AM, a typical final concentration is 2-4 µM. If using, add probenecid to the loading buffer.

    • Aspirate the culture medium from the cell plate and add 50 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Agonist Preparation:

    • Prepare a serial dilution of the agonist (MIP-1α for CCR1, Eotaxin for CCR3) in assay buffer at 2X the final desired concentrations. A typical concentration range to test would be from 1 pM to 1 µM.

  • Calcium Flux Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence (e.g., Ex/Em = 494/516 nm for Fluo-4) kinetically.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 50 µL of the 2X agonist solution to the corresponding wells of the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

4. Antagonist Assay Protocol with this compound

This protocol is to determine the IC50 of this compound for inhibiting agonist-induced calcium mobilization.

Antagonist_Workflow Start Start Seed_Cells Seed CCR1/CCR3 Expressing Cells Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Load_Dye Load with Calcium Dye Incubate_Overnight->Load_Dye Incubate_Dye Incubate (e.g., 1 hr, 37°C) Load_Dye->Incubate_Dye Add_Antagonist Add this compound (Dose-Response) Incubate_Dye->Add_Antagonist Incubate_Antagonist Incubate (e.g., 15-30 min) Add_Antagonist->Incubate_Antagonist Read_Baseline Read Baseline Fluorescence Incubate_Antagonist->Read_Baseline Add_Agonist Add Agonist (EC80 concentration) Read_Baseline->Add_Agonist Read_Response Read Fluorescence (Kinetic) Add_Agonist->Read_Response Analyze_Data Analyze Data (IC50) Read_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the antagonist calcium mobilization assay with this compound.

  • Dye Loading:

    • Follow the same dye loading procedure as in the agonist assay protocol.

  • Antagonist Preparation and Incubation:

    • Prepare a serial dilution of this compound in assay buffer at 3X the final desired concentrations. Based on the chemotaxis IC50 values, a suggested concentration range to test is from 0.1 nM to 10 µM.

    • After dye loading, add 25 µL of the 3X this compound solution to the appropriate wells of the cell plate.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Preparation:

    • Prepare the agonist (MIP-1α for CCR1, Eotaxin for CCR3) at a 3X concentration corresponding to the EC80 value determined from the agonist dose-response assay.

  • Calcium Flux Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument for kinetic fluorescence reading.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to add 25 µL of the 3X EC80 agonist solution to the wells of the cell plate.

    • Continue recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Disclaimer: These protocols provide a general framework. Optimal conditions such as cell density, dye loading time, and compound incubation times may need to be determined empirically for specific cell lines and experimental setups.

References

Application Notes and Protocols: Radioligand Binding Assay for UCB-35625 with CCR3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the small molecule antagonist, UCB-35625, for the human C-C chemokine receptor 3 (CCR3). This assay is fundamental for characterizing the interaction of UCB-35625 and other potential antagonists with the CCR3 receptor, a key target in inflammatory and allergic diseases.

Introduction

The C-C chemokine receptor 3 (CCR3) is a G protein-coupled receptor (GPCR) that plays a crucial role in the recruitment of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation. Its activation by chemokines such as eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26) is implicated in the pathophysiology of allergic conditions like asthma and atopic dermatitis. UCB-35625 is a known antagonist of CCR3 and CCR1, making it a valuable tool for studying the pharmacology of these receptors and a potential therapeutic agent.

This document outlines a competitive binding assay, a robust method to determine the affinity (Ki) of an unlabeled compound (UCB-35625) by measuring its ability to displace a radiolabeled ligand ([¹²⁵I]CCL11) from the CCR3 receptor.

Data Presentation

The following tables summarize typical quantitative data obtained from a competitive radioligand binding assay for UCB-35625 with CCR3.

Table 1: Radioligand Characteristics

ParameterValue
Radioligand[¹²⁵I]CCL11 (human, recombinant)
Specific Activity~2200 Ci/mmol
Concentration0.1 nM (~Kd)
SupplierPerkinElmer, or equivalent

Table 2: Experimental Conditions

ParameterCondition
Receptor SourceMembranes from HEK293 or CHO cells stably expressing human CCR3
Protein Concentration10-20 µg per well
Assay Buffer25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4
Incubation Temperature25°C (Room Temperature)
Incubation Time60 minutes
Assay Volume200 µL
Non-specific Binding1 µM unlabeled CCL11
Competitor (Test Compound)UCB-35625 (10-point concentration curve, e.g., 0.1 nM to 10 µM)

Table 3: Binding Affinity Data for UCB-35625

ParameterValue
IC₅₀93.8 nM[1]
Kᵢ (calculated)See Data Analysis section

Note: The IC₅₀ value is sourced from a chemotaxis inhibition assay, which is a functional assay. The Kᵢ from a direct binding assay would provide a more direct measure of binding affinity and may differ.

Experimental Protocols

Preparation of Cell Membranes Expressing CCR3

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing human CCR3.

Materials:

  • HEK293 or CHO cells stably transfected with human CCR3

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors (e.g., cOmplete™, Roche) immediately before use.

  • Sucrose Buffer: Lysis buffer containing 10% (w/v) sucrose.

  • Dounce homogenizer or equivalent

  • High-speed refrigerated centrifuge

Procedure:

  • Culture cells to ~90% confluency.

  • Harvest cells by scraping into ice-cold PBS.

  • Pellet cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension with a Dounce homogenizer (10-20 strokes) on ice.

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Sucrose Buffer.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the steps for performing the competitive binding assay using the prepared cell membranes.

Materials:

  • CCR3-expressing cell membranes

  • [¹²⁵I]CCL11 radioligand

  • UCB-35625

  • Unlabeled CCL11 (for non-specific binding)

  • Assay Buffer (as described in Table 2)

  • 96-well microplates

  • Glass fiber filter mats (e.g., GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Filtration apparatus (cell harvester)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of UCB-35625 in Assay Buffer. A typical concentration range would be from 0.1 nM to 10 µM.

  • In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL Assay Buffer + 50 µL [¹²⁵I]CCL11 + 100 µL membrane suspension.

    • Non-specific Binding (NSB): 50 µL unlabeled CCL11 (final concentration 1 µM) + 50 µL [¹²⁵I]CCL11 + 100 µL membrane suspension.

    • Competition Binding: 50 µL UCB-35625 dilution + 50 µL [¹²⁵I]CCL11 + 100 µL membrane suspension.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Assay Buffer (without BSA).

  • Dry the filter mats.

  • Add scintillation fluid to each filter spot and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • For the competition assay, express the data as a percentage of specific binding at each concentration of UCB-35625:

    • % Specific Binding = [(CPM at given UCB-35625 conc. - NSB) / (Total Binding - NSB)] x 100.

  • Plot the % Specific Binding against the log concentration of UCB-35625.

  • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of UCB-35625 that inhibits 50% of the specific binding of [¹²⁵I]CCL11).

  • Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation. This equation corrects the IC₅₀ for the concentration and affinity of the radioligand used in the assay.[2][3]

    • Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

      • Where:

        • [L] is the concentration of the radioligand ([¹²⁵I]CCL11).

        • Kₑ is the equilibrium dissociation constant of the radioligand for CCR3. This should be determined independently via a saturation binding experiment.

Mandatory Visualizations

CCR3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL11 CCL11 (Eotaxin) CCR3 CCR3 CCL11->CCR3 Binds G_protein Gαi/Gβγ CCR3->G_protein Activates PLC PLC G_protein->PLC βγ subunit PI3K PI3K G_protein->PI3K αi subunit Ca_ion Ca²⁺ Mobilization PLC->Ca_ion Ras Ras PI3K->Ras Akt Akt PI3K->Akt Raf1 Raf1 Ras->Raf1 Chemotaxis Chemotaxis & Actin Reorganization Ca_ion->Chemotaxis Akt->Chemotaxis MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 ERK12->Chemotaxis Degranulation Degranulation ERK12->Degranulation

Caption: CCR3 Signaling Pathway.

Radioligand_Binding_Workflow A Prepare CCR3 Membranes (HEK293 or CHO cells) C Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition (UCB-35625 curve) A->C B Prepare Reagents: - [¹²⁵I]CCL11 (Radioligand) - UCB-35625 (Competitor) - Assay Buffer B->C D Incubate (60 min, 25°C) C->D E Filtration & Washing (Separate bound from free radioligand) D->E F Scintillation Counting (Measure radioactivity) E->F G Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Kᵢ F->G

Caption: Radioligand Binding Assay Workflow.

References

Investigating the Role of CCR1 in Rheumatoid Arthritis Using UCB35625: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation and progressive joint destruction. The infiltration of leukocytes, particularly monocytes and macrophages, into the synovial tissue is a critical step in the pathogenesis of RA. This process is orchestrated by chemokines and their receptors. The C-C chemokine receptor 1 (CCR1) is highly expressed on these inflammatory cells and their ligands, such as CCL3 (MIP-1α) and CCL5 (RANTES), are abundant in the rheumatoid synovium, making CCR1 a compelling therapeutic target.

UCB35625 is a potent and selective small molecule antagonist of CCR1 and CCR3. Its ability to block the chemotactic response of inflammatory cells towards CCR1 ligands suggests its potential as a therapeutic agent in RA. This document provides detailed application notes and experimental protocols for investigating the role of CCR1 in rheumatoid arthritis using UCB35625. While in vivo data for UCB35625 in RA models is limited, extensive research has been conducted on its cis-isomer, J-113863, a potent CCR1 antagonist that has demonstrated efficacy in preclinical models of arthritis.[1] The protocols and data presented herein are largely based on studies with J-113863 and other CCR1 antagonists, providing a robust framework for evaluating UCB35625.

Data Presentation

Table 1: In Vitro Activity of UCB35625 and its cis-isomer J-113863
CompoundTargetAssaySpeciesIC50 (nM)Reference
UCB35625CCR1MIP-1α-induced ChemotaxisHuman9.57
UCB35625CCR3Eotaxin-induced ChemotaxisHuman93.8
J-113863CCR1Competitive BindingHuman0.9
J-113863CCR1Competitive BindingMouse5.8
J-113863CCR3Competitive BindingHuman0.58
J-113863CCR3Competitive BindingMouse460
Table 2: In Vivo Efficacy of the CCR1 Antagonist J-113863 in a Murine Collagen-Induced Arthritis (CIA) Model
Treatment GroupDose (mg/kg/day, i.p.)Mean Arthritis Score (Day 11)Reduction in Paw Swelling (%)Joint Infiltration ScoreReference
Vehicle-3.8 ± 0.5-3.5 ± 0.3[1]
J-11386332.1 ± 0.4451.8 ± 0.2[1]
J-113863101.5 ± 0.3 611.2 ± 0.2[1]
*p < 0.05, **p < 0.01 compared to vehicle.
Table 3: Effect of J-113863 on Cytokine Production by Human RA Synovial Membrane Explants In Vitro
TreatmentConcentration (µM)TNFα (% of control)IL-10 (% of control)Reference
Vehicle-100100[1]
J-1138630.1115 ± 25150 ± 30[1]
J-1138631120 ± 30160 ± 35[1]
J-11386310125 ± 35145 ± 28[1]
Data are presented as mean ± SEM. No statistically significant differences were observed.

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol is designed to assess the ability of UCB35625 to inhibit the migration of CCR1-expressing cells towards a chemoattractant.

Materials:

  • UCB35625

  • CCR1-expressing cells (e.g., THP-1 monocytes, primary human monocytes)

  • Chemoattractant: Recombinant human CCL3 (MIP-1α)

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size polycarbonate membrane)

  • Assay buffer: RPMI 1640 with 0.5% BSA

  • Cell viability assay kit (e.g., Trypan Blue or a fluorescence-based kit)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR1-expressing cells to a density of 1-2 x 10^6 cells/mL.

    • Prior to the assay, harvest cells and wash twice with assay buffer.

    • Resuspend cells in assay buffer at a final concentration of 1 x 10^6 cells/mL.

    • Assess cell viability; it should be >95%.

  • Compound Preparation:

    • Prepare a stock solution of UCB35625 in DMSO.

    • Perform serial dilutions of UCB35625 in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Setup:

    • Add 25 µL of assay buffer containing the chemoattractant (e.g., 10 nM CCL3) to the lower wells of the chemotaxis chamber.

    • For antagonist testing, add 25 µL of assay buffer containing the chemoattractant and varying concentrations of UCB35625 to the lower wells.

    • Include a negative control (assay buffer only) and a positive control (chemoattractant only).

    • Carefully place the membrane over the lower wells.

    • Add 50 µL of the cell suspension to the upper wells.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 2-4 hours.

  • Quantification of Migration:

    • After incubation, carefully remove the membrane.

    • Scrape the non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the bottom of the membrane.

    • Alternatively, quantify the number of migrated cells in the lower chamber using a cell counting method or a fluorescent dye-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of UCB35625 compared to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of UCB35625 and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Murine Collagen-Induced Arthritis (CIA) Model

This in vivo protocol, based on studies with the CCR1 antagonist J-113863, is for evaluating the therapeutic efficacy of UCB35625 in a preclinical model of rheumatoid arthritis.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • UCB35625

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Syringes and needles for immunization and administration

  • Calipers for measuring paw thickness

Procedure:

  • Induction of Arthritis:

    • Prepare an emulsion of CII in CFA (1:1 ratio). The final concentration of CII should be 2 mg/mL.

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

    • On day 21, administer a booster immunization with 100 µL of an emulsion of CII in IFA (1:1 ratio) at a different site.

  • Treatment:

    • Begin treatment with UCB35625 or vehicle on the day of booster immunization (day 21) or upon the first signs of arthritis.

    • Administer UCB35625 or vehicle daily via intraperitoneal (i.p.) or oral (p.o.) route at the desired doses (e.g., 3 and 10 mg/kg).

  • Clinical Assessment:

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers every 2-3 days.

  • Histological Analysis:

    • At the end of the study (e.g., day 35), euthanize the mice and collect the hind paws.

    • Fix the paws in 10% buffered formalin, decalcify, and embed in paraffin.

    • Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) and Safranin O.

    • Score the sections for inflammation, pannus formation, cartilage destruction, and bone erosion.

  • Data Analysis:

    • Compare the mean arthritis scores, paw thickness, and histological scores between the UCB35625-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).

Protocol 3: Cytokine Production from Human RA Synovial Tissue Explants

This ex vivo protocol is for assessing the effect of UCB35625 on the spontaneous production of inflammatory cytokines by synovial tissue from RA patients.

Materials:

  • Synovial tissue obtained from RA patients undergoing synovectomy or joint replacement surgery (with appropriate ethical approval and patient consent).

  • UCB35625

  • Culture medium: RPMI 1640 supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine.

  • 6-well culture plates

  • ELISA kits for human TNFα and IL-10

  • Protein quantification assay kit

Procedure:

  • Tissue Preparation:

    • Wash the synovial tissue extensively with sterile PBS to remove any blood clots.

    • Cut the tissue into small pieces (approximately 2-3 mm³).

  • Explant Culture:

    • Place 3-5 tissue pieces into each well of a 6-well plate containing 2 mL of culture medium.

    • Add UCB35625 at various concentrations (e.g., 0.1, 1, 10 µM) to the wells. Include a vehicle control (DMSO).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Supernatant Collection and Analysis:

    • After incubation, collect the culture supernatants and centrifuge to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

    • Measure the concentrations of TNFα and IL-10 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Tissue Normalization:

    • After removing the supernatant, wash the tissue explants with PBS.

    • Lyse the tissue pieces and measure the total protein content using a protein quantification assay.

  • Data Analysis:

    • Normalize the cytokine concentrations to the total protein content of the tissue explants in each well.

    • Express the results as pg of cytokine per mg of total protein.

    • Compare the cytokine levels in the UCB35625-treated groups to the vehicle control group.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CCR1 CCR1 G_protein Gαi Gβγ CCR1->G_protein Activates JAK JAK CCR1->JAK Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Release PKC PKC DAG->PKC Activates Gene_Expression Gene Expression (Inflammatory Mediators) Ca2->Gene_Expression Regulates PKC->Gene_Expression Regulates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT->Gene_Expression Translocates & Activates Akt Akt PI3K->Akt Activates Akt->Gene_Expression Regulates CCL3 CCL3/CCL5 CCL3->CCR1 Binds UCB35625 UCB35625 UCB35625->CCR1 Blocks

Caption: CCR1 Signaling Pathway in Rheumatoid Arthritis.

Experimental_Workflow_CIA cluster_induction Arthritis Induction cluster_treatment Treatment Regimen cluster_assessment Efficacy Assessment Day0 Day 0: Immunization (CII in CFA) Day21 Day 21: Booster (CII in IFA) Day0->Day21 Treatment_Start Day 21-35: Daily Treatment Day21->Treatment_Start Group1 Vehicle Treatment_Start->Group1 Group2 UCB35625 (Dose 1) Treatment_Start->Group2 Group3 UCB35625 (Dose 2) Treatment_Start->Group3 Clinical_Scoring Daily Clinical Scoring (Arthritis Index) Treatment_Start->Clinical_Scoring Paw_Measurement Paw Thickness Measurement Clinical_Scoring->Paw_Measurement Histology Day 35: Histopathology (Joint Damage) Paw_Measurement->Histology

Caption: Workflow for Collagen-Induced Arthritis (CIA) Study.

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Cells Prepare CCR1+ Cells Chamber Assemble Chemotaxis Chamber Cells->Chamber Compound Prepare UCB35625 Dilutions Compound->Chamber Chemoattractant Prepare Chemoattractant (CCL3) Chemoattractant->Chamber Incubate Incubate at 37°C (2-4 hours) Chamber->Incubate Quantify Quantify Migrated Cells Incubate->Quantify Calculate % Inhibition Calculation Quantify->Calculate IC50 IC50 Determination Calculate->IC50

Caption: Workflow for In Vitro Chemotaxis Assay.

References

Troubleshooting & Optimization

Optimizing UCB35625 concentration for effective CCR1 versus CCR3 antagonism.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UCB35625 for effective and selective antagonism of CCR1 versus CCR3. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key performance data to facilitate successful experimentation.

UCB35625 Performance Data

UCB35625 is a potent dual antagonist of CCR1 and CCR3, exhibiting a higher potency for CCR1 in functional assays.[1][2] The following table summarizes the key inhibitory concentrations (IC50) of UCB35625 in various functional assays.

Assay TypeTarget Receptor & LigandUCB35625 IC50 (nM)Reference
ChemotaxisCCR1 (MIP-1α)9.6[1]
CCR3 (Eotaxin)93.7[1]
Receptor InternalizationCCR1 (MIP-1α)19.8[3]
CCR3 (Eotaxin)410[3]
HIV-1 EntryCCR357[1]

Note: UCB35625 is reported to be an allosteric inhibitor, meaning it does not compete directly with the natural ligand for the binding site.[4][5] This can result in insurmountable antagonism, where increasing concentrations of the antagonist progressively reduce the maximal response of the agonist.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise when using UCB35625 to achieve selective CCR1 versus CCR3 antagonism.

Q1: I am observing incomplete inhibition of CCR3-mediated responses at concentrations that fully block CCR1. How can I improve selectivity for CCR1?

A1: This is expected given the approximately 10-fold higher potency of UCB35625 for CCR1 over CCR3 in functional assays like chemotaxis.[1] To optimize for CCR1 selectivity, perform a detailed dose-response curve for both CCR1 and CCR3 in your specific assay system.

  • Troubleshooting Steps:

    • Concentration Titration: Test a wide range of UCB35625 concentrations, starting from sub-nanomolar and extending to the mid-nanomolar range.

    • Assay-Specific IC50 Determination: Determine the precise IC50 for both CCR1 and CCR3 in your experimental setup, as this can vary between cell types and assay conditions.

    • Select a Working Concentration: Based on your dose-response curves, select a concentration of UCB35625 that provides maximal inhibition of CCR1 while having minimal effect on CCR3. For example, a concentration around 10-20 nM may effectively block CCR1-mediated chemotaxis with little impact on eotaxin-induced chemotaxis.[1]

Q2: My chemotaxis assay results with UCB35625 are variable. What are the common pitfalls?

A2: Variability in chemotaxis assays can arise from several factors. Consistent and careful technique is crucial.

  • Troubleshooting Steps:

    • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and seeded at the optimal density. Over-confluent or stressed cells will migrate poorly.

    • Agonist Concentration: Use a concentration of the chemokine (e.g., MIP-1α or eotaxin) that induces a sub-maximal response (EC80 is often recommended) to ensure you can detect antagonist inhibition effectively.

    • Incubation Time: Optimize the incubation time for cell migration. This will vary depending on the cell type.

    • Gradient Formation: Ensure a stable chemokine gradient is established in your chemotaxis chamber.

    • Proper Controls: Include negative controls (no chemokine) to measure basal migration and positive controls (chemokine without antagonist) to establish the maximal migration response.

Q3: I am not seeing any effect of UCB35625 in my radioligand binding assay. Is the compound inactive?

A3: Not necessarily. UCB35625 is described as an allosteric inhibitor and may not effectively displace radiolabeled chemokines from the orthosteric binding site.[1][4]

  • Explanation: Allosteric modulators bind to a site on the receptor that is distinct from the primary ligand binding site. This binding event induces a conformational change in the receptor that can prevent signaling, even though the natural ligand may still be able to bind.

  • Recommendation: Rely on functional assays such as chemotaxis, calcium mobilization, or receptor internalization assays to measure the inhibitory activity of UCB35625.

Q4: How can I confirm that UCB35625 is acting on CCR1/CCR3 and not causing non-specific cytotoxicity?

A4: It is essential to differentiate between specific receptor antagonism and off-target effects.

  • Troubleshooting Steps:

    • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) with the same concentrations of UCB35625 used in your functional assays to rule out cell death.

    • Control Cell Line: Use a parental cell line that does not express CCR1 or CCR3 as a negative control. UCB35625 should not inhibit chemokine-induced responses in these cells.

    • Counter-Screening: If possible, test UCB35625 against other related GPCRs to assess its selectivity.

Experimental Protocols

Below are detailed protocols for key experiments to assess the antagonistic activity of UCB35625 on CCR1 and CCR3.

Chemotaxis Assay (Boyden Chamber Method)

This protocol outlines a standard chemotaxis assay to measure the inhibition of chemokine-induced cell migration by UCB35625.

  • Materials:

    • Cells expressing CCR1 or CCR3 (e.g., transfected cell lines or primary eosinophils)

    • Chemotaxis medium (e.g., RPMI with 0.5% BSA)

    • Recombinant human MIP-1α (for CCR1) and Eotaxin (for CCR3)

    • UCB35625

    • Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)

    • Calcein-AM or other cell viability dye

    • Fluorescence plate reader

  • Procedure:

    • Prepare a stock solution of UCB35625 in DMSO.

    • Harvest cells and resuspend them in chemotaxis medium at a concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the cells with various concentrations of UCB35625 or vehicle (DMSO) for 30 minutes at 37°C.

    • In the lower wells of the Boyden chamber, add chemotaxis medium containing the appropriate chemokine (MIP-1α for CCR1-expressing cells, Eotaxin for CCR3-expressing cells) at a pre-determined optimal concentration (e.g., EC80). Include wells with medium alone as a negative control.

    • Place the polycarbonate membrane over the lower wells.

    • Add 100 µL of the pre-incubated cell suspension to the upper chamber.

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-4 hours (optimize for your cell type).

    • After incubation, remove the upper chamber and wipe off the non-migrated cells from the top of the membrane.

    • Quantify the migrated cells on the bottom of the membrane by staining with Calcein-AM and reading the fluorescence on a plate reader.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of UCB35625 compared to the vehicle control.

Calcium Mobilization Assay

This assay measures the ability of UCB35625 to block chemokine-induced intracellular calcium release.

  • Materials:

    • Cells expressing CCR1 or CCR3

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Recombinant human MIP-1α and Eotaxin

    • UCB35625

    • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

  • Procedure:

    • Seed cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

    • Prepare the dye-loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127, then diluting in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Prepare serial dilutions of UCB35625 in assay buffer.

    • Using the fluorescence plate reader, add the UCB35625 dilutions to the wells and incubate for 15-30 minutes.

    • Measure the baseline fluorescence.

    • Inject the chemokine (MIP-1α or Eotaxin) at a concentration that gives a maximal response (EC100) and immediately begin recording the fluorescence intensity over time.

    • Analyze the data by calculating the peak fluorescence response and determine the IC50 of UCB35625.

Receptor Internalization Assay (FACS-based)

This protocol measures the inhibition of chemokine-induced receptor internalization from the cell surface.

  • Materials:

    • Cells expressing CCR1 or CCR3

    • FACS buffer (e.g., PBS with 1% BSA)

    • Fluorochrome-conjugated antibodies specific for CCR1 and CCR3

    • Recombinant human MIP-1α and Eotaxin

    • UCB35625

    • Flow cytometer

  • Procedure:

    • Harvest cells and resuspend them in culture medium.

    • Pre-incubate the cells with various concentrations of UCB35625 or vehicle for 30 minutes at 37°C.

    • Add the appropriate chemokine (MIP-1α or Eotaxin) to induce receptor internalization and incubate for 30-60 minutes at 37°C. Include an untreated control.

    • Stop the internalization by placing the cells on ice and washing with cold FACS buffer.

    • Stain the cells with a fluorochrome-conjugated anti-CCR1 or anti-CCR3 antibody for 30 minutes on ice in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend the cells in FACS buffer and analyze by flow cytometry, measuring the mean fluorescence intensity (MFI).

    • A decrease in MFI in the chemokine-treated samples compared to the untreated control indicates receptor internalization.

    • Calculate the percentage of inhibition of internalization for each UCB35625 concentration.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways of CCR1 and CCR3, and a typical experimental workflow for optimizing UCB35625 concentration.

CCR1_Signaling_Pathway Ligand MIP-1α (CCL3) CCR1 CCR1 Ligand->CCR1 Binds G_protein Gi/o Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis Leads to PKC->MAPK Activates MAPK->Chemotaxis Leads to UCB35625 UCB35625 UCB35625->CCR1 Allosterically Inhibits

Caption: Simplified CCR1 signaling pathway.

CCR3_Signaling_Pathway Ligand Eotaxin (CCL11) CCR3 CCR3 Ligand->CCR3 Binds G_protein Gi Protein CCR3->G_protein Activates PI3K PI3Kγ G_protein->PI3K Activates PLC PLCβ G_protein->PLC Activates Akt Akt PI3K->Akt Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Chemotaxis Chemotaxis & Eosinophil Activation Ca_release->Chemotaxis Leads to MAPK MAPK Pathway (ERK, p38) Akt->MAPK Activates MAPK->Chemotaxis Leads to UCB35625 UCB35625 UCB35625->CCR3 Allosterically Inhibits

Caption: Simplified CCR3 signaling pathway.

Experimental_Workflow Start Start: Optimize UCB35625 Concentration Dose_Response Perform Dose-Response Curves for UCB35625 on CCR1 and CCR3 (e.g., Chemotaxis Assay) Start->Dose_Response Determine_IC50 Determine IC50 values for both receptors Dose_Response->Determine_IC50 Select_Concentration Select working concentration for maximal CCR1 antagonism and minimal CCR3 antagonism Determine_IC50->Select_Concentration Validate_Selectivity Validate selectivity in a secondary assay (e.g., Calcium Mobilization) Select_Concentration->Validate_Selectivity Cytotoxicity_Check Perform cytotoxicity assay at selected concentration Validate_Selectivity->Cytotoxicity_Check Proceed Proceed with experiments using optimized concentration Cytotoxicity_Check->Proceed

Caption: Workflow for optimizing UCB35625 concentration.

Logical_Relationship UCB_Conc UCB35625 Concentration CCR1_Antagonism CCR1 Antagonism UCB_Conc->CCR1_Antagonism Increases CCR3_Antagonism CCR3 Antagonism UCB_Conc->CCR3_Antagonism Increases (at higher conc.) Selectivity Selectivity for CCR1 CCR1_Antagonism->Selectivity Positive Effect CCR3_Antagonism->Selectivity Negative Effect

Caption: UCB35625 concentration vs. selectivity.

References

Addressing the non-competitive antagonism of UCB35625 in experimental design.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for UCB35625. This resource is designed to assist researchers, scientists, and drug development professionals in effectively incorporating this non-competitive CCR1 and CCR3 dual antagonist into their experimental designs. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your research.

Frequently Asked Questions (FAQs)

Q1: What is UCB35625 and what is its primary mechanism of action?

UCB35625 is a potent and selective small molecule antagonist for two chemokine receptors: CC chemokine receptor 1 (CCR1) and CC chemokine receptor 3 (CCR3). Its primary mechanism of action is non-competitive antagonism. This means it inhibits receptor function without directly competing with the natural ligands (chemokines) for the same binding site. Evidence suggests that UCB35625 interacts with a region on both receptors that is crucial for the conformational change required to initiate intracellular signaling.[1]

Q2: How does the non-competitive nature of UCB35625 affect the interpretation of my dose-response curves?

Unlike competitive antagonists which cause a rightward shift in the agonist dose-response curve (increasing the EC50) without affecting the maximum response (Emax), a non-competitive antagonist like UCB35625 will typically cause a depression of the Emax with little to no change in the agonist's EC50. This is because increasing the agonist concentration cannot overcome the inhibitory effect of the non-competitive antagonist.

Q3: What does the dual antagonism of UCB35625 for CCR1 and CCR3 mean for my experimental setup?

When designing experiments with UCB35625, it is crucial to consider that it will block signaling through both CCR1 and CCR3. If your experimental system expresses both receptors, the observed effects will be a composite of inhibiting both pathways. Therefore, it is essential to use appropriate controls, such as cell lines expressing only CCR1 or CCR3, or employing selective antagonists for each receptor (if available) to dissect the individual contributions of each receptor to the observed phenotype.

Q4: Is the antagonism of UCB35625 always insurmountable?

The nature of UCB35625's antagonism can depend on the specific receptor and the assay being performed. For CCR1, it generally displays insurmountable antagonism. However, for CCR3, the antagonism has been observed as surmountable in chemotaxis assays but insurmountable in eosinophil shape change assays.[2] This highlights the importance of carefully characterizing its effects within your specific experimental context.

Q5: What are the recommended storage and solubility properties of UCB35625?

UCB35625 should be stored at +4°C. It is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. It is advisable to prepare fresh dilutions from a stock solution for each experiment to avoid potential issues with stability in aqueous solutions over time.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected agonist-like activity observed. In some specific contexts, such as with certain receptor mutations (e.g., Tyr-113 to alanine in CCR3), UCB35625 has been reported to act as a partial agonist.- Sequence your receptor construct to ensure no mutations are present. - Test the effect of UCB35625 in the absence of any agonist to check for baseline activity.
Inconsistent results between different functional assays. As noted, the nature of UCB35625 antagonism can be assay-dependent (e.g., surmountable in CCR3 chemotaxis vs. insurmountable in eosinophil shape change).- Carefully consider the endpoint of your assay. - Do not assume the same inhibitory profile across different cellular responses. - Characterize the antagonism in each new assay system.
Complete lack of inhibition in a radioligand binding assay. UCB35625 is a non-competitive antagonist and may not effectively displace the radiolabeled orthosteric ligand, even at concentrations that produce functional antagonism.[1]- Do not rely solely on radioligand binding competition assays to determine the potency of UCB35625. - Use functional assays such as chemotaxis or calcium mobilization to measure its inhibitory activity.
Difficulty in achieving complete inhibition of agonist response. This could be due to the presence of other chemokine receptors that are not targeted by UCB35625 but can be activated by the agonist used, or due to the surmountable nature of antagonism in certain assays.- Profile your experimental cell system for the expression of other chemokine receptors that might bind your agonist. - If using an agonist that binds to multiple receptors, consider using a more selective agonist if available. - In assays where antagonism is surmountable, you may not achieve 100% inhibition at higher agonist concentrations.
Variability in potency (IC50) between experiments. - Issues with solubility or stability of UCB35625 in your assay buffer. - Inconsistent cell passage number or health.- Always prepare fresh dilutions of UCB35625 from a DMSO stock for each experiment. - Ensure your assay buffer is compatible with the final DMSO concentration. - Maintain consistent cell culture conditions and use cells within a defined passage number range.

Quantitative Data Summary

Parameter Receptor Assay Value Reference
IC50 CCR1MIP-1α-induced chemotaxis in transfectants9.57 nM
IC50 CCR3Eotaxin-induced chemotaxis in transfectants93.8 nM
IC50 CCR3HIV-1 isolate 89.6 entry into NP-2 cells57 nM
IC50 CCR1MIP-1α-induced receptor internalization19.8 nM[3]
IC50 CCR3Eotaxin-induced receptor internalization410 nM[3]

Experimental Protocols

Chemotaxis Assay

This protocol is a general guideline for assessing the effect of UCB35625 on chemokine-induced cell migration.

  • Cell Preparation:

    • Culture cells (e.g., HEK293 cells transfected with CCR1 or CCR3, or primary cells like monocytes or eosinophils) to optimal density.

    • On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Antagonist and Agonist Preparation:

    • Prepare a stock solution of UCB35625 in DMSO. Make serial dilutions in serum-free medium to achieve the desired final concentrations.

    • Prepare the appropriate chemokine agonist (e.g., MIP-1α for CCR1, eotaxin for CCR3) at various concentrations in serum-free medium.

  • Assay Procedure (using a 48-well microchemotaxis chamber):

    • Add 27 µL of the chemokine agonist solution to the lower wells of the chemotaxis chamber. Use serum-free medium alone as a negative control.

    • Place the filter (5-µm pore size for T cells and 8-µm pore size for HEK293/HEK293T cells) over the lower wells.

    • Pre-incubate the cell suspension with UCB35625 or vehicle (DMSO) for 30 minutes at room temperature.

    • Add 50 µL of the pre-incubated cell suspension to the upper wells of the chamber.

    • Incubate the chamber for 2 hours at 37°C in a humidified incubator with 5% CO2.

    • After incubation, remove the filter and count the migrated cells in the lower wells. This can be done by microscopy or by using a fluorescent dye and a plate reader.

  • Data Analysis:

    • Calculate the percentage of migrating cells for each condition relative to the positive control (agonist alone).

    • Plot the agonist dose-response curves in the presence and absence of different concentrations of UCB35625 to determine the IC50.

Calcium Mobilization Assay

This protocol provides a general framework for measuring the effect of UCB35625 on chemokine-induced intracellular calcium flux.

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., HEK293-CCR1 or HEK293-CCR3) into a 96-well black, clear-bottom plate and grow to 90-100% confluency.

    • On the day of the assay, wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in the assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Antagonist and Agonist Preparation:

    • Prepare a stock solution of UCB35625 in DMSO. Make serial dilutions in the assay buffer.

    • Prepare the chemokine agonist at a concentration that gives a submaximal response (e.g., EC80) in the assay buffer.

  • Assay Procedure (using a fluorescence plate reader with an injection module):

    • Wash the cells to remove excess dye.

    • Add the UCB35625 dilutions or vehicle to the wells and incubate for a desired pre-treatment time (e.g., 15-30 minutes).

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Determine the percentage of inhibition by UCB35625 relative to the agonist-only control.

    • Plot the UCB35625 concentration-response curve to calculate the IC50.

Visualizations

G cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Experimental Result CheckMutation Receptor Mutation? Start->CheckMutation Agonist-like effect CheckAssay Assay-Dependent Antagonism? Start->CheckAssay Inconsistent results CheckBinding Using Radioligand Binding for Potency? Start->CheckBinding No inhibition in binding CheckOtherReceptors Other Receptors Expressed? Start->CheckOtherReceptors Incomplete inhibition CheckMutation->CheckAssay No ResultAgonism Partial Agonism CheckMutation->ResultAgonism Yes CheckAssay->CheckBinding No ResultInconsistent Inconsistent Inhibition CheckAssay->ResultInconsistent Yes CheckBinding->CheckOtherReceptors No ResultNoBinding Use Functional Assays CheckBinding->ResultNoBinding Yes ResultIncomplete Incomplete Inhibition CheckOtherReceptors->ResultIncomplete Yes

Caption: Troubleshooting workflow for common issues with UCB35625.

G cluster_pathway Simplified CCR1/CCR3 Signaling Pathway Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Receptor CCR1 / CCR3 Chemokine->Receptor Binds UCB35625 UCB35625 UCB35625->Receptor Inhibits (Non-competitive) G_protein Gαi/o Receptor->G_protein Activates PLC PLCβ G_protein->PLC Activates MAPK MAPK Pathway (ERK1/2, p38) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->Chemotaxis MAPK->Chemotaxis

Caption: Simplified signaling cascade for CCR1 and CCR3.

G cluster_workflow Experimental Workflow: Chemotaxis Assay Start Start PrepareCells Prepare Cells Start->PrepareCells PrepareReagents Prepare UCB35625 and Agonist PrepareCells->PrepareReagents Preincubate Pre-incubate Cells with UCB35625 PrepareReagents->Preincubate LoadChamber Load Chemotaxis Chamber Preincubate->LoadChamber Incubate Incubate LoadChamber->Incubate CountCells Count Migrated Cells Incubate->CountCells Analyze Analyze Data CountCells->Analyze End End Analyze->End

References

Minimizing off-target effects of Hydro-UCB35625 on CCR2 and CCR5.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Hydro-UCB35625. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the off-target effects of UCB35625, particularly on the chemokine receptors CCR2 and CCR5. UCB35625 is a potent antagonist of CCR1 and CCR3. However, it has been reported to exhibit off-target activity on CCR2 and CCR5, which can complicate the interpretation of experimental results.[1] This guide offers troubleshooting advice and detailed experimental protocols to help you characterize and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of UCB35625 and its known off-target effects?

A1: UCB35625 is a potent and selective antagonist of the chemokine receptors CCR1 and CCR3.[2][3][4] It has been shown to inhibit chemokine-induced chemotaxis mediated by these receptors. However, studies have indicated that UCB35625 can also interact with CCR2 and CCR5, where it may act as an agonist, leading to receptor activation.[1] This dual activity profile necessitates careful experimental design to isolate its effects on CCR1 and CCR3.

Q2: Why am I observing unexpected cellular responses in my experiments with UCB35625?

A2: Unexpected cellular responses, such as cell migration or calcium mobilization when studying CCR1/CCR3 antagonism, may be due to the off-target agonist effects of UCB35625 on CCR2 and CCR5, especially if your cells of interest co-express these receptors. It is crucial to characterize the expression profile of chemokine receptors on your experimental cell lines.

Q3: How can I minimize the off-target effects of UCB35625 in my experiments?

A3: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate UCB35625 to determine the lowest concentration that elicits the desired inhibitory effect on CCR1/CCR3 without significantly activating CCR2/CCR5.

  • Use specific blocking agents: If your experimental system allows, use known antagonists for CCR2 and CCR5 to block their activity and isolate the effects of UCB35625 on CCR1 and CCR3.

  • Employ control cell lines: Use cell lines that express only the target of interest (CCR1 or CCR3) and not the off-target receptors (CCR2 and CCR5) to confirm on-target activity. Conversely, use cell lines expressing CCR2 or CCR5 to characterize the off-target effects.

  • Confirm with genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of CCR2 and CCR5 in your cells to abrogate the off-target effects.

Quantitative Data Summary

ReceptorReported ActivityParameterValue (nM)Reference
On-Target
CCR1AntagonistIC50 (MIP-1α-induced chemotaxis)9.57[2]
CCR3AntagonistIC50 (Eotaxin-induced chemotaxis)93.8[2]
CCR3AntagonistIC50 (HIV-1 isolate 89.6 entry)57[2]
Off-Target
CCR2AgonistEC50/Ki/KdNot readily available[1]
CCR5AgonistEC50/Ki/KdNot readily available[1]

Troubleshooting Guides

Issue 1: Inconsistent results in chemotaxis assays.
  • Possible Cause: Off-target activation of CCR2 or CCR5 by UCB35625 is promoting cell migration, confounding the inhibitory effect on CCR1/CCR3.

  • Troubleshooting Steps:

    • Receptor Expression Profiling: Confirm the expression levels of CCR1, CCR2, CCR3, and CCR5 on your cells using flow cytometry.

    • Dose-Response Curve: Perform a full dose-response curve for UCB35625 to identify a concentration window that provides maximal inhibition of CCR1/CCR3 with minimal activation of CCR2/CCR5.

    • Use of Selective Antagonists: Include controls with selective antagonists for CCR2 (e.g., RS-504393) and CCR5 (e.g., Maraviroc) to block their signaling pathways.

    • Control for Chemokinesis: Ensure that the observed migration is directional (chemotaxis) and not random (chemokinesis) by performing a checkerboard analysis.

Issue 2: Unexpected increase in intracellular calcium upon UCB35625 treatment.
  • Possible Cause: UCB35625 is acting as an agonist on CCR2 or CCR5, which are G-protein coupled receptors that can signal through calcium mobilization pathways.

  • Troubleshooting Steps:

    • Test on Single-Receptor Cell Lines: Use engineered cell lines expressing only CCR2 or CCR5 to confirm and quantify the agonist activity of UCB35625.

    • Pathway Inhibition: Use inhibitors of downstream signaling molecules (e.g., PLC inhibitor U73122) to confirm the signaling pathway initiated by the off-target activation.

    • Calcium Chelators: Use intracellular calcium chelators like BAPTA-AM as a negative control to ensure the observed signal is calcium-dependent.

Issue 3: Difficulty in confirming receptor engagement by UCB35625.
  • Possible Cause: Standard competitive binding assays may be challenging due to the complex allosteric nature of small molecule inhibitors for chemokine receptors.

  • Troubleshooting Steps:

    • Receptor Internalization Assay: Monitor the internalization of CCR1/CCR3 in the presence of their respective ligands and UCB35625. An antagonist should block ligand-induced internalization. Conversely, assess if UCB35625 induces internalization of CCR2/CCR5, which would be indicative of agonist activity.

    • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of UCB35625 to its targets in a cellular context by measuring changes in protein thermal stability.

Experimental Protocols

Protocol 1: Chemotaxis Assay (Boyden Chamber)

Objective: To assess the effect of UCB35625 on cell migration in response to specific chemokines.

Methodology:

  • Cell Preparation: Culture cells to be tested and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • In the lower chamber of a Boyden chamber apparatus, add media containing the chemoattractant (e.g., MIP-1α for CCR1, Eotaxin for CCR3, or MCP-1 for CCR2).

    • Place a polycarbonate membrane (typically 5-8 µm pore size, depending on the cell type) over the lower chamber.

    • In the upper chamber, add the cell suspension. For antagonist experiments, pre-incubate the cells with various concentrations of UCB35625 before adding them to the upper chamber.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a period determined by the migratory speed of the cells (typically 1-4 hours).

  • Cell Quantification:

    • After incubation, remove the membrane.

    • Wipe the cells from the upper side of the membrane.

    • Fix and stain the cells that have migrated to the lower side of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

  • Data Analysis: Plot the number of migrated cells against the concentration of UCB35625 to determine the IC50 for inhibition of chemotaxis or the EC50 for agonist-induced migration.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Cell Suspension in Serum-Free Media add_cells Add Cells (+/- UCB35625) to Upper Chamber cell_prep->add_cells chemo_prep Chemoattractant in Lower Chamber chemo_prep->add_cells incubation Incubate at 37°C add_cells->incubation fix_stain Fix and Stain Migrated Cells incubation->fix_stain count_cells Microscopy and Cell Counting fix_stain->count_cells data_analysis Data Analysis (IC50/EC50) count_cells->data_analysis

Protocol 2: Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in response to UCB35625, indicating receptor activation.

Methodology:

  • Cell Preparation: Plate cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a buffered salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay:

    • Place the plate in a fluorescence plate reader equipped with an injection system.

    • Record a baseline fluorescence reading.

    • Inject UCB35625 at various concentrations and continue to record the fluorescence signal over time.

    • As a positive control, use a known agonist for the expressed receptors.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence change against the concentration of UCB35625 to determine the EC50 for agonist activity.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis plate_cells Plate Cells in 96-well Plate dye_loading Load Cells with Calcium-Sensitive Dye plate_cells->dye_loading baseline Record Baseline Fluorescence dye_loading->baseline inject_compound Inject UCB35625 baseline->inject_compound record_signal Record Fluorescence Signal inject_compound->record_signal data_analysis Calculate Change in Fluorescence record_signal->data_analysis dose_response Generate Dose-Response Curve (EC50) data_analysis->dose_response

Protocol 3: Receptor Internalization Assay (Flow Cytometry)

Objective: To determine if UCB35625 acts as an antagonist by blocking ligand-induced receptor internalization or as an agonist by inducing internalization.

Methodology:

  • Cell Treatment:

    • For antagonist testing, pre-incubate cells with UCB35625, followed by stimulation with a known agonist for CCR1 or CCR3.

    • For agonist testing, treat cells with UCB35625 alone.

    • Include untreated cells as a control.

    • Incubate at 37°C for 30-60 minutes to allow for internalization.

  • Staining:

    • Place cells on ice to stop internalization.

    • Stain the cells with a fluorescently labeled antibody specific for the extracellular domain of the target receptor (CCR1, CCR3, CCR2, or CCR5).

  • Flow Cytometry:

    • Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of the receptor staining.

  • Data Analysis: A decrease in MFI compared to the untreated control indicates receptor internalization. Compare the MFI of cells treated with agonist alone, UCB35625 alone, and the combination to determine the effect of UCB35625.

Receptor_Internalization_Workflow cluster_treatment Cell Treatment cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with Ligand and/or UCB35625 incubate Incubate at 37°C to Allow Internalization treat_cells->incubate stop_internalization Stop Internalization on Ice incubate->stop_internalization stain_receptor Stain Surface Receptor with Labeled Antibody stop_internalization->stain_receptor flow_cytometry Analyze by Flow Cytometry stain_receptor->flow_cytometry mfi_analysis Compare Mean Fluorescence Intensity flow_cytometry->mfi_analysis

Signaling Pathway Overview

Understanding the signaling pathways of the on-target and off-target receptors is crucial for interpreting experimental data. Both CCR1/3 and CCR2/5 are G-protein coupled receptors that primarily couple to Gi proteins, leading to the inhibition of adenylyl cyclase and activation of downstream pathways like the MAPK and PI3K pathways, ultimately resulting in cellular responses such as chemotaxis and calcium mobilization.

Chemokine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm UCB35625 UCB35625 CCR CCR1/3 or CCR2/5 UCB35625->CCR Blocks (CCR1/3) Activates (CCR2/5) Chemokine Chemokine Chemokine->CCR Activates G_protein Gαi/βγ CCR->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathway G_protein->MAPK PI3K PI3K/Akt Pathway G_protein->PI3K PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC->MAPK MAPK->Chemotaxis PI3K->Chemotaxis

References

Troubleshooting unexpected results in chemotaxis assays with UCB35625.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using UCB35625 in chemotaxis assays.

Frequently Asked Questions (FAQs)

Q1: What is UCB35625 and what are its primary targets?

UCB35625 is a potent, small-molecule antagonist of two chemokine receptors: C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3)[1][2]. It is the trans-isomer of J113863[3]. It is widely used in research to investigate the roles of these receptors in inflammatory responses and other physiological and pathological processes.

Q2: What is the mechanism of action of UCB35625?

UCB35625 functions as a non-competitive antagonist, meaning it does not directly compete with the natural chemokine ligands for the binding site on CCR1 and CCR3. Instead, it is thought to bind to a different site on the receptors, inducing a conformational change that prevents the receptor from signaling, even when the natural ligand is bound[1].

Q3: Are there differences in how UCB35625 antagonizes CCR1 and CCR3?

Yes, and this is a critical point for experimental design and interpretation. The antagonism of UCB35625 is described as:

  • Insurmountable at CCR1: This means that even with increasing concentrations of the CCR1 ligand (e.g., MIP-1α/CCL3), the maximal chemotactic response cannot be fully restored in the presence of UCB35625.

  • Surmountable at CCR3: In contrast, for CCR3, increasing the concentration of the ligand (e.g., Eotaxin/CCL11) can overcome the inhibitory effect of UCB35625 and restore the maximal chemotactic response[4].

This difference in the mode of antagonism can lead to varied experimental outcomes depending on the receptor being studied.

Q4: Does UCB35625 have any known off-target effects?

Yes, UCB35625 has been reported to exhibit agonist activity at CCR2 and CCR5[1][5]. This is a significant consideration, as it can lead to unexpected cellular responses if the cells used in the assay also express these receptors. It is crucial to characterize the chemokine receptor expression profile of your experimental cell type.

Q5: What are the recommended working concentrations for UCB35625?

The optimal concentration of UCB35625 will depend on the specific cell type, the chemokine ligand being used, and the receptor being targeted. However, based on published data, a starting point for concentration-response experiments would be in the nanomolar range.

Quantitative Data Summary

The following tables summarize key quantitative data for UCB35625 to aid in experimental design.

Table 1: Inhibitory Potency (IC50) of UCB35625 in Chemotaxis Assays

Target ReceptorChemoattractantCell TypeIC50 (nM)Reference
CCR1MIP-1α (CCL3)CCR1-transfected cells9.57 - 9.6[1][2]
CCR3Eotaxin (CCL11)CCR3-transfected cells93.7 - 93.8[1][2]
CCR3Eotaxin (CCL11)NP-2 cells (HIV-1 entry)57[1]

Table 2: Physicochemical Properties of UCB35625

PropertyValueReference
Molecular Weight655.44 g/mol
FormulaC30H37Cl2IN2O2
SolubilitySoluble to 100 mM in DMSO and to 50 mM in ethanol
StorageStore at +4°C

Troubleshooting Guide

This guide addresses common unexpected results encountered during chemotaxis assays with UCB35625.

Issue 1: Weaker than expected or no inhibition of chemotaxis.

  • Possible Cause 1: Incorrect Concentration of UCB35625.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and chemokine. Refer to Table 1 for starting ranges. Ensure proper dissolution of UCB35625 in DMSO or ethanol before diluting in your assay medium.

  • Possible Cause 2: Surmountable Antagonism at CCR3.

    • Solution: If you are studying CCR3, be aware that high concentrations of the chemoattractant can overcome the inhibitory effect of UCB35625. Consider using a lower concentration of the chemoattractant or a higher, yet non-toxic, concentration of UCB35625.

  • Possible Cause 3: Instability or Degradation of UCB35625.

    • Solution: Prepare fresh dilutions of UCB35625 for each experiment from a frozen stock. While generally stable, prolonged incubation in aqueous media at 37°C could lead to some degradation.

Issue 2: Paradoxical increase in cell migration.

  • Possible Cause 1: Off-Target Agonist Activity.

    • Solution: Your cells may be expressing CCR2 or CCR5, at which UCB35625 can act as an agonist[1][5]. This can induce a chemotactic response, masking its inhibitory effect on CCR1 or CCR3.

      • Verification: Use RT-PCR or flow cytometry to check for CCR2 and CCR5 expression on your cells.

      • Mitigation: If possible, use a cell line that does not express these off-target receptors. Alternatively, use a specific antagonist for CCR2 and/or CCR5 in conjunction with UCB35625 to block the off-target effects.

  • Possible Cause 2: Chemokinesis vs. Chemotaxis.

    • Solution: Ensure your assay includes a proper negative control where the chemoattractant is present in both the upper and lower chambers of your Boyden chamber. This will help you distinguish between directed migration (chemotaxis) and random cell movement (chemokinesis).

Issue 3: High background migration in the absence of a chemoattractant.

  • Possible Cause: Constitutive Receptor Activity.

    • Solution: Some chemokine receptors, including CCR1, can exhibit constitutive activity, leading to ligand-independent migration[6].

      • Verification: This can be confirmed if the basal migration is inhibited by a specific antagonist like UCB35625.

      • Mitigation: Ensure your experimental design accounts for this basal migration when calculating the chemotactic index.

Experimental Protocols

Detailed Methodology for a Boyden Chamber Chemotaxis Assay

This protocol provides a general framework. Optimization of cell number, incubation time, and chemoattractant concentration is recommended for each specific cell type.

  • Cell Preparation:

    • Culture cells of interest to 80-90% confluency.

    • The day before the assay, serum-starve the cells by culturing them in a serum-free or low-serum (e.g., 0.5% BSA) medium for 16-18 hours. This enhances their responsiveness to chemoattractants.

    • On the day of the experiment, harvest the cells and resuspend them in serum-free medium containing 0.5% BSA at a concentration of 1 x 10^6 cells/mL.

  • Preparation of UCB35625 and Chemoattractant:

    • Prepare a stock solution of UCB35625 (e.g., 10 mM) in DMSO.

    • Prepare serial dilutions of UCB35625 in the assay medium. A common final concentration range to test is 1 nM to 1 µM.

    • Prepare the chemoattractant (e.g., MIP-1α for CCR1, Eotaxin for CCR3) at various concentrations in the assay medium. The optimal concentration should be determined from a dose-response curve, typically in the range of 1-100 ng/mL.

  • Assay Setup (for a 24-well plate with 8.0 µm pore size inserts):

    • Add 600 µL of the chemoattractant solution to the lower wells of the 24-well plate.

    • For negative controls, add assay medium without chemoattractant to some wells.

    • For a chemokinesis control, add the chemoattractant to both the lower and upper chambers.

    • Pre-incubate the cell suspension with the desired concentrations of UCB35625 or vehicle (DMSO) for 30 minutes at room temperature.

    • Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of the transwell inserts.

    • Carefully place the inserts into the wells of the 24-well plate.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined time (typically 2-4 hours). The optimal incubation time should be determined empirically.

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with a suitable stain, such as Crystal Violet or DAPI, for 10-15 minutes.

    • Wash the inserts with PBS to remove excess stain.

    • Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the dye can be eluted, and the absorbance or fluorescence can be measured.

Visualizations

Signaling Pathways

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gi/o CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP3 PIP3 PI3K->PIP3 Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Akt Akt PIP3->Akt Akt->MAPK Actin Actin Polymerization Cell Migration MAPK->Actin Ligand MIP-1α (CCL3) RANTES (CCL5) Ligand->CCR1 Binds UCB35625 UCB35625 (Insurmountable Antagonist) UCB35625->CCR1 Inhibits

Caption: Simplified CCR1 signaling pathway leading to chemotaxis.

CCR3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR3 CCR3 G_protein Gi CCR3->G_protein Activates PI3Kgamma PI3Kγ G_protein->PI3Kgamma p38 p38 MAPK G_protein->p38 Ras Ras PI3Kgamma->Ras Raf1 Raf1 Ras->Raf1 MEK MEK Raf1->MEK ERK12 ERK1/2 MEK->ERK12 Chemotaxis Chemotaxis Degranulation ERK12->Chemotaxis p38->Chemotaxis Ligand Eotaxin (CCL11) Eotaxin-2 (CCL24) Ligand->CCR3 Binds UCB35625 UCB35625 (Surmountable Antagonist) UCB35625->CCR3 Inhibits

Caption: Key signaling components in CCR3-mediated chemotaxis.

Experimental and Troubleshooting Workflows

Experimental_Workflow start Start: Chemotaxis Assay with UCB35625 cell_prep 1. Cell Preparation (Serum Starvation) start->cell_prep reagent_prep 2. Prepare UCB35625 & Chemoattractant cell_prep->reagent_prep assay_setup 3. Boyden Chamber Setup (Add Reagents & Cells) reagent_prep->assay_setup incubation 4. Incubation (37°C, 2-4 hours) assay_setup->incubation quantification 5. Quantify Migrated Cells (Staining & Counting) incubation->quantification analysis 6. Data Analysis (Calculate % Inhibition) quantification->analysis end End analysis->end

Caption: Standard workflow for a chemotaxis assay using UCB35625.

Troubleshooting_Workflow start Unexpected Result? q1 Is inhibition weaker than expected? start->q1 a1_yes Check UCB35625 concentration. Consider surmountable antagonism (if CCR3). q1->a1_yes Yes q2 Paradoxical increase in migration? q1->q2 No a1_yes->q2 a2_yes Check for CCR2/CCR5 expression (off-target agonism). Include chemokinesis control. q2->a2_yes Yes q3 High background migration? q2->q3 No a2_yes->q3 a3_yes Investigate constitutive receptor activity. q3->a3_yes Yes end Consult further literature or support. q3->end No a3_yes->end

Caption: A logical guide for troubleshooting common issues.

References

How to account for the surmountable antagonism of UCB35625 at CCR3.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accounting for the surmountable antagonism of UCB35625 at the C-C chemokine receptor 3 (CCR3).

Frequently Asked Questions (FAQs)

Q1: What is UCB35625 and what is its primary mechanism of action at CCR3?

UCB35625 is a potent and selective small molecule antagonist for the chemokine receptors CCR1 and CCR3.[1] At the CCR3 receptor, it functions as a surmountable antagonist in functional assays such as chemotaxis. This means that its inhibitory effect can be overcome by increasing the concentration of the natural agonist, like eotaxin (CCL11).[2] Notably, UCB35625 inhibits CCR3 function at nanomolar concentrations, which are significantly lower than the concentrations required to displace the natural chemokine ligands in binding assays.[3][4] This suggests that UCB35625 may act as an allosteric modulator, binding to a site on the receptor distinct from the orthosteric site where the endogenous ligand binds, thereby preventing the conformational change required for receptor activation and intracellular signaling.

Q2: What is the difference between surmountable and insurmountable antagonism?

Surmountable antagonism, also known as competitive antagonism, occurs when an antagonist reversibly binds to the same site as the agonist. This type of inhibition can be overcome by increasing the concentration of the agonist, resulting in a parallel rightward shift of the agonist dose-response curve without a change in the maximal response. Insurmountable antagonism, in contrast, occurs when the antagonist binds irreversibly or to an allosteric site in a manner that prevents the agonist from eliciting a full response, regardless of the agonist concentration. This results in a depression of the maximal response of the agonist.

Q3: Why is it important to understand the surmountable nature of UCB35625's antagonism at CCR3?

Understanding the surmountable nature of UCB35625's antagonism at CCR3 is crucial for the correct design and interpretation of in vitro and in vivo experiments. For instance, the observed potency of UCB35625 will be dependent on the concentration of the competing agonist. In experimental systems with high local concentrations of CCR3 ligands like eotaxin, higher concentrations of UCB35625 will be required to achieve a significant inhibitory effect. This is a critical consideration for translating in vitro findings to more complex biological systems.

Q4: How does UCB35625's activity at CCR1 differ from its activity at CCR3?

While UCB35625 is an antagonist at both CCR1 and CCR3, its mode of antagonism differs. At CCR3, it exhibits surmountable antagonism in chemotaxis assays.[2] In contrast, at CCR1, it has been reported to display insurmountable antagonism. This differential pharmacology highlights the nuanced interactions of this compound with closely related chemokine receptors.

Troubleshooting Guides

Chemotaxis Assays

Issue: High background migration in the absence of a chemoattractant.

  • Possible Cause: Cells may be overly motile or the assay conditions may be suboptimal.

  • Troubleshooting Steps:

    • Ensure cells are properly washed and resuspended in serum-free or low-serum medium before the assay, as serum can contain chemoattractants.

    • Optimize the cell density; too high a density can lead to non-specific migration.[5]

    • Check for bubbles in the lower wells of the chemotaxis chamber, as these can interfere with the formation of a stable gradient.

    • Verify the integrity of the filter membrane; damage can allow for passive cell movement.

Issue: Inconsistent or no migration towards a known CCR3 agonist (e.g., eotaxin).

  • Possible Cause: Low CCR3 expression on cells, inactive agonist, or incorrect assay setup.

  • Troubleshooting Steps:

    • Confirm CCR3 expression on the cell surface using flow cytometry. Receptor expression levels can vary with cell passage number and culture conditions.

    • Verify the bioactivity of the chemokine agonist. Prepare fresh dilutions from a validated stock.

    • Optimize the agonist concentration. A full dose-response curve should be performed to determine the optimal concentration for chemotaxis.

    • Ensure the correct pore size of the filter is being used for the cell type.[5]

Issue: UCB35625 fails to inhibit agonist-induced chemotaxis.

  • Possible Cause: Suboptimal UCB35625 concentration, high agonist concentration, or issues with the compound's stability.

  • Troubleshooting Steps:

    • Perform a dose-response inhibition curve with UCB35625 to determine its IC50 in your specific assay system.

    • Be mindful of the surmountable nature of the antagonism. If the agonist concentration is too high, it may overcome the inhibitory effects of UCB35625. Consider using an agonist concentration at or near its EC50.

    • Ensure UCB35625 is properly dissolved and stored to maintain its activity.

Radioligand Binding Assays

Issue: High non-specific binding.

  • Possible Cause: Radioligand sticking to filters or other assay components.

  • Troubleshooting Steps:

    • Pre-soak filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

    • Include a blocking agent like bovine serum albumin (BSA) in the assay buffer.[6]

    • Optimize the washing steps to ensure efficient removal of unbound radioligand without causing significant dissociation of specifically bound ligand.[6]

    • Use a lower concentration of radioligand, ideally at or below its Kd.[6]

Issue: Low specific binding.

  • Possible Cause: Low receptor density, degraded radioligand, or insufficient incubation time.

  • Troubleshooting Steps:

    • Use cell lines with high expression of CCR3 or prepare membrane fractions from tissues known to express the receptor at high levels.

    • Check the age and storage conditions of the radioligand, as radioactive decay can reduce its specific activity.

    • Ensure the incubation time is sufficient to reach binding equilibrium. This can be determined through time-course experiments.

Receptor Internalization Assays (Flow Cytometry)

Issue: No or weak fluorescent signal.

  • Possible Cause: Low antibody concentration, low receptor expression, or fluorochrome issues.

  • Troubleshooting Steps:

    • Titrate the antibody to determine the optimal concentration for staining.

    • Confirm CCR3 expression on your cells.

    • Protect fluorescently labeled antibodies from light to prevent photobleaching.[7]

Issue: High background fluorescence.

  • Possible Cause: Non-specific antibody binding or issues with cell fixation and permeabilization.

  • Troubleshooting Steps:

    • Include an isotype control to assess non-specific binding of the antibody.

    • Block Fc receptors on the cells before adding the primary antibody.[8]

    • Optimize fixation and permeabilization protocols if staining for intracellular receptors.

Issue: No observable receptor internalization upon agonist stimulation.

  • Possible Cause: Cells are not responsive, agonist is inactive, or incorrect experimental conditions.

  • Troubleshooting Steps:

    • Ensure cells are healthy and have not been passaged too many times.

    • Verify the bioactivity of the agonist.

    • To prevent premature receptor internalization, perform all staining steps on ice or at 4°C and use ice-cold buffers.[9]

Data Presentation

Table 1: In Vitro Activity of UCB35625 at the CCR3 Receptor

ParameterAssay TypeCell TypeAgonistValueReference
IC50 ChemotaxisCCR3-transfected cellsEotaxin93.8 nM[1]
IC50 HIV-1 EntryNP-2 cells-57 nM[1]
IC50 Receptor InternalizationPolymorphonuclear leukocytes (PMNL)Eotaxin410 nM

Experimental Protocols

Chemotaxis Assay (Boyden Chamber Method)
  • Cell Preparation: Culture cells expressing CCR3 (e.g., L1.2-CCR3 transfectants or primary eosinophils) and harvest them. Wash the cells with serum-free RPMI 1640 medium containing 0.1% BSA and resuspend them to a final concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of UCB35625 or vehicle control for 30 minutes at 37°C.

  • Assay Setup:

    • Add the CCR3 agonist (e.g., eotaxin) at a predetermined optimal concentration to the lower wells of a 48-well microchemotaxis chamber.

    • Carefully place a polycarbonate membrane (typically 5 µm pore size for lymphocytes) over the lower wells.

    • Add 50 µL of the pre-incubated cell suspension to the top of each well on the membrane.

  • Incubation: Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Migration Analysis:

    • After incubation, remove the membrane and scrape off the non-migrated cells from the top surface.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the number of migrated cells in several high-power fields for each well using a microscope.

    • Calculate the percentage of inhibition of chemotaxis for each concentration of UCB35625 compared to the vehicle control.

Radioligand Binding Assay (Competitive Binding)
  • Membrane Preparation: Prepare cell membranes from cells overexpressing CCR3. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend them in a binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

    • A fixed concentration of a suitable radiolabeled CCR3 ligand (e.g., [125I]-eotaxin), typically at its Kd concentration.

    • Increasing concentrations of unlabeled UCB35625 (for competition curve) or a saturating concentration of an unlabeled agonist (for non-specific binding).

    • Cell membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold wash buffer.

  • Quantification: Dry the filter plate and add a scintillation cocktail. Count the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of UCB35625. Fit the data using a non-linear regression model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Receptor Internalization Assay (Flow Cytometry)
  • Cell Preparation: Harvest cells expressing CCR3 and wash them with PBS.

  • Stimulation: Resuspend the cells in a serum-free medium and treat with a CCR3 agonist (e.g., eotaxin) at a concentration known to induce internalization, in the presence or absence of various concentrations of UCB35625. Incubate at 37°C for a specified time (e.g., 30-60 minutes). Include a control sample kept at 4°C, where internalization is inhibited.

  • Staining:

    • Stop the internalization by placing the cells on ice and washing them with ice-cold FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

    • Incubate the cells with a primary antibody targeting an extracellular epitope of CCR3 for 30 minutes on ice.

    • Wash the cells with cold FACS buffer.

    • Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and resuspend them in FACS buffer. Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of CCR3 remaining on the cell surface. Calculate the percentage of receptor internalization for each condition relative to the unstimulated control.

Visualizations

CCR3_Signaling_Pathway Eotaxin Eotaxin (CCL11) CCR3 CCR3 Eotaxin->CCR3 Binds UCB35625 UCB35625 UCB35625->CCR3 Inhibits G_protein Gi/o CCR3->G_protein Activates PLC PLC G_protein->PLC MAPK MAPK Pathway (ERK1/2) G_protein->MAPK PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis Ca_release->Chemotaxis Degranulation Degranulation PKC->Degranulation MAPK->Chemotaxis

Caption: Simplified CCR3 signaling pathway and the inhibitory action of UCB35625.

Surmountable_Antagonism cluster_0 Agonist Alone cluster_1 Agonist + Surmountable Antagonist Agonist Agonist Receptor1 Receptor Agonist->Receptor1 Binds Response1 Maximal Response Receptor1->Response1 Activates High_Agonist High [Agonist] Receptor2 Receptor High_Agonist->Receptor2 Outcompetes Antagonist UCB35625 Antagonist->Receptor2 Competes Response2 Maximal Response Receptor2->Response2 Activates

Caption: Conceptual diagram of surmountable antagonism.

References

Interpreting data from experiments with the biased agonist UCB35625.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the biased agonist UCB35625 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is UCB35625 and what are its primary targets?

UCB35625 is a small molecule that acts as a potent dual antagonist for the chemokine receptors CCR1 and CCR3.[1][2] It is the trans-isomer of J113863.[3] While primarily characterized as an antagonist, it can exhibit biased agonism and even function as an agonist under specific experimental conditions.[4][5]

Q2: What are the reported IC50 values for UCB35625?

The inhibitory concentration (IC50) of UCB35625 varies depending on the receptor and the specific assay being performed. Below is a summary of reported values:

ReceptorAssayLigandIC50 (nM)Reference
CCR1ChemotaxisMIP-1α9.57[2]
CCR3ChemotaxisEotaxin93.8[2]
CCR1Receptor InternalizationMIP-1α19.8[6]
CCR3Receptor InternalizationEotaxin410[6]
CCR3HIV-1 Entry (isolate 89.6)-57.0[2][6]

Q3: Can UCB35625 act as an agonist?

Yes, under certain circumstances. A key finding has shown that a single point mutation in the CCR3 receptor, specifically Tyr-113 to Alanine (Y113A), can convert UCB35625 from an antagonist into a partial agonist.[4][5] This highlights the importance of receptor structure in determining the functional outcome of ligand binding.

Troubleshooting Guides

Issue 1: Unexpected agonist activity observed with UCB35625 in CCR3 experiments.

  • Possible Cause: The CCR3 construct being used may have a mutation at the Tyr-113 position.

  • Troubleshooting Step: Sequence verify your CCR3 expression construct to ensure it is the wild-type sequence, particularly at the Tyr-113 residue.

  • Rationale: Mutation of Tyr-113 to alanine has been demonstrated to switch UCB35625 from an antagonist to a partial agonist of CCR3.[4][5]

Issue 2: High variability in chemotaxis assay results.

  • Possible Cause 1: Inconsistent cell density or viability.

  • Troubleshooting Step 1: Ensure consistent cell counting and viability assessment (e.g., using Trypan Blue) for each experiment.

  • Possible Cause 2: Sub-optimal chemokine concentration.

  • Troubleshooting Step 2: Perform a dose-response curve for the chemokine (e.g., MIP-1α or eotaxin) to determine the optimal concentration for inducing chemotaxis in your specific cell system.

  • Possible Cause 3: Incorrect incubation times.

  • Troubleshooting Step 3: Optimize the incubation time for the chemotaxis assay. This can vary between cell types.

Issue 3: UCB35625 does not effectively inhibit ligand binding in a competitive binding assay.

  • Possible Cause: UCB35625's mechanism of antagonism may not be through direct competition at the orthosteric binding site for the radiolabeled ligand.

  • Troubleshooting Step: While UCB35625 does displace radiolabeled ligands like 125I-MIP-1α and 125I-eotaxin, its primary antagonistic effects are more potently observed in functional assays like chemotaxis and receptor internalization.[7] Consider using a functional assay to characterize its inhibitory properties.

Experimental Protocols

1. Chemotaxis Assay

This protocol is a generalized procedure for assessing the effect of UCB35625 on chemokine-induced cell migration.

  • Cell Preparation:

    • Culture cells expressing CCR1 or CCR3 (e.g., L1.2 transfectants or primary eosinophils).

    • Harvest cells and resuspend in chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Use a multi-well chemotaxis chamber (e.g., Boyden chamber).

    • In the lower wells, add the chemokine (e.g., MIP-1α for CCR1, eotaxin for CCR3) at a pre-determined optimal concentration.

    • In the upper wells, add the cell suspension. To test the inhibitory effect of UCB35625, pre-incubate the cells with varying concentrations of the compound for 30 minutes at 37°C before adding them to the upper chamber.

  • Incubation:

    • Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.

  • Cell Migration Analysis:

    • After incubation, remove the filter separating the upper and lower chambers.

    • Stain the migrated cells on the lower side of the filter with a suitable stain (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a plate reader to quantify fluorescence if using a fluorescently labeled cell line.

  • Data Analysis:

    • Calculate the percentage of inhibition by comparing the number of migrated cells in the presence of UCB35625 to the number of cells that migrated in response to the chemokine alone.

    • Plot the percentage of inhibition against the concentration of UCB35625 to determine the IC50 value.

2. Receptor Internalization Assay

This protocol outlines a method to measure the effect of UCB35625 on ligand-induced receptor internalization using flow cytometry.

  • Cell Preparation:

    • Use cells expressing the target receptor (CCR1 or CCR3).

    • Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with 1% BSA).

  • Treatment:

    • Pre-incubate cells with desired concentrations of UCB35625 for 30 minutes at 37°C.

    • Stimulate the cells with the appropriate chemokine (MIP-1α for CCR1, eotaxin for CCR3) for 30-60 minutes at 37°C to induce receptor internalization.

  • Staining:

    • Wash the cells with cold PBS to stop the internalization process.

    • Stain the cells with a fluorescently labeled antibody specific for the N-terminal domain of CCR1 or CCR3 for 30 minutes on ice. This will only label receptors remaining on the cell surface.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • The mean fluorescence intensity (MFI) will be proportional to the number of receptors on the cell surface.

  • Data Analysis:

    • Calculate the percentage of internalization by comparing the MFI of stimulated cells to unstimulated cells.

    • Determine the inhibitory effect of UCB35625 by comparing the internalization in its presence to that with the chemokine alone.

Visualizations

CCR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR1 CCR1 G_protein Gi/o CCR1->G_protein Activates PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP_reduction cAMP Reduction AC->cAMP_reduction Ca2_release Ca2+ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca2_release->Chemotaxis PKC_activation->Chemotaxis MIP1a MIP-1α (CCL3) MIP1a->CCR1 Binds & Activates UCB35625 UCB35625 UCB35625->CCR1 Antagonizes

Caption: Simplified CCR1 signaling pathway and the antagonistic action of UCB35625.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_prep Prepare Cell Suspension pre_incubation Pre-incubate cells with UCB35625 cell_prep->pre_incubation ucb_prep Prepare UCB35625 dilutions ucb_prep->pre_incubation chemokine_prep Prepare Chemokine Solution chamber_setup Set up Boyden Chamber chemokine_prep->chamber_setup pre_incubation->chamber_setup incubation Incubate at 37°C chamber_setup->incubation staining Stain Migrated Cells incubation->staining counting Count Cells staining->counting data_analysis Calculate % Inhibition & IC50 counting->data_analysis

Caption: General experimental workflow for a chemotaxis inhibition assay using UCB35625.

UCB35625_Functional_Switch cluster_wildtype Wild-Type CCR3 cluster_mutant Mutant CCR3 wt_receptor CCR3 (Tyr-113) wt_outcome Antagonist Activity wt_receptor->wt_outcome Leads to mut_receptor CCR3 (Ala-113) mut_outcome Partial Agonist Activity mut_receptor->mut_outcome Leads to UCB35625 UCB35625 UCB35625->wt_receptor Binds to UCB35625->mut_receptor Binds to

Caption: Logical relationship of UCB35625's function depending on the CCR3 genotype.

References

Technical Support Center: Cell Line Selection for Studying SV2A Ligand Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate cell lines to study the activity of compounds targeting the Synaptic Vesicle Glycoprotein 2A (SV2A), such as Hydro-UCB35625 and other related molecules like Brivaracetam.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of SV2A ligands like Brivaracetam?

A1: The primary molecular target is the Synaptic Vesicle Glycoprotein 2A (SV2A), a transmembrane protein located in synaptic vesicles of neurons and endocrine cells.[1][2][3] Ligands like Brivaracetam bind to SV2A with high affinity and selectivity.[4]

Q2: What are the key considerations when selecting a cell line to study the activity of an SV2A ligand?

A2: The main considerations are:

  • SV2A Expression: The cell line must express SV2A at a sufficient level for the intended assay. This can be either through endogenous expression or recombinant overexpression.

  • Assay Compatibility: The chosen cell line should be amenable to the specific assays you plan to perform (e.g., binding assays, functional assays).

  • Cellular Background: The endogenous signaling pathways of the cell line should not interfere with the measurement of SV2A-mediated effects. For recombinant systems, a cell line with low to no endogenous SV2A expression is often preferred to reduce background noise.[5]

  • Growth Characteristics: The cell line should have a reasonable growth rate and be relatively easy to maintain and transfect (if applicable).

Q3: Which cell lines are recommended for studying SV2A ligand activity?

A3: The choice of cell line depends on the experimental goals. Here are some common options:

  • Recombinant Expression Systems:

    • HEK293 (Human Embryonic Kidney) cells: These cells have low endogenous SV2A expression and are easily transfected, making them a popular choice for overexpressing human or other species' SV2A.[6][7]

    • CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are widely used for stable and transient expression of recombinant proteins, including SV2A, for binding and functional studies.[8][9][10]

  • Endogenous Expression Systems:

    • SH-SY5Y (Human Neuroblastoma) cells: These cells are of neuronal origin and endogenously express SV2A.[5][11] Differentiation of these cells can increase the expression of synaptic proteins.

    • Primary Neuronal Cultures: While more complex to work with, primary neurons provide a more physiologically relevant system with endogenous SV2A expression and the necessary cellular machinery for synaptic vesicle trafficking.

Q4: How can I determine the level of SV2A expression in my chosen cell line?

A4: SV2A expression can be quantified using several standard molecular biology techniques:

  • Western Blotting: To detect and quantify the SV2A protein.

  • RT-qPCR (Reverse Transcription Quantitative Polymerase Chain Reaction): To measure the mRNA expression level of the SV2A gene.

  • Immunocytochemistry/Immunofluorescence: To visualize the subcellular localization of the SV2A protein.

  • Radioligand Binding: Using a radiolabeled SV2A ligand (e.g., [3H]ucb 30889 or [3H]brivaracetam) to quantify the number of binding sites (Bmax).[4][12]

Troubleshooting Guides

Issue 1: Low or undetectable SV2A expression in a recombinant cell line after transfection.

Possible Cause Troubleshooting Step
Inefficient Transfection Optimize transfection protocol (e.g., DNA-to-reagent ratio, cell confluency). Use a positive control (e.g., GFP expression vector) to check transfection efficiency.
Poor Plasmid Quality Verify the integrity and sequence of the SV2A expression plasmid.
Cell Line Viability Ensure cells are healthy and within a low passage number.
Ineffective Antibody Validate the anti-SV2A antibody using a positive control (e.g., brain tissue lysate).
Suboptimal Lysis Buffer Use a lysis buffer optimized for membrane proteins.

Issue 2: High background signal in a binding assay using a cell line with endogenous SV2A expression.

Possible Cause Troubleshooting Step
High Non-Specific Binding Increase the number of washes. Include a blocking agent (e.g., BSA) in the binding buffer. Use a saturating concentration of a non-labeled competitor to define non-specific binding.
Radioligand Degradation Aliquot and store the radioligand properly to avoid repeated freeze-thaw cycles.
Filter Binding Pre-soak filters in an appropriate buffer to reduce non-specific binding of the radioligand to the filter.

Issue 3: Inconsistent results in functional assays.

Possible Cause Troubleshooting Step
Cellular Stress Ensure consistent cell culture conditions (e.g., confluency, media changes).
Assay Variability Standardize all assay parameters (e.g., incubation times, temperatures, reagent concentrations).
Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination.
Cell Line Drift Use cells from a low passage number and periodically re-validate their characteristics.

Data Presentation

Table 1: Comparison of Commonly Used Cell Lines for SV2A Studies

Cell LineOriginSV2A ExpressionKey AdvantagesKey Disadvantages
HEK293 Human Embryonic KidneyLow/Negative EndogenousHigh transfection efficiency, easy to culture, well-characterized.[6]Non-neuronal origin, lacks native synaptic machinery.
CHO Chinese Hamster OvaryNegative EndogenousSuitable for stable cell line generation, well-characterized for protein expression.[8][9]Non-neuronal origin, may have different post-translational modifications.
SH-SY5Y Human NeuroblastomaEndogenous (low to moderate)Neuronal origin, expresses other synaptic proteins.[5][11]Lower SV2A expression than recombinant systems, differentiation may be required.

Table 2: Binding Affinities (Ki) of Reference SV2A Ligands

CompoundTargetCell/Tissue SourceKi (nM)
BrivaracetamRat SV2ARat Brain80
LevetiracetamRat SV2ARat Brain1250
BrivaracetamHuman SV2AHuman Cerebral Cortex50
LevetiracetamHuman SV2AHuman Cerebral Cortex1585
BrivaracetamHuman SV2ACHO cells expressing hSV2A~100-150
LevetiracetamHuman SV2ACHO cells expressing hSV2A~2000-3000

Data compiled from Gillard M, et al. Eur J Pharmacol. 2011.[12]

Experimental Protocols

Protocol 1: Radioligand Binding Assay in CHO-hSV2A Cells

  • Cell Culture and Membrane Preparation:

    • Culture CHO cells stably expressing human SV2A (CHO-hSV2A) to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add membrane homogenate (typically 50-100 µg of protein).

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of a radiolabeled SV2A ligand (e.g., [3H]brivaracetam) at a concentration close to its Kd.

    • For non-specific binding determination, add a saturating concentration of a known SV2A ligand (e.g., 10 µM Levetiracetam).

    • Incubate at a defined temperature (e.g., room temperature or 37°C) for a specific duration to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

Experimental_Workflow cluster_selection Cell Line Selection cluster_characterization Expression Characterization cluster_assay Activity Assays cluster_analysis Data Analysis endogenous Endogenous SV2A (e.g., SH-SY5Y) western Western Blot endogenous->western recombinant Recombinant SV2A (e.g., HEK293, CHO) recombinant->western binding Binding Assays (e.g., Radioligand Binding) western->binding qpcr RT-qPCR qpcr->binding icc Immunocytochemistry icc->binding affinity Determine Affinity (Ki) binding->affinity functional Functional Assays (e.g., Neurotransmitter Release) efficacy Determine Efficacy (EC50/IC50) functional->efficacy Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_drug Pharmacological Intervention SV Synaptic Vesicle NT Neurotransmitter Release SV->NT SV2A SV2A SV2A->SV Modulates Release Probability Syt1 Synaptotagmin-1 Syt1->SV Triggers Fusion Syt1->SV2A Interacts Ca_channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Opens AP Action Potential AP->Ca_channel Depolarization Ca_ion->Syt1 Binds Drug This compound (SV2A Ligand) Drug->SV2A Binds & Modulates Function

References

How to control for the enantiomeric properties of UCB35625 in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the enantiomeric and diastereomeric properties of UCB35625 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the known stereoisomers of UCB35625?

UCB35625 is a potent dual antagonist of the chemokine receptors CCR1 and CCR3. It exists as a pair of diastereomers: the trans-isomer, which is designated as UCB35625, and the cis-isomer, known as J113863[1][2]. Each of these diastereomers is a chiral molecule and therefore exists as a pair of enantiomers, though specific pharmacological data for the individual enantiomers of UCB35625 and J113863 are not extensively reported in publicly available literature.

Q2: What are the key pharmacological differences between UCB35625 and J113863?

Both UCB35625 and J113863 are antagonists of CCR1 and CCR3, but they exhibit different potencies. UCB35625 is a potent inhibitor of both CCR1 and CCR3[2]. J113863 is a highly potent antagonist for human CCR1 and human CCR3, but it is significantly less active on mouse CCR3[3][4]. This species-specific difference is a critical consideration for in vivo experimental design.

Q3: Why is it important to control for the stereoisomeric properties of UCB35625 in my experiments?

The three-dimensional structure of a molecule is crucial for its interaction with biological targets like receptors and enzymes. Enantiomers and diastereomers can have different pharmacological activities, with one isomer being potent, another inactive, or even having off-target effects[5]. Therefore, using a mixture of stereoisomers without proper characterization can lead to irreproducible results and misinterpretation of data. Controlling for the specific stereoisomer ensures that the observed effects are attributable to the intended molecule.

Q4: How can I obtain a single, pure stereoisomer of UCB35625?

Obtaining a single, pure enantiomer typically involves two main approaches:

  • Enantioselective Synthesis: This method involves synthesizing the desired enantiomer directly, often using chiral catalysts or starting materials[6][7].

  • Chiral Separation: This involves separating the enantiomers from a racemic mixture. The most common technique for this is chiral High-Performance Liquid Chromatography (HPLC)[8].

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of the diastereomers UCB35625 (trans) and J113863 (cis) on CCR1 and CCR3.

CompoundTargetSpeciesAssayIC50 (nM)Reference
UCB35625 CCR1HumanChemotaxis9.57[2]
CCR3HumanChemotaxis93.8[2]
CCR3HumanHIV-1 Entry57[2]
J113863 CCR1Human-0.9[3][4]
CCR1Mouse-5.8[3][4]
CCR3Human-0.58[3][4]
CCR3Mouse-460[3][4]

Note: Specific assay conditions can influence IC50 values. Please refer to the cited literature for detailed experimental protocols.

Experimental Protocols

General Protocol for Chiral HPLC Method Development

While a specific protocol for UCB35625 is not available, the following provides a general methodology for developing a chiral HPLC separation method for a small molecule like UCB35625.

Objective: To separate the enantiomers of UCB35625 or J113863.

Materials:

  • Racemic standard of the compound of interest (UCB35625 or J113863)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile)

  • Chiral HPLC columns (e.g., polysaccharide-based columns like Chiralcel® OD-H, Chiralpak® AD-H, or others)

  • HPLC system with a UV detector

Methodology:

  • Column Screening:

    • Prepare a stock solution of the racemic compound in a suitable solvent (e.g., 1 mg/mL in ethanol).

    • Screen a variety of chiral columns with different stationary phases.

    • Start with a generic mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v) for normal phase chromatography.

    • Run the sample through each column and monitor the chromatogram for any signs of peak splitting, which would indicate partial separation.

  • Mobile Phase Optimization:

    • Once a column shows some promise of separation, optimize the mobile phase composition.

    • Vary the ratio of the strong solvent (e.g., isopropanol) to the weak solvent (e.g., hexane).

    • Test different alcohol modifiers (e.g., ethanol, methanol).

    • For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. For acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.

  • Flow Rate and Temperature Optimization:

    • Vary the flow rate. Slower flow rates often improve resolution in chiral separations.

    • Adjust the column temperature. Temperature can have a significant impact on selectivity.

  • Method Validation:

    • Once a satisfactory separation is achieved, validate the method for parameters such as linearity, precision, accuracy, and limit of detection/quantification.

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers/Diastereomers

  • Possible Cause: The chosen chiral stationary phase (CSP) is not suitable for the analyte.

    • Solution: Screen a wider range of CSPs. Polysaccharide-based columns are a good starting point due to their broad applicability[9][10].

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Systematically vary the mobile phase composition. Change the type and percentage of the organic modifier. For normal phase, try different alcohols. For reversed-phase, try acetonitrile versus methanol. Additives can also have a significant effect on selectivity[9].

  • Possible Cause: The compound is not retained on the column.

    • Solution: Adjust the mobile phase to increase retention. In normal phase, decrease the polarity of the mobile phase. In reversed-phase, increase the polarity.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: Add a mobile phase modifier. For basic compounds, add a small amount of a basic modifier like diethylamine. For acidic compounds, an acidic modifier like trifluoroacetic acid can help.

  • Possible Cause: Column overload.

    • Solution: Reduce the amount of sample injected onto the column.

  • Possible Cause: The sample solvent is too strong.

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent if possible.

Issue 3: Irreproducible Retention Times

  • Possible Cause: The column is not properly equilibrated.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before each injection, especially after changing the mobile phase composition. Chiral columns may require longer equilibration times than standard columns.

  • Possible Cause: Fluctuations in temperature.

    • Solution: Use a column oven to maintain a constant and stable temperature.

  • Possible Cause: Changes in mobile phase composition.

    • Solution: Prepare fresh mobile phase daily and ensure accurate mixing of solvents.

Visualizations

Signaling Pathways

The following diagrams illustrate the general signaling pathways of CCR1 and CCR3, the primary targets of UCB35625. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi subunit.

CCR1_Signaling_Pathway Ligand Chemokine (e.g., CCL3/MIP-1α) CCR1 CCR1 Ligand->CCR1 G_protein Gαi/βγ CCR1->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits PLC PLC G_betagamma->PLC activates cAMP cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Chemotaxis Chemotaxis Ca_release->Chemotaxis MAPK_pathway MAPK Pathway (ERK1/2) PKC_activation->MAPK_pathway MAPK_pathway->Chemotaxis UCB35625 UCB35625 UCB35625->CCR1 antagonizes

Caption: General CCR1 Signaling Pathway.

CCR3_Signaling_Pathway Ligand Chemokine (e.g., CCL11/Eotaxin) CCR3 CCR3 Ligand->CCR3 G_protein Gαi/βγ CCR3->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma PLC PLCβ G_betagamma->PLC activates PI3K PI3Kγ G_betagamma->PI3K activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Chemotaxis, Degranulation Ca_release->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC_activation->MAPK_pathway Akt_activation Akt Activation PI3K->Akt_activation Akt_activation->MAPK_pathway MAPK_pathway->Cellular_Response UCB35625 UCB35625 UCB35625->CCR3 antagonizes Experimental_Workflow start Start with UCB35625 (mixture of stereoisomers) separation Diastereomer Separation (e.g., by achiral HPLC or SFC) start->separation trans_isomer Isolate UCB35625 (trans-isomer) separation->trans_isomer cis_isomer Isolate J113863 (cis-isomer) separation->cis_isomer chiral_sep_trans Chiral Separation of UCB35625 (trans) trans_isomer->chiral_sep_trans chiral_sep_cis Chiral Separation of J113863 (cis) cis_isomer->chiral_sep_cis enantiomer_trans_1 Enantiomer 1 (e.g., (+)-UCB35625) chiral_sep_trans->enantiomer_trans_1 enantiomer_trans_2 Enantiomer 2 (e.g., (-)-UCB35625) chiral_sep_trans->enantiomer_trans_2 enantiomer_cis_1 Enantiomer 1 (e.g., (+)-J113863) chiral_sep_cis->enantiomer_cis_1 enantiomer_cis_2 Enantiomer 2 (e.g., (-)-J113863) chiral_sep_cis->enantiomer_cis_2 bio_assay Biological Assays (e.g., Receptor Binding, Functional Assays) enantiomer_trans_1->bio_assay enantiomer_trans_2->bio_assay enantiomer_cis_1->bio_assay enantiomer_cis_2->bio_assay data_analysis Data Analysis and Comparison of Stereoisomer Activity bio_assay->data_analysis

References

Validation & Comparative

A Comparative Guide to the Efficacy of Hydro-UCB35625 and Other CCR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Hydro-UCB35625 with other notable C-C chemokine receptor 1 (CCR1) antagonists. The data presented is compiled from various preclinical studies to facilitate an objective evaluation of their relative potencies and mechanisms of action.

Introduction to CCR1 Antagonism

C-C chemokine receptor 1 (CCR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of inflammatory leukocytes, such as monocytes and macrophages, to sites of inflammation. Its ligands include several chemokines, most notably CCL3 (MIP-1α) and CCL5 (RANTES). The targeted blockade of CCR1 is a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and transplant rejection. A number of small molecule antagonists targeting CCR1 have been developed and evaluated in preclinical and clinical settings. This guide focuses on a comparative analysis of this compound against other prominent CCR1 antagonists: BX471, CP-481715, MLN3897, and CCX354-C.

Data Presentation: In Vitro Efficacy of CCR1 Antagonists

The following tables summarize the in vitro potency of this compound and other selected CCR1 antagonists across various functional assays. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.

Table 1: Receptor Binding Affinity

CompoundLigandCell LineKi (nM)
This compound 125I-MIP-1αCCR1 Transfectants-
BX471 125I-MIP-1αHuman CCR11[1][2]
125I-MIP-1αMouse CCR1215 ± 46[1]
CP-481715 -Human CCR1Kd = 9.2[3][4]

Table 2: Inhibition of Chemotaxis

CompoundLigandCell TypeIC50 (nM)
This compound MIP-1αCCR1 Transfectants9.6[5]
CP-481715 CCL3Monocytes55[3]
MLN3897 CCL15Monocytes (in 100% human serum)2[6]
CCX354-C CCL15Monocytes (in 100% human serum)25[6]
CCL15THP-1 cells-

Table 3: Inhibition of Calcium Mobilization

CompoundLigandCell LineIC50 (nM)
This compound ---
BX471 MIP-1αHuman CCR15.8 ± 1[1][7]
MIP-1αMouse CCR1198 ± 7[1][7]
CP-481715 CCL3/CCL5CCR1-expressing cells71[3]

Note: Specific calcium mobilization inhibition data for this compound was not available in the reviewed literature.

Table 4: Inhibition of Other Functional Assays

CompoundAssayLigandCell Type/SystemIC50 (nM)
This compound Receptor InternalizationMIP-1αPMNL19.8 ± 1.7[8]
CP-481715 GTPγS IncorporationCCL3/CCL5CCR1-expressing cells210[3]
CD11b UpregulationCCL3Monocytes (whole blood)165[3]
Actin PolymerizationCCL3Monocytes (whole blood)57[3]
MLN3897 CD11b UpregulationCCL3Monocytes (whole blood)210[6]
Receptor InternalizationAlexa647-CCL3Monocytes (whole blood)45[6]
CCX354-C CD11b UpregulationCCL3Monocytes (whole blood)200[6][9]
Receptor InternalizationAlexa647-CCL3Monocytes (whole blood)130[6][9]

Mechanism of Action

This compound is characterized as a non-competitive antagonist of CCR1.[10] Site-directed mutagenesis studies suggest that it binds to a pocket within the transmembrane helices of the receptor, distinct from the ligand-binding site.[10] This allosteric inhibition is thought to stabilize the receptor in an inactive conformation, thereby preventing the conformational changes necessary for intracellular signaling.[5] In contrast, other antagonists like CP-481715 are described as competitive and reversible antagonists.[3]

Experimental Protocols

Below are generalized methodologies for key experiments cited in this guide. For specific parameters, it is recommended to consult the original research articles.

Receptor Binding Assay (Competitive)
  • Cell Preparation: Membranes from cells stably expressing CCR1 are prepared.

  • Assay Buffer: A suitable binding buffer is prepared, typically containing Tris-HCl, MgCl2, and a protease inhibitor cocktail.

  • Competition Reaction: A constant concentration of a radiolabeled CCR1 ligand (e.g., 125I-MIP-1α) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.

  • Incubation: The reaction is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Chemotaxis Assay (Transwell)
  • Cell Preparation: Leukocytes (e.g., monocytes or a CCR1-expressing cell line like THP-1) are isolated and resuspended in a suitable assay medium.

  • Assay Setup: A multi-well chemotaxis chamber with a porous membrane (e.g., 5-μm pore size) separating the upper and lower wells is used.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of the CCR1 antagonist.

  • Chemoattractant Gradient: A solution containing a CCR1 ligand (e.g., CCL3 or CCL5) is placed in the lower chamber, while the cell suspension is added to the upper chamber.

  • Incubation: The chamber is incubated for a period (e.g., 3 hours) at 37°C to allow for cell migration along the chemokine gradient.

  • Quantification: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or a fluorescent plate reader after cell lysis and staining.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the chemokine-induced cell migration, is calculated.

Calcium Mobilization Assay
  • Cell Loading: CCR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer.

  • Cell Washing: The cells are washed to remove excess dye.

  • Antagonist Incubation: The cells are incubated with varying concentrations of the CCR1 antagonist.

  • Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometric plate reader or a flow cytometer.

  • Ligand Stimulation: A CCR1 ligand is added to the cells to induce calcium mobilization.

  • Fluorescence Monitoring: The change in fluorescence intensity, corresponding to the increase in intracellular calcium concentration, is monitored over time.

  • Data Analysis: The IC50 value is determined as the concentration of the antagonist that causes a 50% reduction in the peak fluorescence signal induced by the chemokine ligand.

Visualizations

CCR1 Signaling Pathway

CCR1_Signaling cluster_membrane Cell Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling CCR1 CCR1 G_protein Gαi/βγ CCR1->G_protein Activation PLC PLC G_protein->PLC AC Adenylyl Cyclase G_protein->AC Antagonist CCR1 Antagonist (e.g., this compound) Antagonist->CCR1 Inhibition PIP2 PIP2 PLC->PIP2 Hydrolysis cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Chemotaxis Chemotaxis & Cellular Activation Ca_release->Chemotaxis PKC->Chemotaxis Ligand Chemokine Ligand (e.g., CCL3, CCL5) Ligand->CCR1 Binding

Caption: Simplified CCR1 signaling pathway and the inhibitory action of antagonists.

Experimental Workflow: Chemotaxis Assay

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis prep_cells Isolate and resuspend leukocytes pre_incubation Pre-incubate cells with antagonist or vehicle prep_cells->pre_incubation prep_antagonist Prepare serial dilutions of CCR1 antagonist prep_antagonist->pre_incubation prep_chemokine Prepare chemokine solution setup_chamber Add chemokine to lower well of Transwell chamber prep_chemokine->setup_chamber add_cells Add cell suspension to upper well pre_incubation->add_cells setup_chamber->add_cells incubation Incubate at 37°C (e.g., 3 hours) add_cells->incubation quantify Quantify migrated cells in lower chamber incubation->quantify calculate Calculate % inhibition and determine IC50 quantify->calculate

Caption: General workflow for a Transwell chemotaxis assay.

Conclusion

This guide provides a comparative overview of the in vitro efficacy of this compound and other significant CCR1 antagonists. This compound demonstrates potent inhibition of CCR1-mediated chemotaxis and receptor internalization, consistent with its non-competitive mechanism of action. When compared to other antagonists such as BX471, CP-481715, MLN3897, and CCX354-C, it is evident that all are potent inhibitors of CCR1 function, though their potencies can vary depending on the specific assay and experimental conditions. The choice of an optimal CCR1 antagonist for research or therapeutic development will depend on a variety of factors, including the desired mechanism of action, selectivity profile, and pharmacokinetic properties. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of chemokine receptor biology and drug discovery.

References

UCB35625 versus J113863: A Comparative Analysis of Enantiomer Activity at Chemokine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of UCB35625 and its stereoisomer, J113863, with a focus on their enantiomeric effects on the chemokine receptors CCR1 and CCR3. Both compounds are potent antagonists of these receptors, which are critically involved in inflammatory responses, making them significant targets for therapeutic development. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the associated signaling pathways and experimental workflows.

Introduction to UCB35625 and J113863

UCB35625 and J113863 are stereoisomers, with UCB35625 being the trans-isomer and J113863 the cis-isomer.[1] They have been identified as potent antagonists of CC chemokine receptor 1 (CCR1) and CCR3.[2] Notably, some literature also refers to them as enantiomers, highlighting their distinct three-dimensional arrangements that lead to differential biological activities.[3] Beyond their primary targets, these compounds have also been shown to exhibit biased agonism at other chemokine receptors, such as CCR2 and CCR5, demonstrating the complexity of their pharmacological profiles.[3]

Quantitative Comparison of Biological Activity

The following tables summarize the inhibitory concentrations (IC50) of UCB35625 and J113863 for their target receptors, as determined by various in vitro functional assays.

Table 1: Antagonist Activity at CCR1

CompoundReceptor SpeciesAssay TypeLigandIC50 (nM)Reference
UCB35625 HumanChemotaxisMIP-1α9.57[2][4]
J113863 HumanRadioligand BindingMIP-1α0.9[5][6]
J113863 MouseRadioligand BindingMIP-1α5.8[5][6]

Table 2: Antagonist Activity at CCR3

CompoundReceptor SpeciesAssay TypeLigandIC50 (nM)Reference
UCB35625 HumanChemotaxisEotaxin93.8[2][4]
UCB35625 HumanHIV-1 EntryHIV-1 Isolate 89.657[4]
J113863 HumanRadioligand BindingEotaxin0.58[5][6]
J113863 MouseRadioligand BindingEotaxin460[5][6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Competition Binding Assay for CCR1

This protocol is adapted from standard methodologies for determining the binding affinity of antagonists to G-protein coupled receptors.[7][8]

Objective: To determine the inhibitory constant (Ki) of UCB35625 and J113863 for the CCR1 receptor.

Materials:

  • Cell membranes from a stable cell line overexpressing human CCR1 (e.g., HEK293 or CHO cells).

  • Radioligand: [¹²⁵I]MIP-1α.

  • Test Compounds: UCB35625 and J113863.

  • Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5 M NaCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the CCR1-expressing cell membrane preparation on ice and resuspend in binding buffer.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [¹²⁵I]MIP-1α (typically at or below its Kd), and varying concentrations of the unlabeled test compound (UCB35625 or J113863). For total binding, add binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled MIP-1α.

  • Equilibrium: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioactivity against the concentration of the test compound. Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Chemotaxis Assay for CCR3

This protocol describes a method to assess the ability of UCB35625 and J113863 to inhibit chemokine-induced cell migration.[9][10]

Objective: To determine the IC50 of UCB35625 and J113863 in inhibiting eotaxin-induced chemotaxis of CCR3-expressing cells.

Materials:

  • A cell line expressing CCR3 (e.g., L1.2 transfectants or primary eosinophils).

  • Chemoattractant: Recombinant human eotaxin.

  • Test Compounds: UCB35625 and J113863.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

  • Multi-well plates.

  • Cell counter or plate reader for quantification.

Procedure:

  • Cell Preparation: Culture CCR3-expressing cells and resuspend them in assay medium at a defined concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup:

    • In the lower wells of the chemotaxis chamber, add assay medium containing eotaxin at a concentration that induces a submaximal chemotactic response.

    • In the upper wells (separated by the membrane), add the cell suspension that has been pre-incubated with varying concentrations of the test compound (UCB35625 or J113863) or vehicle control.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (typically 1-3 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope or quantify the migrated cells using a plate reader after cell lysis and addition of a fluorescent dye.

  • Data Analysis: Plot the number of migrated cells against the concentration of the test compound. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the eotaxin-induced cell migration.

Signaling Pathways and Experimental Workflow

CCR1 and CCR3 Signaling

Both CCR1 and CCR3 are G-protein coupled receptors (GPCRs) that primarily couple to the Gi family of G proteins.[1][11] Ligand binding triggers a conformational change in the receptor, leading to the activation of downstream signaling cascades that are crucial for cell migration and other inflammatory responses.

CCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Receptor CCR1 / CCR3 Chemokine->Receptor Binds G_Protein Gαi/βγ Receptor->G_Protein Activates PLC PLCβ G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Cellular Responses Ca_Release->Chemotaxis Contributes to MAPK_Cascade MAPK Cascade (ERK, p38) PKC->MAPK_Cascade Activates Akt Akt PI3K->Akt Activates Akt->MAPK_Cascade Activates MAPK_Cascade->Chemotaxis Leads to UCB35625_J113863 UCB35625 / J113863 (Antagonist) UCB35625_J113863->Receptor Blocks

Caption: CCR1/CCR3 signaling pathway initiated by chemokine binding.

General Experimental Workflow

The following diagram illustrates a typical workflow for comparing the activity of compounds like UCB35625 and J113863.

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis and Interpretation Hypothesis Hypothesis Formulation: Compare enantiomer activity Compound_Prep Compound Preparation: Synthesize/acquire UCB35625 & J113863 Hypothesis->Compound_Prep Binding_Assay Radioligand Binding Assay Compound_Prep->Binding_Assay Functional_Assay Chemotaxis Assay Compound_Prep->Functional_Assay Cell_Culture Cell Line Preparation: Culture CCR1/CCR3 expressing cells Cell_Culture->Binding_Assay Cell_Culture->Functional_Assay Data_Collection Data Collection: Radioactivity counts, cell migration numbers Binding_Assay->Data_Collection Functional_Assay->Data_Collection IC50_Calc IC50/Ki Calculation Data_Collection->IC50_Calc Comparison Comparative Analysis of Activity IC50_Calc->Comparison Conclusion Conclusion and Reporting Comparison->Conclusion

Caption: General experimental workflow for comparative analysis.

Conclusion

UCB35625 and J113863 are potent stereoisomeric antagonists of CCR1 and CCR3. The available data indicates that J113863 generally exhibits higher potency, particularly at human CCR1 and CCR3, when compared to the published data for UCB35625 in functional assays. The difference in their three-dimensional structure likely accounts for these variations in activity. Further investigation into the specific enantiomers of both the cis and trans isomers would provide a more complete understanding of the structure-activity relationship and could guide the development of more selective and potent chemokine receptor antagonists for the treatment of inflammatory diseases.

References

Validating the specificity of Hydro-UCB35625 for CCR1/CCR3 over other chemokine receptors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hydro-UCB35625, a small molecule antagonist, and its specificity for the chemokine receptors CCR1 and CCR3. The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to support researchers in their evaluation of this compound.

Comparative Antagonist Activity of this compound

This compound has been identified as a potent dual antagonist of CCR1 and CCR3.[1][2] Its inhibitory effects have been quantified in various functional assays, with key data summarized in the tables below. It is important to note that while this compound shows high potency for CCR1 and CCR3, it has also been reported to interact with CCR2 and CCR5 at lower affinities, where it may act as a biased agonist. A comprehensive screening against a wider panel of chemokine receptors is not extensively documented in the available literature.

Table 1: Functional Inhibitory Activity of this compound on CCR1 and CCR3
Target ReceptorLigandAssay TypeCell TypeIC50 (nM)Reference
CCR1MIP-1α (CCL3)ChemotaxisCCR1-transfected 4DE4 cells9.57 ± 1.31[3]
CCR3Eotaxin (CCL11)ChemotaxisCCR3-expressing 4DE4 cells93.75 ± 1.43[3]
CCR1MIP-1α (CCL3)Receptor InternalizationPurified PMNLs19.8 ± 1.7[4]
CCR3Eotaxin (CCL11)Receptor InternalizationPurified PMNLs410 ± 1.6[4]
CCR3HIV-1 isolate 89.6Viral EntryNP-2 glial cells57.0[1][4]

IC50 values represent the concentration of this compound required to inhibit 50% of the cellular response induced by the respective ligand.

Table 2: Known Off-Target Interactions of UCB35625/Enantiomers
Target ReceptorInteraction TypeAffinityReference
CCR2Biased AgonistLow[5]
CCR5Biased AgonistLow[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's specificity.

Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Cell Lines:

  • 4DE4 cells (a murine myeloid cell line) stably transfected with human CCR1 or expressing endogenous CCR3.

  • Naive 4DE4 cells (as a control).

Reagents:

  • Recombinant human MIP-1α (CCL3) and Eotaxin (CCL11).

  • Stromal cell-derived factor-1 (SDF-1α/CXCL12) as a control chemoattractant for naive cells.

  • This compound.

  • Assay Medium: RPMI 1640 with 1% BSA.

Procedure:

  • A 48-well micro-chemotaxis chamber is used, with a lower chamber for the chemoattractant and an upper chamber for the cells, separated by a polycarbonate filter.

  • Chemoattractants (MIP-1α for CCR1 transfectants, Eotaxin for CCR3-expressing cells, and SDF-1α for naive cells) are added to the lower wells at their optimal concentrations (50 nM for MIP-1α, 20 nM for Eotaxin and SDF-1α).

  • Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • The cell suspension is added to the upper wells.

  • The chamber is incubated to allow cell migration.

  • The filter is removed, non-migrated cells are scraped off the top, and the filter is stained.

  • The number of migrated cells in multiple high-power fields is counted to determine the extent of chemotaxis.

  • IC50 values are calculated from the dose-response curves.[3]

Receptor Internalization Assay (FACS-based)

This assay quantifies the internalization of chemokine receptors from the cell surface following ligand stimulation and the inhibitory effect of the test compound.

Cells:

  • Purified polymorphonuclear leukocytes (PMNLs), which include eosinophils that express both CCR1 and CCR3.

Reagents:

  • Recombinant human MIP-1α and Eotaxin.

  • This compound.

  • Fluorochrome-conjugated monoclonal antibodies specific for CCR1, CCR3, and VLA-4 (to identify eosinophils).

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

Procedure:

  • PMNLs are pre-incubated with various concentrations of this compound or vehicle control.

  • Cells are then stimulated with a chemokine (MIP-1α or Eotaxin) to induce receptor internalization.

  • The reaction is stopped by placing the cells on ice.

  • Cells are stained with a cocktail of anti-CCR1, anti-CCR3, and anti-VLA-4 antibodies.

  • The fluorescence intensity is measured by flow cytometry, gating on the VLA-4 positive population (eosinophils).

  • A decrease in the mean fluorescence intensity of CCR1 or CCR3 indicates receptor internalization.

  • The percentage of inhibition of internalization by this compound is calculated, and IC50 values are determined.[4]

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, determining its binding affinity.

Cell Lines:

  • CCR1 or CCR3 transfected cells.

Reagents:

  • Radiolabeled ligands: ¹²⁵I-MIP-1α and ¹²⁵I-Eotaxin.

  • Unlabeled ("cold") MIP-1α and Eotaxin.

  • This compound.

  • Binding buffer.

Procedure:

  • Membranes from transfected cells expressing either CCR1 or CCR3 are prepared.

  • A fixed concentration of the radiolabeled ligand (e.g., 0.1 nM) is incubated with the cell membranes.

  • Increasing concentrations of unlabeled competitor (either the "cold" ligand or this compound) are added to the incubation mixture.

  • The mixture is incubated to reach binding equilibrium.

  • The membrane-bound radioactivity is separated from the unbound ligand by filtration.

  • The radioactivity retained on the filter is counted using a gamma counter.

  • The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC50) is determined. It was noted that significantly higher concentrations of UCB35625 were required for ligand displacement compared to functional inhibition, suggesting a non-competitive mode of antagonism.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling cascades initiated by CCR1 and CCR3 activation and the workflows for the experimental protocols described above.

CCR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR1 CCR1 G_protein Gi/o Protein CCR1->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates MAPK_cascade MAPK Cascade (ERK1/2) Ca_release->MAPK_cascade Activates PKC->MAPK_cascade Activates Cell_response Cellular Responses (Chemotaxis, etc.) MAPK_cascade->Cell_response Leads to Ligand CCL3/CCL5 Ligand->CCR1 Hydro_UCB35625 This compound Hydro_UCB35625->CCR1 Inhibits

Caption: CCR1 Signaling Pathway.

CCR3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCR3 CCR3 G_protein Gi/o Protein CCR3->G_protein Activates PI3K PI3K G_protein->PI3K Activates MAPK_cascade MAPK Cascade (p38, ERK1/2) G_protein->MAPK_cascade Activates PLC_gamma PLCγ G_protein->PLC_gamma Activates Akt Akt PI3K->Akt Activates Cell_response Cellular Responses (Chemotaxis, Degranulation) Akt->Cell_response Leads to MAPK_cascade->Cell_response Leads to Ca_mobilization Ca²⁺ Mobilization PLC_gamma->Ca_mobilization Triggers Ca_mobilization->Cell_response Leads to Ligand Eotaxin (CCL11) Ligand->CCR3 Hydro_UCB35625 This compound Hydro_UCB35625->CCR3 Inhibits

Caption: CCR3 Signaling Pathway.

Chemotaxis_Workflow start Start prepare_cells Prepare CCR1/CCR3 expressing cells start->prepare_cells pre_incubate Pre-incubate cells with This compound or vehicle prepare_cells->pre_incubate add_cells Add cells to upper wells pre_incubate->add_cells setup_chamber Set up chemotaxis chamber (add chemoattractant to lower wells) setup_chamber->add_cells incubate Incubate to allow migration add_cells->incubate process_filter Remove and stain filter incubate->process_filter count_cells Count migrated cells process_filter->count_cells analyze Calculate IC50 count_cells->analyze end End analyze->end

Caption: Chemotaxis Assay Workflow.

Receptor_Internalization_Workflow start Start isolate_pmnl Isolate PMNLs from blood start->isolate_pmnl pre_incubate Pre-incubate PMNLs with This compound or vehicle isolate_pmnl->pre_incubate stimulate Stimulate with chemokine (MIP-1α or Eotaxin) pre_incubate->stimulate stop_reaction Stop reaction on ice stimulate->stop_reaction stain_cells Stain with fluorescently labeled anti-CCR1/CCR3/VLA-4 antibodies stop_reaction->stain_cells facs_analysis Analyze by Flow Cytometry (gate on VLA-4+ cells) stain_cells->facs_analysis calculate_mfi Calculate Mean Fluorescence Intensity (MFI) facs_analysis->calculate_mfi analyze Determine % inhibition and IC50 calculate_mfi->analyze end End analyze->end

Caption: Receptor Internalization Assay Workflow.

References

A comparative study of small molecule antagonists for CCR3.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Small Molecule Antagonists for the C-C Chemokine Receptor 3 (CCR3)

Introduction

The C-C chemokine receptor 3 (CCR3) is a key player in the inflammatory cascade, particularly in allergic diseases such as asthma and atopic dermatitis.[1][2][3] Its primary role is to mediate the chemotaxis of eosinophils, basophils, and Th2 lymphocytes to sites of inflammation.[3] The interaction of CCR3 with its chemokine ligands, most notably eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), triggers a cascade of intracellular signaling events, leading to cellular activation and migration.[2] Consequently, the development of small molecule antagonists that can effectively block this interaction has been a significant focus of drug discovery efforts aimed at treating eosinophil-driven inflammatory conditions.[3][4]

This guide provides a comparative overview of several prominent small molecule CCR3 antagonists. We present key performance data from various in vitro assays, detail the experimental protocols used to generate this data, and visualize the underlying biological and experimental frameworks. This information is intended to assist researchers, scientists, and drug development professionals in their evaluation and selection of CCR3 antagonists for further investigation.

Comparative Performance of Small Molecule CCR3 Antagonists

The following table summarizes the in vitro potency of several small molecule CCR3 antagonists. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are critical metrics for assessing the efficacy of these compounds in blocking CCR3 function. Lower values indicate higher potency.

Compound NameAssay TypeSpeciesLigandIC50 (nM)Ki (nM)Reference(s)
BMS-639623 Radioligand BindingHumanEotaxin-10.3-[1]
ChemotaxisHumanEotaxin-10.04-[1]
Calcium FluxHumanEotaxin-10.87-[1]
YM-344031 Radioligand BindingHumanEotaxin-13.0-[5][6]
Radioligand BindingHumanRANTES16.3-[5][6]
Calcium FluxHumanEotaxin-15.4-[6]
ChemotaxisHumanEotaxin-119.9-[6]
GW766994 Clinical TrialHuman---[7][8][9]
AKST4290 Radioligand BindingHuman--3.2[10]
SB-328437 Radioligand BindingHumanEotaxin-1--[10]
Calcium FluxHumanEotaxin-1--[10]
ChemotaxisHumanEotaxin-1--[10]
DPC168 ChemotaxisMouseEotaxin-141-[11]
UCB-35625 HIV-1 EntryHuman-57-
ChemotaxisHumanMIP-1α (CCR1)9.6-
ChemotaxisHumanEotaxin-193.7-
SB-297006 Radioligand BindingHumanEotaxin/MCP-4--[10]
Calcium FluxHumanEotaxin/MCP-4--[10]

Experimental Protocols

Radioligand Binding Assay for CCR3

This protocol is a representative method for determining the binding affinity of small molecule antagonists to the CCR3 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human CCR3 receptor (e.g., CHO or HEK293 cells).

  • Cells are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer.[12]

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.[12][13]

  • A constant concentration of a radiolabeled CCR3 ligand (e.g., ¹²⁵I-Eotaxin-1) is incubated with the cell membranes.[4]

  • A range of concentrations of the unlabeled small molecule antagonist is added to compete with the radioligand for binding to the CCR3 receptor.[14]

  • The mixture is incubated to allow binding to reach equilibrium.[12]

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.[13][15]

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.[12]

  • The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.[12][13]

4. Data Analysis:

  • The data are used to generate a competition binding curve, from which the IC50 value of the antagonist is determined.[14]

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[12]

Eosinophil Chemotaxis Assay

This protocol outlines a common method for assessing the ability of a small molecule antagonist to inhibit eotaxin-induced eosinophil migration.

1. Eosinophil Isolation:

  • Eosinophils are isolated from human peripheral blood using methods such as negative selection with magnetic beads to achieve high purity.[16]

2. Chemotaxis Assay Setup:

  • A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.[16][17]

  • The lower chamber is filled with a solution containing a chemoattractant, typically recombinant human eotaxin-1, at a concentration that induces maximal migration.[17][18][19]

  • The isolated eosinophils are pre-incubated with various concentrations of the small molecule antagonist or vehicle control.

  • The cell suspension is then placed in the upper chamber.[17]

3. Incubation and Migration:

  • The chamber is incubated at 37°C in a humidified atmosphere to allow the eosinophils to migrate through the membrane towards the chemoattractant in the lower chamber.[17]

4. Quantification of Migration:

  • After the incubation period, the number of eosinophils that have migrated to the lower chamber is quantified. This can be done by cell counting using a microscope or by using a fluorescence-based assay where the cells are pre-labeled with a fluorescent dye.[17][19]

5. Data Analysis:

  • The percentage of inhibition of chemotaxis at each antagonist concentration is calculated relative to the vehicle control.

  • An IC50 value is determined from the dose-response curve.

Visualizations

CCR3 Signaling Pathways

The binding of a chemokine ligand to CCR3 initiates a cascade of intracellular events that can proceed through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.

Caption: CCR3 signaling pathways.

Experimental Workflow for Evaluating CCR3 Antagonists

The following diagram illustrates a typical workflow for the preclinical evaluation of small molecule CCR3 antagonists.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Compound_Synthesis Compound Synthesis & Characterization Binding_Assay Radioligand Binding Assay (IC50, Ki determination) Compound_Synthesis->Binding_Assay Functional_Assays Functional Assays Binding_Assay->Functional_Assays Selectivity Selectivity Profiling (vs. other receptors) Binding_Assay->Selectivity Chemotaxis Eosinophil Chemotaxis Assay (IC50 determination) Functional_Assays->Chemotaxis Calcium_Flux Calcium Flux Assay (IC50 determination) Functional_Assays->Calcium_Flux Animal_Models Animal Models of Allergic Inflammation Chemotaxis->Animal_Models Calcium_Flux->Animal_Models Selectivity->Animal_Models Efficacy_Testing Efficacy Testing (e.g., reduction of eosinophilia) Animal_Models->Efficacy_Testing PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD Lead_Op Lead Optimization Efficacy_Testing->Lead_Op PK_PD->Lead_Op Candidate_Selection Candidate Selection for Clinical Development Lead_Op->Candidate_Selection

Caption: Preclinical evaluation workflow.

Logical Structure of a Comparative Study

This diagram outlines the logical flow and key components of a comprehensive comparative study of CCR3 antagonists.

Comparative_Study_Structure Introduction Introduction - Role of CCR3 in disease - Rationale for antagonism Compound_Selection Selection of Small Molecule Antagonists Introduction->Compound_Selection Methodology Methodology Compound_Selection->Methodology Experimental_Protocols Detailed Experimental Protocols - Binding Assays - Functional Assays Methodology->Experimental_Protocols Data_Analysis Data Analysis - IC50/Ki determination - Statistical analysis Methodology->Data_Analysis Results Results Experimental_Protocols->Results Data_Analysis->Results Comparative_Table Comparative Data Table (IC50, Ki values) Results->Comparative_Table Discussion Discussion - Structure-Activity Relationships - Comparison of potency & selectivity - Clinical implications Comparative_Table->Discussion Conclusion Conclusion - Summary of findings - Future directions Discussion->Conclusion

Caption: Structure of a comparative study.

References

A Comparative Guide to UCB35625 and Other Chemokine Receptor Antagonists in Modulating Cellular Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of UCB35625, a potent dual antagonist of C-C chemokine receptor 1 (CCR1) and C-C chemokine receptor 3 (CCR3). The performance of UCB35625 is objectively compared with other relevant antagonists, supported by experimental data from various cell types. This document is intended to aid researchers in selecting the appropriate tools for their studies on inflammation, autoimmune diseases, and other conditions where CCR1 and CCR3 play a crucial role.

Introduction to UCB35625 and its Targets

UCB35625 is a small molecule antagonist that selectively inhibits the function of two key chemokine receptors: CCR1 and CCR3.[1][2] These receptors are members of the G protein-coupled receptor (GPCR) family and are primarily involved in orchestrating the migration and activation of various leukocyte populations.

  • CCR1 is predominantly expressed on monocytes, macrophages, neutrophils, and T cells. Its activation by chemokines such as MIP-1α (CCL3) and RANTES (CCL5) is implicated in the pathogenesis of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

  • CCR3 is highly expressed on eosinophils, basophils, and Th2 lymphocytes. Its primary ligands, including eotaxin (CCL11), play a critical role in allergic responses, such as asthma, and have also been implicated in HIV-1 entry into cells.[1]

UCB35625 has been shown to be a potent inhibitor of cellular responses mediated by both CCR1 and CCR3, making it a valuable tool for studying the roles of these receptors in health and disease.[1][3]

Comparative Inhibitory Effects

This section presents a quantitative comparison of the inhibitory effects of UCB35625 with other known chemokine receptor antagonists, namely BX471 (a selective CCR1 antagonist) and cenicriviroc (a dual CCR2/CCR5 antagonist). The data is summarized from studies on different cell types and experimental assays.

AntagonistTarget(s)Cell TypeAssayLigandIC50Reference
UCB35625 CCR1CCR1-transfected cellsChemotaxisMIP-1α (CCL3)9.57 nM[4]
CCR3CCR3-transfected cellsChemotaxisEotaxin (CCL11)93.7 nM[4]
CCR1Human eosinophilsReceptor InternalizationMIP-1α (CCL3)19.8 nM[5]
CCR3Human eosinophilsReceptor InternalizationEotaxin (CCL11)410 nM[5]
CCR3NP-2 (glial cell line)HIV-1 Entry-57 nM[1]
BX471 CCR1HEK293 cells expressing human CCR1Ca2+ MobilizationMIP-1α (CCL3)5.8 nM[6][7]
CCR1HEK293 cells expressing mouse CCR1Ca2+ MobilizationMIP-1α (CCL3)198 nM[6][7]
CCR1RPMI 8226 (myeloma cells)ChemotaxisCCL33 nM[8]
Cenicriviroc CCR2/CCR5Mouse bone marrow monocytesChemotaxisCCL2Potent Inhibition[9]
CCR2/CCR5Mouse splenic lymphocytes (NK, CD4 T-cells)ChemotaxisCCL5Potent Inhibition[9]

Note: Direct comparative studies of UCB35625, BX471, and cenicriviroc in the same experimental systems are limited. The presented data is compiled from individual studies and should be interpreted with consideration of the different cell types, assays, and experimental conditions used.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Eosinophil Chemotaxis Assay

This protocol is adapted from studies investigating the effect of chemokine receptor antagonists on eosinophil migration.[10][11][12]

  • Eosinophil Isolation: Isolate human eosinophils from peripheral blood of healthy donors using Ficoll gradient centrifugation followed by negative selection with magnetic beads to deplete other leukocytes.

  • Cell Preparation: Resuspend the purified eosinophils in assay medium (e.g., RPMI 1640 supplemented with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Pre-incubate the eosinophil suspension with varying concentrations of UCB35625 or other antagonists for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

  • Chemotaxis Setup: Use a 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

    • Add the chemoattractant (e.g., 10 nM eotaxin/CCL11 for CCR3-mediated chemotaxis or 10 nM MIP-1α/CCL3 for CCR1-mediated chemotaxis) to the lower wells of the chamber.

    • Add the pre-incubated eosinophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1 to 2 hours.

  • Quantification: After incubation, quantify the number of migrated cells in the lower chamber. This can be done by:

    • Manual counting: Staining the migrated cells with a suitable dye (e.g., Giemsa) and counting them under a microscope.

    • Fluorometric analysis: Pre-labeling the cells with a fluorescent dye (e.g., Calcein-AM) and measuring the fluorescence in the lower well using a plate reader.

    • Flow cytometry: Acquiring the cells from the lower well and counting them using a flow cytometer.

  • Data Analysis: Calculate the percentage of inhibition for each antagonist concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the antagonist concentration.

Receptor Internalization Assay using Flow Cytometry

This protocol outlines a method to assess the effect of antagonists on ligand-induced receptor internalization, a key step in receptor desensitization.[5][13]

  • Cell Preparation: Use a cell line stably expressing the receptor of interest (e.g., CCR1- or CCR3-transfected L1.2 cells) or primary cells endogenously expressing the receptor (e.g., human eosinophils). Resuspend the cells in assay buffer (e.g., PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of UCB35625 or other antagonists for 30 minutes at 37°C. Include a vehicle control.

  • Ligand Stimulation: Add the specific chemokine ligand (e.g., 50 nM MIP-1α for CCR1 or 50 nM eotaxin for CCR3) to induce receptor internalization and incubate for 30-60 minutes at 37°C.

  • Staining:

    • Wash the cells with cold PBS to stop the internalization process.

    • Stain the cells with a fluorescently labeled monoclonal antibody specific for the extracellular domain of the target receptor (e.g., FITC-conjugated anti-CCR1 or PE-conjugated anti-CCR3) for 30 minutes on ice in the dark.

    • Include an isotype control to account for non-specific binding.

  • Flow Cytometry Analysis:

    • Wash the cells to remove unbound antibody.

    • Acquire the cells on a flow cytometer.

    • Measure the mean fluorescence intensity (MFI) of the receptor staining. A decrease in MFI in the presence of the ligand indicates receptor internalization.

  • Data Analysis: Calculate the percentage of receptor internalization for each condition. Determine the percentage of inhibition of internalization by the antagonist compared to the ligand-only control. Calculate the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

CCR1 and CCR3 Signaling Cascade

CCR1 and CCR3 are G protein-coupled receptors that, upon ligand binding, activate intracellular signaling pathways leading to cellular responses such as chemotaxis, degranulation, and gene expression. The primary signaling pathway involves coupling to Gi/o G-proteins.

CCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Chemokine Chemokine CCR1/CCR3 CCR1/CCR3 Chemokine->CCR1/CCR3 Binding G_Protein Gαi/oβγ CCR1/CCR3->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC Protein Kinase C (PKC) DAG->PKC Actin_Polymerization Actin Polymerization Ca_Mobilization->Actin_Polymerization PKC->Actin_Polymerization Chemotaxis Chemotaxis Actin_Polymerization->Chemotaxis

Caption: Simplified CCR1/CCR3 signaling pathway leading to chemotaxis.

Mechanism of UCB35625 Inhibition

UCB35625 acts as a non-competitive, allosteric inhibitor.[14] This means it does not directly compete with the natural chemokine ligands for binding to the orthosteric site of the receptor. Instead, it binds to a distinct site on the receptor, inducing a conformational change that prevents the receptor from initiating downstream signaling, even when the natural ligand is bound.

UCB35625_Mechanism cluster_receptor CCR1/CCR3 Receptor Orthosteric_Site Orthosteric Site Receptor_Body Receptor Allosteric_Site Allosteric Site Allosteric_Site->Receptor_Body Induces Conformational Change Signaling_Blocked Intracellular Signaling BLOCKED Receptor_Body->Signaling_Blocked Chemokine Chemokine Chemokine->Orthosteric_Site Binds UCB35625 UCB35625 UCB35625->Allosteric_Site Binds

Caption: Allosteric inhibition of CCR1/CCR3 by UCB35625.

Experimental Workflow: Chemotaxis Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory effect of a compound on chemokine-mediated cell migration.

Chemotaxis_Workflow Start Start Isolate_Cells Isolate Target Cells (e.g., Eosinophils) Start->Isolate_Cells Preincubate Pre-incubate Cells with Antagonist (e.g., UCB35625) or Vehicle Isolate_Cells->Preincubate Load_Chamber Load Chemotaxis Chamber: - Cells in Upper Well - Chemokine in Lower Well Preincubate->Load_Chamber Incubate Incubate at 37°C Load_Chamber->Incubate Quantify_Migration Quantify Migrated Cells Incubate->Quantify_Migration Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Quantify_Migration->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a chemotaxis inhibition assay.

Conclusion

UCB35625 is a potent dual antagonist of CCR1 and CCR3, effectively inhibiting key cellular responses such as chemotaxis and receptor internalization in various cell types. Its allosteric mechanism of action provides a distinct mode of inhibition compared to orthosteric antagonists. While direct comparative data with other antagonists like BX471 and cenicriviroc is limited, the available evidence suggests that UCB35625 is a valuable research tool for dissecting the roles of CCR1 and CCR3 in inflammatory and infectious diseases. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the design and interpretation of experiments aimed at further characterizing the therapeutic potential of targeting these important chemokine receptors.

References

A Comparative Analysis of UCB35625 and Monoclonal Antibody Therapies for Asthma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Asthma, a chronic inflammatory disease of the airways, is characterized by a complex interplay of genetic and environmental factors. The development of targeted therapies has revolutionized the management of severe asthma, with monoclonal antibodies emerging as a cornerstone of treatment for specific patient phenotypes. This guide provides a detailed comparison of UCB35625, a small molecule antagonist of chemokine receptors CCR1 and CCR3, with established monoclonal antibody therapies for asthma.

Executive Summary

UCB35625 represents a therapeutic strategy centered on inhibiting the recruitment of eosinophils, key inflammatory cells in certain types of asthma. It acts as a dual antagonist of CCR1 and CCR3, receptors for chemokines that drive eosinophil migration. In contrast, approved monoclonal antibody therapies for asthma target specific cytokines or their receptors higher up in the inflammatory cascade, such as IgE, IL-5, IL-4, and IL-13, or the upstream alarmin TSLP.

While preclinical data for UCB35625 demonstrated potent inhibition of eosinophil function, the clinical development of CCR3 antagonists for asthma has been challenging, with several candidates failing to demonstrate significant efficacy in clinical trials. This contrasts with the established clinical efficacy and safety profiles of monoclonal antibodies, which have shown significant reductions in asthma exacerbations and improvements in lung function in targeted patient populations. This guide will delve into the mechanistic differences, present available quantitative data, and outline the experimental methodologies underpinning these findings.

Mechanism of Action: A Tale of Two Approaches

The fundamental difference between UCB35625 and monoclonal antibody therapies lies in their molecular targets and mechanisms of action.

UCB35625: A Small Molecule CCR1/CCR3 Antagonist

UCB35625 is a small molecule that competitively binds to and blocks the chemokine receptors CCR1 and CCR3.[1] These receptors are expressed on the surface of eosinophils and are activated by chemokines such as eotaxins (CCL11, CCL24, CCL26) and RANTES (CCL5). By blocking these receptors, UCB35625 aims to inhibit the chemotaxis and recruitment of eosinophils to the airways, thereby reducing eosinophilic inflammation, a hallmark of a significant subset of asthma patients.[1][2]

UCB35625_Mechanism cluster_receptor CCR1_CCR3 CCR1 / CCR3 Eosinophil Eosinophil CCR1_CCR3->Eosinophil Activate UCB35625 UCB35625 UCB35625->CCR1_CCR3 Block Epithelium Epithelium Chemokines Chemokines Epithelium->Chemokines Release Chemokines->CCR1_CCR3 Bind Eosinophil->Epithelium Migrate & Inflame

Monoclonal Antibodies: Targeting Key Cytokines and Receptors

Monoclonal antibodies are large protein therapeutics that exhibit high specificity for their targets. In asthma, they are designed to neutralize key signaling molecules or their receptors that drive the inflammatory cascade.

  • Omalizumab (Anti-IgE): Binds to circulating IgE, preventing it from activating mast cells and basophils, thereby inhibiting the release of inflammatory mediators.[2][3][4][5]

  • Mepolizumab and Reslizumab (Anti-IL-5): Target and neutralize IL-5, a critical cytokine for eosinophil survival, proliferation, and activation.[6][7][8][9][10]

  • Benralizumab (Anti-IL-5Rα): Binds to the alpha subunit of the IL-5 receptor on eosinophils and basophils, leading to their depletion through antibody-dependent cell-mediated cytotoxicity (ADCC).[11][12][13][14][15]

  • Dupilumab (Anti-IL-4Rα): Blocks the shared receptor subunit for both IL-4 and IL-13, two key cytokines that drive Type 2 inflammation, including IgE production, eosinophil recruitment, and mucus hypersecretion.[16][17][18][19][20]

  • Tezepelumab (Anti-TSLP): Targets thymic stromal lymphopoietin (TSLP), an upstream epithelial-derived cytokine (alarmin) that plays a key role in initiating and perpetuating airway inflammation across multiple asthma phenotypes.[1][21][22][23][24]

Monoclonal_Antibody_Pathways cluster_upstream Upstream Triggers cluster_cytokines Key Cytokines & Receptors cluster_cells Immune Cells cluster_therapies Monoclonal Antibody Therapies Triggers Allergens, Viruses, etc. Epithelium Airway Epithelium Triggers->Epithelium TSLP TSLP Epithelium->TSLP IL5 IL-5 TSLP->IL5 IL13 IL-13 TSLP->IL13 IL4 IL-4 IL4R IL-4Rα IL4->IL4R IL5R IL-5Rα IL5->IL5R IL13->IL4R IgE IgE MastCell Mast Cell IgE->MastCell Activation B_Cell B Cell IL4R->B_Cell IgE Production Eosinophil Eosinophil IL5R->Eosinophil Survival & Activation Inflammation Inflammation MastCell->Inflammation B_Cell->IgE Tezepelumab Tezepelumab Tezepelumab->TSLP Blocks Dupilumab Dupilumab Dupilumab->IL4R Blocks Mepolizumab Mepolizumab Mepolizumab->IL5 Blocks Benralizumab Benralizumab Benralizumab->IL5R Blocks Omalizumab Omalizumab Omalizumab->IgE Blocks

Comparative Efficacy and Safety Data

A direct head-to-head clinical comparison of UCB35625 with monoclonal antibody therapies is not available. However, a comparative overview can be constructed from existing data.

UCB35625 and CCR3 Antagonists: Preclinical Promise and Clinical Challenges

Preclinical studies demonstrated the potent in vitro activity of UCB35625 in inhibiting eosinophil function.

ParameterValueCell Type/Assay
UCB35625 IC50
CCR1 Internalization (MIP-1α induced)19.8 nMPurified PMNL
CCR3 Internalization (eotaxin induced)410 nMPurified PMNL
CCR1-mediated chemotaxis (MIP-1α)9.6 nMTransfected cells
CCR3-mediated chemotaxis (eotaxin)93.7 nMTransfected cells

Data from Sabroe et al., J Immunol, 2000.

Despite this preclinical promise, the clinical development of CCR3 antagonists for asthma has been largely unsuccessful. For instance, a clinical trial with another oral CCR3 antagonist, GW766994, in patients with asthma and eosinophilic bronchitis did not show a significant reduction in sputum or blood eosinophils, despite achieving high receptor occupancy.[25][26][27] While there was a modest improvement in some secondary endpoints, the overall results questioned the role of CCR3 as a sole target for airway eosinophilia in asthma.[25] To date, no CCR3 antagonist has been approved for the treatment of asthma.[28][29]

Monoclonal Antibodies: Established Clinical Efficacy

In contrast, monoclonal antibody therapies have demonstrated significant and consistent efficacy in well-defined patient populations in numerous large-scale clinical trials.

Therapy (Target)Key Efficacy Outcomes from Clinical Trials
Omalizumab (Anti-IgE)- Significant reduction in asthma exacerbations.[5][18] - Improved asthma-related quality of life.[1] - Reduced need for oral and inhaled corticosteroids.[1]
Mepolizumab (Anti-IL-5)- Reduction in annual exacerbation rates by up to 58% in patients with severe eosinophilic asthma.[30] - Significant reduction in blood eosinophil counts.[9] - Oral corticosteroid-sparing effect.[9]
Benralizumab (Anti-IL-5Rα)- Reduction in annual exacerbation rates by up to 51% in patients with high baseline eosinophil counts.[4][14] - Near-complete depletion of blood eosinophils.[14] - Improved lung function (FEV1).[10][13]
Dupilumab (Anti-IL-4Rα)- Reduction in severe exacerbation rates by 35-67% in patients with Type 2 asthma.[20] - Significant improvement in FEV1.[2][17][19] - Reduction in biomarkers of Type 2 inflammation (FeNO and IgE).[20]
Tezepelumab (Anti-TSLP)- Reduction in annualized asthma exacerbation rates by 58-68% in patients with severe allergic asthma.[16] - Efficacy across a broad range of severe asthma patients, including those with low eosinophil counts.[3][6] - Improvements in lung function and patient-reported outcomes.[16]

The data presented are from various clinical trials and meta-analyses and are intended for comparative purposes. Direct comparisons between trials should be made with caution due to differences in study design and patient populations.

Experimental Protocols

Detailed experimental protocols for clinical trials are extensive. Below are generalized workflows for key assessments used in asthma clinical trials.

Sputum Eosinophil Analysis

Sputum_Eosinophil_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Induction Sputum Induction (Hypertonic Saline) Homogenization Homogenization with DTT Induction->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Cell_Pellet Cell Pellet Collection Centrifugation->Cell_Pellet Cytospin Cytospin Preparation Cell_Pellet->Cytospin Staining Staining (e.g., Diff-Quik) Cytospin->Staining Microscopy Microscopic Cell Count (≥400 non-squamous cells) Staining->Microscopy Calculation Calculation of % Eosinophils Microscopy->Calculation

Methacholine Challenge Test

Methacholine_Challenge_Workflow cluster_baseline Baseline Measurement cluster_challenge Challenge Protocol cluster_endpoint Endpoint Determination Baseline_FEV1 Establish Baseline FEV1 Saline Inhalation of Saline (Control) Baseline_FEV1->Saline Methacholine_Dose Inhalation of Increasing Concentrations of Methacholine Saline->Methacholine_Dose FEV1_Measurement FEV1 Measurement after each dose Methacholine_Dose->FEV1_Measurement Repeat PC20 Determine PC20: Concentration causing a ≥20% fall in FEV1 FEV1_Measurement->PC20

Conclusion

UCB35625 and monoclonal antibody therapies for asthma represent distinct therapeutic philosophies. UCB35625, as a small molecule CCR1/CCR3 antagonist, offers the potential for oral administration and targets a key step in eosinophil recruitment. However, the clinical development of this class of drugs for asthma has been met with significant hurdles, suggesting that blocking CCR3 alone may be insufficient to control the complex inflammatory milieu of the asthmatic airway.

In contrast, monoclonal antibodies, despite their requirement for parenteral administration, have demonstrated robust and clinically meaningful efficacy in specific, well-defined asthma populations. Their success is attributed to the highly specific targeting of key upstream and downstream mediators of the inflammatory cascade. For researchers and drug development professionals, the journey of CCR3 antagonists, including UCB35625, serves as a crucial case study in the translation of preclinical findings to clinical outcomes and underscores the complexity of asthma pathophysiology. The continued success of monoclonal antibodies highlights the value of a precision medicine approach, targeting specific molecular drivers of disease in stratified patient populations. Future research may explore the potential of combining different therapeutic approaches to address the multifaceted nature of severe asthma.

References

Unraveling the Enigma of UCB35625: A Comparative Analysis of its Allosteric Mechanism Against Competitive Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Braine-l'Alleud, Belgium - In the intricate world of chemokine receptor modulation, the small molecule UCB35625 stands out. Initially identified as a potent dual antagonist of CC Chemokine Receptor 1 (CCR1) and CCR3, its mechanism of action defies simple classification, setting it apart from classical competitive antagonists. This guide provides a comprehensive comparative analysis of UCB35625's unique allosteric antagonism with that of traditional competitive antagonists targeting CCR1 and CCR3, offering valuable insights for researchers and drug development professionals.

UCB35625 exhibits a fascinating pharmacological profile: it potently inhibits chemokine-induced cellular responses such as chemotaxis and receptor internalization at nanomolar concentrations, yet it is remarkably inefficient at displacing the natural chemokine ligands from their binding sites.[1][2][3] This stark difference in functional versus binding inhibition strongly suggests an allosteric mechanism of action, where UCB35625 binds to a site on the receptor distinct from the orthosteric site recognized by endogenous chemokines. This contrasts sharply with competitive antagonists, which directly compete with the natural ligand for the same binding site.

Quantitative Comparison of Antagonist Potency

To illustrate the differing pharmacological profiles, the following tables summarize key quantitative data for UCB35625 and representative competitive antagonists for CCR1 and CCR3.

Table 1: Comparative Potency at CCR1

CompoundAntagonist TypeTargetAssayIC50 / KiReference
UCB35625 AllostericHuman CCR1MIP-1α-induced chemotaxis9.57 nM (IC50)
Human CCR1125I-MIP-1α displacement>1 µM (IC50)[1][3]
BX-471 CompetitiveHuman CCR1125I-MIP-1α displacement1 nM (Ki)[4]
Human CCR1MIP-1α-induced Ca2+ flux0.4 nM (IC50)

Table 2: Comparative Potency at CCR3

CompoundAntagonist TypeTargetAssayIC50 / KiReference
UCB35625 AllostericHuman CCR3Eotaxin-induced chemotaxis93.8 nM (IC50)
Human CCR3125I-eotaxin displacement>1 µM (IC50)[1][3]
Human CCR3Eotaxin-induced receptor internalization410 nM (IC50)[5]
SB-328437 CompetitiveHuman CCR3125I-eotaxin displacement4.5 nM (IC50)[6]
Human CCR3Eotaxin-induced eosinophil migration~10 nM (IC50)[6]
GW766994 CompetitiveHuman CCR3Eotaxin-induced shape change1.6 nM (IC50)

The data clearly highlight that while UCB35625 is a potent functional antagonist, its affinity for the ligand binding site is significantly lower than that of competitive antagonists. This discrepancy is the hallmark of its allosteric mechanism.

Mechanistic Insights: Allosteric vs. Competitive Antagonism

The distinct mechanisms of UCB35625 and competitive antagonists have profound implications for their effects on receptor function.

Competitive Antagonists: These molecules bind to the orthosteric site of the receptor, the same site as the endogenous chemokine ligand. By occupying this site, they physically block the chemokine from binding and activating the receptor. This type of antagonism is typically "surmountable," meaning that its inhibitory effect can be overcome by increasing the concentration of the natural ligand.

UCB35625 (Allosteric Antagonist): UCB35625 is believed to bind to an allosteric site within the transmembrane helices of CCR1 and CCR3.[7] This binding event induces a conformational change in the receptor that, while not preventing ligand binding, prevents the receptor from adopting the active conformation necessary for downstream signaling. This can lead to "insurmountable" antagonism, where the maximal response of the natural ligand is suppressed, a phenomenon observed for UCB35625 at CCR1.[1] Interestingly, at CCR3, the antagonism by UCB35625 has been described as surmountable in some functional assays, suggesting a more complex interaction with this receptor subtype.[1]

The following diagrams illustrate these distinct mechanisms of action.

cluster_competitive Competitive Antagonism cluster_allosteric UCB35625 Allosteric Antagonism Receptor_C Receptor No_Signal_C No Signal Ligand_C Chemokine Ligand_C->Receptor_C Binds & Activates Antagonist_C Competitive Antagonist Antagonist_C->Receptor_C Binds & Blocks Receptor_A Receptor Receptor_Antagonist_A Receptor-Antagonist Complex Ligand_A Chemokine Ligand_A->Receptor_Antagonist_A Binds but No Activation Antagonist_A UCB35625 Antagonist_A->Receptor_A Binds to Allosteric Site No_Signal_A No Signal

Figure 1: Mechanisms of Receptor Antagonism.

Signaling Pathways and Experimental Workflows

Both CCR1 and CCR3 are G protein-coupled receptors (GPCRs) that primarily couple to Gi proteins. Upon activation by a chemokine, they initiate a signaling cascade that leads to cellular responses like chemotaxis, calcium mobilization, and receptor internalization.

cluster_pathway Simplified CCR1/CCR3 Signaling Pathway Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Receptor CCR1 / CCR3 Chemokine->Receptor G_Protein Gi Protein Receptor->G_Protein Activates Internalization Receptor Internalization Receptor->Internalization PLC PLC G_Protein->PLC Activates Actin Actin Polymerization G_Protein->Actin IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Flux Ca²⁺ Mobilization IP3_DAG->Ca_Flux Chemotaxis Chemotaxis Actin->Chemotaxis

Figure 2: CCR1/CCR3 Signaling Cascade.

The following diagram outlines a typical workflow for a chemotaxis assay, a key method for assessing the functional antagonism of compounds like UCB35625.

cluster_workflow Chemotaxis Assay Workflow A 1. Cell Culture (e.g., L1.2 transfectants) B 2. Cell Labeling (e.g., Calcein-AM) A->B C 3. Assay Plate Setup (e.g., Transwell) B->C D 4. Add Chemoattractant to lower chamber C->D E 5. Add Cells +/- Antagonist to upper chamber C->E F 6. Incubation (37°C, ~4 hours) D->F E->F G 7. Quantify Migration (Fluorescence reading) F->G

Figure 3: Chemotaxis Experimental Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize UCB35625 and competitive antagonists.

Chemotaxis Assay (Boyden Chamber/Transwell Assay)
  • Cell Preparation: CCR1- or CCR3-expressing cells (e.g., L1.2 transfectants or primary eosinophils) are washed and resuspended in assay buffer.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane is used. The lower chamber is filled with assay buffer containing the chemokine (e.g., MIP-1α for CCR1, eotaxin for CCR3) at a concentration that elicits a submaximal response.

  • Antagonist Treatment: Cells are pre-incubated with various concentrations of the antagonist (UCB35625 or a competitive antagonist) or vehicle control for a specified time at room temperature.

  • Cell Migration: The cell suspension is added to the upper chamber of the Transwell plate. The plate is then incubated for several hours at 37°C in a humidified incubator to allow for cell migration through the porous membrane towards the chemokine gradient.

  • Quantification: Migrated cells in the lower chamber are quantified. This can be achieved by lysing the cells and measuring the activity of a fluorescent dye (like Calcein-AM) with which the cells were pre-labeled, or by direct cell counting using a flow cytometer.

  • Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the absence of the antagonist (positive control) to determine the percent inhibition and calculate the IC50 value.

Radioligand Binding Assay
  • Membrane Preparation: Membranes from cells expressing the receptor of interest (CCR1 or CCR3) are prepared by homogenization and centrifugation.

  • Assay Incubation: In a multi-well plate, a fixed concentration of a radiolabeled chemokine (e.g., 125I-MIP-1α or 125I-eotaxin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor (UCB35625 or a competitive antagonist).

  • Non-specific Binding Control: A set of wells containing a high concentration of the unlabeled natural ligand is included to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time at an appropriate temperature to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed to determine the IC50 or Ki value of the competing ligand.

Receptor Internalization Assay
  • Cell Preparation: Cells expressing the target receptor are cultured and prepared for the assay.

  • Antagonist Pre-treatment: Cells are pre-incubated with different concentrations of the antagonist or vehicle control.

  • Ligand Stimulation: The cells are then stimulated with a concentration of the chemokine known to induce receptor internalization.

  • Staining: After incubation, the cells are stained with a fluorescently labeled antibody that specifically recognizes an extracellular epitope of the receptor. This staining is typically performed at 4°C to prevent further internalization.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to unstimulated cells indicates receptor internalization.

  • Data Analysis: The percentage of receptor internalization is calculated for each antagonist concentration, and this data is used to determine the IC50 value for the inhibition of internalization.

Conclusion

UCB35625 represents a fascinating example of an allosteric modulator of chemokine receptors. Its ability to potently inhibit receptor function without directly competing for the ligand binding site offers a distinct pharmacological profile compared to traditional competitive antagonists. This allosteric mechanism may provide therapeutic advantages, such as a ceiling effect on antagonism that could reduce the risk of complete receptor blockade and potential for biased signaling. The comparative analysis presented here underscores the importance of a thorough mechanistic understanding in the development of novel receptor modulators. The provided data and protocols serve as a valuable resource for researchers in the field of chemokine biology and drug discovery.

References

Unveiling the Molecular Interactions of UCB35625: A Comparative Guide to its Binding with Chemokine Receptors CCR1 and CCR3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the binding mechanism of UCB35625, a dual antagonist of the C-C chemokine receptors CCR1 and CCR3. By examining key amino acid residues involved in its interaction, this document offers a comparative perspective against other notable receptor antagonists, supported by experimental data from mutagenesis and chemotaxis assays. This information is crucial for researchers and professionals in drug development focused on inflammatory diseases and other conditions where CCR1 and CCR3 play a pivotal role.

Executive Summary

UCB35625 is a potent antagonist of both CCR1 and CCR3, inhibiting chemokine-induced cell migration. Site-directed mutagenesis studies have been instrumental in identifying the specific amino acid residues within these receptors that are critical for the binding and antagonistic activity of UCB35625. For CCR1, residues Tyrosine 41 (Y41), Tyrosine 113 (Y113), and Glutamic acid 287 (E287) are essential for its interaction. In the case of CCR3, Tyrosine 113 (Y113) and Glutamic acid 287 (E287) play a crucial role. This guide presents a comparative analysis of UCB35625's binding characteristics with those of other known antagonists, BX-471 for CCR1 and SB 328437 for CCR3, highlighting the similarities and differences in their molecular interactions.

Comparative Analysis of Antagonist Binding

The efficacy of UCB35625 and its interaction with wild-type and mutant CCR1 and CCR3 receptors have been evaluated through chemotaxis assays. The data, summarized below, underscores the importance of specific amino acid residues in mediating the antagonist's inhibitory effects.

UCB35625 Performance Data
Target ReceptorLigandCell TypeAssayUCB35625 IC50 (nM)
CCR1MIP-1α (CCL3)TransfectantsChemotaxis9.57[1]
CCR3Eotaxin (CCL11)TransfectantsChemotaxis93.8[1]
Role of Specific Amino Acid Residues in UCB35625 Activity

Site-directed mutagenesis studies have revealed that specific amino acid substitutions in CCR1 and CCR3 confer resistance to UCB35625, confirming their role in the antagonist's binding and mechanism of action.

ReceptorMutantEffect on UCB35625 Antagonism
CCR1Y41AResistant to antagonism[2][3]
CCR1Y113AResistant to antagonism[2][3]
CCR1E287AResistant to antagonism[2][3]
CCR3Y113AInsensitive to antagonism[4][5]
CCR3E287QInsensitive to antagonism[4][5]

Note: While studies confirm resistance, specific IC50 values for the mutant receptors were not quantitatively reported in the reviewed literature.

Comparison with Alternative Antagonists

A comparison with other well-characterized antagonists provides a broader context for understanding the structure-function relationships of these receptors.

AntagonistTarget ReceptorKey Binding ResiduesQuantitative Data
UCB35625 CCR1Y41, Y113, E287[2][3]IC50 (chemotaxis) = 9.57 nM[1]
BX-471CCR1Y113, Y114, I259Ki (binding) = 1 nM
UCB35625 CCR3Y113, E287[4][5]IC50 (chemotaxis) = 93.8 nM[1]
SB 328437CCR3Allosteric site (hydrophobic residues)-

Experimental Methodologies

The confirmation of the role of these amino acid residues relies on robust experimental protocols, primarily site-directed mutagenesis and chemotaxis assays.

Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the DNA sequence of the target receptor (CCR1 or CCR3).

Workflow:

  • Primer Design: Design oligonucleotide primers containing the desired mutation.

  • PCR Amplification: Use the mutagenic primers to amplify the entire plasmid containing the receptor's cDNA.

  • Template Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI enzyme, which specifically targets methylated DNA.

  • Transformation: Transform the mutated plasmids into competent E. coli cells for amplification.

  • Verification: Sequence the amplified plasmids to confirm the presence of the desired mutation.

Chemotaxis Assay

This assay measures the ability of cells expressing the chemokine receptor (wild-type or mutant) to migrate towards a chemokine gradient.

Workflow:

  • Cell Culture: Culture cells (e.g., L1.2 murine pre-B lymphoma cells) and transfect them with the plasmid encoding the desired receptor.

  • Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell). Place a solution containing the chemokine (e.g., CCL3 for CCR1, CCL11 for CCR3) in the lower chamber.

  • Cell Migration: Add the transfected cells to the upper chamber, separated from the lower chamber by a porous membrane. Incubate to allow cell migration towards the chemokine.

  • Quantification: Count the number of cells that have migrated to the lower chamber.

  • Inhibition Assay: To test the antagonist, pre-incubate the cells with UCB35625 before adding them to the upper chamber.

Visualizing the Experimental and Signaling Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the relevant signaling pathways.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_chemotaxis Chemotaxis Assay Primer Design Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification Template Digestion Template Digestion PCR Amplification->Template Digestion Transformation Transformation Template Digestion->Transformation Verification Verification Transformation->Verification Cell Culture & Transfection Cell Culture & Transfection Verification->Cell Culture & Transfection Use Mutated Plasmid Assay Setup Assay Setup Cell Culture & Transfection->Assay Setup Cell Migration Cell Migration Assay Setup->Cell Migration Inhibition Assay Inhibition Assay Assay Setup->Inhibition Assay Add Antagonist Quantification Quantification Cell Migration->Quantification Inhibition Assay->Cell Migration

Figure 1: Experimental workflow for mutagenesis and chemotaxis assays.

signaling_pathway cluster_receptor Cell Membrane Chemokine Chemokine CCR1/CCR3 CCR1/CCR3 Chemokine->CCR1/CCR3 Binds & Activates UCB35625 UCB35625 UCB35625->CCR1/CCR3 Binds & Blocks G-Protein G-Protein CCR1/CCR3->G-Protein Activates Downstream Effectors Downstream Effectors G-Protein->Downstream Effectors e.g., PLC, PI3K Cellular Response Cellular Response Downstream Effectors->Cellular Response e.g., Chemotaxis

Figure 2: Simplified CCR1/CCR3 signaling pathway and UCB35625 inhibition.

Conclusion

The identification of key amino acid residues in CCR1 and CCR3 that are crucial for UCB35625 binding provides valuable insights into the molecular basis of its antagonist activity. This comparative guide, by presenting data on UCB35625 and other antagonists, serves as a resource for the rational design of next-generation chemokine receptor modulators with improved specificity and efficacy. The detailed experimental workflows and signaling pathway diagrams offer a clear framework for future research in this area.

References

Comparative Analysis of Hydro-UCB35625: A Dual CCR1/CCR3 Chemokine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Reproducibility of Published Findings on the Chemokine Receptor Antagonist Hydro-UCB35625.

This guide provides a comprehensive comparison of this compound (also known as UCB35625 and its trans-isomer J113863) with other relevant chemokine receptor antagonists. The information is compiled from published research to aid in the evaluation and reproducibility of findings related to this compound. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Performance Comparison of this compound and Alternative CCR1/CCR3 Antagonists

This compound is a potent, non-competitive antagonist of the chemokine receptors CCR1 and CCR3.[1] Its mechanism of action appears to involve interaction with a region common to both receptors, which inhibits the conformational change required for intracellular signaling.[1] This allosteric modulation is a key feature of its activity.

Quantitative Comparison of CCR1 Antagonists

The following table summarizes the inhibitory concentrations (IC50) of this compound and other clinical-stage CCR1 antagonists. It is important to note that these values were obtained from different studies and under potentially different experimental conditions, making direct comparison challenging.

CompoundAssayTargetIC50 (nM)Reference
This compound (J113863) Chemotaxis (MIP-1α-induced)Human CCR19.6[2]
BX471 Not SpecifiedHuman CCR1Not Specified
MLN3897 CD11b Upregulation (CCL3-induced)Human Monocytes210
CP-481,715 CD11b Upregulation (CCL3-induced)Human Monocytes160
CCX354 CD11b Upregulation (CCL3-induced)Human Monocytes200
Quantitative Comparison of CCR3 Antagonists

The table below outlines the IC50 values for this compound and other CCR3 antagonists. As with the CCR1 antagonists, these data are compiled from various sources.

CompoundAssayTargetIC50 (nM)Reference
This compound Chemotaxis (eotaxin-induced)Human CCR393.7[2]
This compound HIV-1 Entry (isolate 89.6)CCR3-expressing NP-2 cells57[2]
GW766994 Not SpecifiedHuman CCR3Not Specified
AXP1275 Not SpecifiedHuman CCR3Not Specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature for this compound are provided below.

Chemotaxis Assay (Boyden Chamber)

This assay is used to assess the ability of a compound to inhibit the migration of cells towards a chemoattractant.

  • Cell Preparation: Leukocytes (e.g., eosinophils or transfected cell lines expressing CCR1 or CCR3) are isolated and suspended in a suitable assay medium.

  • Chamber Setup: A Boyden chamber with a microporous membrane (typically 3-8 µm pore size) is used. The lower chamber is filled with the assay medium containing the chemoattractant (e.g., MIP-1α for CCR1 or eotaxin for CCR3).

  • Treatment: The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Migration: The treated cells are placed in the upper chamber of the Boyden apparatus.

  • Incubation: The chamber is incubated for a sufficient time to allow for cell migration through the membrane into the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified, typically by staining and counting under a microscope.

Receptor Internalization Assay (FACS)

This assay measures the ability of a compound to inhibit the ligand-induced internalization of a receptor from the cell surface.

  • Cell Preparation: Cells expressing the target receptor (e.g., purified peripheral blood mononuclear leukocytes) are used.

  • Treatment: Cells are pre-incubated with different concentrations of this compound.

  • Stimulation: The cells are then stimulated with a chemokine ligand (e.g., MIP-1α for CCR1 or eotaxin for CCR3) to induce receptor internalization.

  • Staining: Following stimulation, the cells are stained with fluorescently labeled antibodies specific for the receptor of interest.

  • Flow Cytometry: The fluorescence intensity of the stained cells is measured using a flow cytometer. A decrease in fluorescence intensity compared to unstimulated cells indicates receptor internalization.

  • Analysis: The percentage of inhibition of receptor internalization is calculated for each concentration of this compound.

Competitive Radioligand Binding Assay

This assay determines a compound's ability to compete with a radiolabeled ligand for binding to the receptor.

  • Membrane Preparation: Membranes from cells expressing the target receptor (CCR1 or CCR3) are prepared.

  • Assay Setup: The membranes are incubated in a buffer containing a fixed concentration of a radiolabeled chemokine ligand (e.g., [125I]MIP-1α for CCR1 or [125I]eotaxin for CCR3).

  • Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Incubation and Filtration: The mixture is incubated to reach binding equilibrium, after which the membranes are rapidly filtered to separate bound from free radioligand.

  • Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound.

Mechanism of Action of this compound cluster_receptor Chemokine Receptor (CCR1/CCR3) cluster_ligand Ligands cluster_signaling Cellular Response Receptor_Inactive Inactive Receptor Receptor_Inactive->Receptor_Inactive Receptor_Active Active Receptor Receptor_Inactive->Receptor_Active Conformational Change Receptor_Active->Receptor_Inactive Inhibits activation Signaling Intracellular Signaling Receptor_Active->Signaling Chemokine Chemokine (e.g., MIP-1α, Eotaxin) Chemokine->Receptor_Inactive Binds to orthosteric site UCB35625 This compound UCB35625->Receptor_Inactive Binds to allosteric site Chemotaxis Chemotaxis Signaling->Chemotaxis

Caption: Mechanism of this compound as a non-competitive antagonist.

Experimental Workflow for Antagonist Evaluation Start Start: Identify Potential Antagonist BindingAssay Radioligand Binding Assay Start->BindingAssay Assess binding affinity FunctionalAssay Functional Assays BindingAssay->FunctionalAssay Confirm functional antagonism Chemotaxis Chemotaxis Assay FunctionalAssay->Chemotaxis Internalization Receptor Internalization Assay FunctionalAssay->Internalization DataAnalysis Data Analysis (IC50 Determination) Chemotaxis->DataAnalysis Internalization->DataAnalysis Conclusion Conclusion: Potency and Efficacy DataAnalysis->Conclusion

Caption: General experimental workflow for evaluating chemokine receptor antagonists.

References

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